N,N-Dichlorobenzenesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N,N-dichlorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO2S/c7-9(8)12(10,11)6-4-2-1-3-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBJJXCZRAHMCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060053 | |
| Record name | Benzenesulfonamide, N,N-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
473-29-0 | |
| Record name | N,N-Dichlorobenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=473-29-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonamide, N,N-dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000473290 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dichloramine B | |
| Source | DTP/NCI | |
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| Record name | Benzenesulfonamide, N,N-dichloro- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenesulfonamide, N,N-dichloro- | |
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| Record name | N,N-dichlorobenzenesulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.785 | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of N,N-Dichlorobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, characterization, and applications of N,N-Dichlorobenzenesulfonamide, a versatile and powerful reagent in organic chemistry. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but also the underlying scientific principles and practical insights to ensure successful and safe implementation in the laboratory.
Introduction: The Versatility of this compound
This compound is a potent oxidizing and chlorinating agent widely employed in organic synthesis.[1] Its reactivity stems from the two electrophilic chlorine atoms attached to the nitrogen of the sulfonamide group. This structural feature makes it a valuable tool for a variety of chemical transformations.
The primary applications of this compound include:
-
Oxidation of alcohols to aldehydes, ketones, and carboxylic acids.[1]
-
Chloroamidation of carbon-carbon multiple bonds to generate chloroamides.[1]
-
Facilitation of chloroetherification reactions with alkenes.[1]
-
Synthesis of aziridines and α,β-dehydroamino acid derivatives.[1]
Given its broad utility, a thorough understanding of its synthesis and characterization is paramount for its effective and safe use in research and development, particularly in the synthesis of complex molecules and active pharmaceutical ingredients.
Synthesis of this compound
The most common and straightforward synthesis of this compound involves the direct chlorination of benzenesulfonamide. The following protocol is a robust method for its preparation.
Reaction Scheme
The overall reaction is as follows:
Benzenesulfonamide + 2 Cl₂ → this compound + 2 HCl
This reaction is typically carried out in an aqueous acidic medium to facilitate the chlorination process.
Causality Behind Experimental Choices
The choice of reagents and conditions is critical for a successful and safe synthesis.
-
Benzenesulfonamide: This is the readily available starting material.
-
Chlorine Source: While chlorine gas can be used, for laboratory-scale synthesis, in-situ generation from sources like sodium hypochlorite and acid, or the use of reagents like tert-butyl hypochlorite, is often preferred for better handling and control.
-
Aqueous Acetic Acid: The reaction is performed in an aqueous acetic acid solution. The acid serves to protonate the hypochlorite, generating hypochlorous acid (HOCl), a more potent electrophilic chlorinating species. The aqueous medium helps to manage the exothermicity of the reaction.
-
Temperature Control: The reaction is exothermic and needs to be carefully controlled, typically at low temperatures (0-10 °C), to prevent runaway reactions and the formation of byproducts.
Detailed Experimental Protocol
Materials:
-
Benzenesulfonamide
-
Sodium hypochlorite solution (commercial bleach, concentration to be determined)
-
Glacial acetic acid
-
Distilled water
-
Ice bath
-
Round-bottom flask equipped with a magnetic stirrer and an addition funnel
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask, prepare a suspension of benzenesulfonamide in water and glacial acetic acid. Cool the flask in an ice bath to 0-5 °C with continuous stirring.
-
Addition of Chlorinating Agent: Slowly add a solution of sodium hypochlorite dropwise to the cooled suspension over a period of 30-60 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: The solid product, this compound, will precipitate out of the solution. Collect the solid by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid with cold water to remove any remaining acid and salts. The product can be further purified by recrystallization from a suitable solvent system, such as a mixture of dichloromethane and hexane, to yield a white to light yellow crystalline solid.[1]
-
Drying and Storage: Dry the purified product under vacuum. This compound is heat- and shock-sensitive and should be stored in a refrigerator.[1] Containers may develop pressure over time.[1]
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Safety Precautions
This compound is a hazardous substance and must be handled with appropriate safety measures.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, a face shield, a lab coat, and chemical-resistant gloves.[2]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[2]
-
Handling: Avoid contact with skin and eyes.[2] Avoid the formation of dust and aerosols.[2] It is heat- and shock-sensitive.[1]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2] Store in a refrigerator.[1] Never allow the product to come into contact with water during storage.[2]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[2]
Characterization of this compound
Once synthesized, it is crucial to confirm the identity and purity of the this compound. A combination of spectroscopic and physical methods is used for this purpose.
Spectroscopic Characterization
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[3]
-
¹H NMR: The proton NMR spectrum of this compound is expected to show signals in the aromatic region (typically δ 7.5-8.0 ppm). The protons on the benzene ring will exhibit a characteristic splitting pattern depending on their positions.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms of the benzene ring. The chemical shifts will be influenced by the electron-withdrawing sulfonamide group.
Protocol for NMR Sample Preparation:
-
Accurately weigh 5-10 mg of the synthesized this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Cap the NMR tube and gently invert it several times to ensure the sample is fully dissolved.
-
The sample is now ready for analysis in an NMR spectrometer.
3.1.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrations.[3]
Expected IR Absorption Bands for this compound:
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |
| S=O (Sulfonyl) | Asymmetric Stretch | 1344–1317[4] |
| S=O (Sulfonyl) | Symmetric Stretch | 1187–1147[4] |
| S-N (Sulfonamide) | Stretch | 924–906[4] |
| C-H (Aromatic) | Stretch | ~3000-3100 |
| C=C (Aromatic) | Stretch | ~1450-1600 |
| N-Cl | Stretch | ~600-800 |
Protocol for IR Sample Preparation (KBr Pellet):
-
Thoroughly grind a small amount (1-2 mg) of the dry this compound with about 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Transfer the fine powder to a pellet press.
-
Apply pressure to form a thin, transparent KBr pellet.
-
Place the pellet in the sample holder of the IR spectrometer for analysis.
Physical Properties
| Property | Value |
| Appearance | White to light yellow solid[1] |
| Molecular Formula | C₆H₅Cl₂NO₂S |
| Molecular Weight | 226.08 g/mol [5] |
| Melting Point | 74 °C[6] |
| Boiling Point | 319.2 °C at 760 mmHg[6] |
Logical Flow of Characterization
Caption: Relationship between characterization techniques and the information obtained.
Applications in Organic Synthesis: Oxidation of Alcohols
A prominent application of this compound is the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.
General Reaction Scheme
RCH₂OH + C₆H₅SO₂NCl₂ → RCHO R₂CHOH + C₆H₅SO₂NCl₂ → R₂CO
Mechanistic Insight
The reaction likely proceeds through the formation of an N-chloro-N-sodiobenzenesulfonamide intermediate in the presence of a base, which then acts as the oxidizing agent. The reaction of sulfides with N-chlorosulfonamides has been shown to proceed via the formation of a chlorosulfonium cation intermediate.[7] A similar mechanism involving the transfer of a chloronium ion (Cl⁺) from the this compound to the alcohol oxygen is plausible. This is followed by an elimination step to yield the carbonyl compound.
Conclusion
This compound is a valuable reagent with a wide range of applications in organic synthesis. Its preparation from readily available starting materials is straightforward, provided that proper safety precautions are observed due to its hazardous nature. Thorough characterization using spectroscopic and physical methods is essential to ensure the identity and purity of the synthesized compound. This guide provides the necessary technical details and scientific rationale to empower researchers to confidently synthesize and utilize this compound in their work.
References
- This compound - Enamine. (URL: )
- Safety D
- 3,5-Dichlorobenzenesulfonamide Safety D
- Infrared and NMR Spectra of Arylsulphonamides - Zeitschrift für N
- CAS 473-29-0 N,N-Dichlorobenzene sulfonamide - Alfa Chemistry. (URL: )
- Mechanism for the reactions of sulfides with hypochlorous acid and N‐chlorosulfon‐amides - ResearchG
- NMR vs IR Spectroscopy: Determine Functional Groups - P
Sources
An In-Depth Technical Guide to N,N-Dichlorobenzenesulfonamide: Properties, Reactivity, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Foreword
N,N-Dichlorobenzenesulfonamide, a prominent member of the N-chlorosulfonamide family, stands as a powerful and versatile reagent in modern organic synthesis. Its unique electronic and structural features, stemming from the presence of two electrophilic chlorine atoms attached to a sulfonamide nitrogen, endow it with potent oxidizing and chlorinating capabilities. This guide provides a comprehensive technical overview of the physical and chemical properties of this compound, delving into the causality behind its reactivity and offering detailed experimental protocols for its synthesis and characterization. As Senior Application Scientists, our goal is to bridge the gap between theoretical knowledge and practical application, furnishing researchers with the insights necessary to effectively and safely harness the synthetic potential of this remarkable compound.
Molecular Structure and Physicochemical Properties
This compound, with the chemical formula C₆H₅Cl₂NO₂S, possesses a well-defined molecular architecture that is central to its reactivity. The benzene ring, sulfonyl group, and the N,N-dichloroamino moiety collectively influence its physical and chemical behavior.
Core Physical Characteristics
A comprehensive understanding of the physical properties of this compound is paramount for its proper handling, storage, and application in synthetic protocols. The following table summarizes its key physical constants.
| Property | Value | Source(s) |
| CAS Number | 473-29-0 | [1] |
| Molecular Formula | C₆H₅Cl₂NO₂S | [1] |
| Molecular Weight | 226.08 g/mol | [1] |
| Appearance | White to light yellow solid | [2] |
| Melting Point | 74 °C | [3] |
| Boiling Point | 319.2 °C at 760 mmHg | [3] |
| Density | 1.562 g/cm³ | [3] |
| Flash Point | 146.8 °C | [3] |
It is important to note that this compound is reported to be heat- and shock-sensitive, necessitating careful handling and storage in a refrigerated environment.[2]
Solubility Profile
Spectroscopic and Crystallographic Data
Spectroscopic and crystallographic analyses provide invaluable insights into the molecular structure and bonding of this compound.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. Key expected absorptions include:
-
S=O stretching: Strong bands in the regions of 1370-1330 cm⁻¹ (asymmetric) and 1180-1160 cm⁻¹ (symmetric).
-
C=C aromatic stretching: Bands in the 1600-1450 cm⁻¹ region.
-
C-H aromatic stretching: Bands above 3000 cm⁻¹.
-
N-Cl stretching: The N-Cl stretching vibrations for N-chloroarylsulphonamides are typically observed in the range of 950–927 cm⁻¹.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is anticipated to show signals in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the protons of the benzene ring. The integration and splitting patterns of these signals would provide information about the substitution pattern of the ring.
-
¹³C NMR: The carbon NMR spectrum would display signals for the carbon atoms of the benzene ring. The chemical shifts of these carbons would be influenced by the electron-withdrawing sulfonyl group.
Crystallography: X-ray crystallographic studies on related dichlorobenzenesulfonamide derivatives reveal key structural features. For instance, in N-(3,5-Dichlorophenyl)benzenesulfonamide, the two aromatic rings are significantly tilted with respect to each other.[6] The crystal structure of this compound would provide precise bond lengths, bond angles, and intermolecular interactions, further elucidating its solid-state behavior.
Chemical Reactivity and Mechanistic Insights
The synthetic utility of this compound stems from its potent oxidizing and chlorinating properties, which are a direct consequence of the two electrophilic chlorine atoms bonded to the nitrogen of the sulfonamide.
Oxidizing Agent
This compound is a powerful oxidizing agent capable of converting a wide range of functional groups.[2] A notable application is the oxidation of alcohols to aldehydes and ketones.[7]
Mechanism of Alcohol Oxidation: The oxidation of alcohols by N-chlorosulfonamides is believed to proceed through a mechanism involving the transfer of a positive chlorine species from the reagent to the alcohol. The electron-withdrawing benzenesulfonyl group enhances the electrophilicity of the chlorine atoms, making them potent oxidizing agents. The general mechanism can be visualized as follows:
Figure 1: Proposed mechanism for the oxidation of an alcohol by this compound.
The causality behind this reactivity lies in the polarization of the N-Cl bond. The strongly electron-withdrawing sulfonyl group pulls electron density away from the nitrogen atom, which in turn makes the chlorine atoms highly electrophilic and susceptible to nucleophilic attack by the oxygen of the alcohol. Subsequent elimination of HCl and the reduced sulfonamide yields the oxidized carbonyl compound.
Chlorinating Agent
This compound is also an effective reagent for the chlorination of various organic substrates, including alkenes and activated aromatic compounds.[2]
Mechanism of Alkene Chlorination: The chlorination of alkenes with reagents like this compound typically proceeds via an electrophilic addition mechanism. The electron-rich double bond of the alkene attacks one of the electrophilic chlorine atoms, leading to the formation of a cyclic chloronium ion intermediate. The subsequent nucleophilic attack by the chloride ion (or another nucleophile present in the reaction mixture) on one of the carbon atoms of the chloronium ion from the opposite face results in the anti-addition of two chlorine atoms across the double bond.[8]
Figure 2: General mechanism for the chlorination of an alkene with this compound.
The formation of the bridged chloronium ion is a key step that explains the observed stereochemistry of the reaction. This intermediate prevents rotation around the carbon-carbon bond and directs the incoming nucleophile to attack from the opposite side.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis and characterization of this compound. These protocols are designed to be self-validating systems, with clear endpoints and characterization steps to ensure the identity and purity of the product.
Synthesis of this compound
The synthesis of this compound is typically achieved by the chlorination of benzenesulfonamide.
Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap containing a sodium hydroxide solution, suspend benzenesulfonamide (1 mole equivalent) in a suitable solvent such as glacial acetic acid.
-
Chlorination: Cool the suspension in an ice-water bath. Slowly add a solution of sodium hypochlorite (excess, typically 2.5-3 mole equivalents of active chlorine) to the stirred suspension via the dropping funnel. Maintain the temperature below 10 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at low temperature for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Pour the reaction mixture into a large volume of ice-cold water. The solid this compound will precipitate out.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any inorganic salts. The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of ethanol and water.
-
Drying: Dry the purified crystals under vacuum to obtain the final product.
Figure 3: Workflow for the synthesis of this compound.
Characterization Protocols
Melting Point Determination:
-
Sample Preparation: Finely powder a small amount of the dry, purified this compound.
-
Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube in a calibrated melting point apparatus. Heat the sample at a rate of approximately 10-15 °C per minute until the temperature is about 20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.
-
Record Range: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. A sharp melting range (typically 1-2 °C) is indicative of a pure compound.[9]
Solubility Assessment:
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, chloroform, dimethyl sulfoxide).
-
Qualitative Test: To approximately 1 mL of each solvent in a separate test tube, add a small, accurately weighed amount (e.g., 10 mg) of this compound.
-
Observation: Vigorously shake each test tube for 1-2 minutes at room temperature. Observe whether the solid dissolves completely, partially, or not at all.
-
Heating: If the compound is insoluble at room temperature, gently warm the mixture to assess for any increase in solubility.
-
Classification: Classify the solubility as "soluble," "sparingly soluble," or "insoluble" for each solvent.
Safety, Handling, and Toxicology
Given its nature as a powerful oxidizing and potentially explosive compound, strict adherence to safety protocols is essential when working with this compound.
Hazard Identification and Precautions
-
Oxidizing Solid: It is classified as an oxidizing solid and can intensify fires.
-
Corrosive: It may cause severe skin burns and eye damage.
-
Irritant: It may cause respiratory irritation.
-
Sensitivity: It is reported to be heat- and shock-sensitive.[2]
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Keep away from heat, sparks, open flames, and other ignition sources.
-
Avoid contact with combustible materials.
-
Use non-sparking tools.
-
Handle with care to avoid shock or friction.
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as reducing agents and combustible materials. Refrigeration is recommended.[2]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Due to its reactivity, it should not be disposed of down the drain.
Toxicological Profile
Detailed toxicological studies specifically on this compound are limited in the publicly available literature. However, related compounds such as dichlorobenzenes are known to have toxic effects.[10] Given the reactive nature of this compound, it should be handled as a potentially toxic substance.
Conclusion
This compound is a reagent of significant value in organic synthesis, offering a potent source of electrophilic chlorine for a variety of transformations. Its reactivity is a direct consequence of its unique molecular structure, which can be rationally understood and exploited for synthetic purposes. By adhering to the detailed experimental protocols and safety guidelines outlined in this guide, researchers can confidently and effectively utilize this compound to advance their scientific endeavors. Further research into its solubility, spectroscopic properties, and toxicological profile will undoubtedly enhance its applicability and ensure its safe and responsible use in the scientific community.
References
- Gowda, B. T., & Mahadevappa, D. S. (2002). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X= H; CH3; C2H5; F; Cl; Br; I or NO2 and.
- Gowda, B. T., Foro, S., Nirmala, P. G., & Fuess, H. (2009). N-(3,5-Dichlorophenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2190.
- Veisi, H., Ghorbani-Vaghei, R., & Mahmoodi, J. (2011). Poly(N,N'-Dichloro-N-ethyl-benzene-1,3-disulfonamide) and N,N,N',N'-Tetrachlorobenzene-1,3-disulfonamide as Efficient Reagents to Direct Oxidative Conversion of Thiols and Disulfide to Sulfonyl Chlorides. Bulletin of the Korean Chemical Society, 32(10), 3692-3696.
-
LibreTexts. Halogenation of Alkenes - Addition of X₂. [Link]
-
LibreTexts. Step-by-Step Procedures for Melting Point Determination. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Dichlorobenzenes. [Link]
Sources
- 1. aksci.com [aksci.com]
- 2. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-(3,5-Dichlorophenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,4-Dichloro-N-(3,4-dichlorophenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. N‑Chlorination of Sulfonamides: DFT Study of the Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. N-(2,4-Dichlorophenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Monograph: N,N-Dichlorobenzenesulfonamide (NDCBS)
Executive Summary
N,N-Dichlorobenzenesulfonamide (NDCBS) is a potent electrophilic chlorinating agent and oxidant utilized in advanced organic synthesis. Distinct from its monochlorinated salt analogue (Chloramine-B), NDCBS carries two active chlorine atoms on the nitrogen, rendering it significantly more reactive and lipophilic. This guide details its physicochemical profile, synthesis, and critical applications in alcohol oxidation and alkene functionalization, providing researchers with a self-validating roadmap for its deployment in drug development and fine chemical manufacturing.
Chemical Profile & Physicochemical Properties[1][2][3][4][5]
NDCBS functions primarily as a source of "positive chlorine" (
| Property | Value |
| Molecular Formula | |
| Molecular Weight | 226.08 g/mol |
| Appearance | White to light yellow crystalline solid |
| Melting Point | 70–74 °C (Decomposes) |
| Solubility | Soluble in DCM, |
| Active Chlorine | ~31.4% (Theoretical) |
| Stability | Heat and shock sensitive; degrades in moist air |
Synthesis & Purification Protocol
Objective: Preparation of high-purity NDCBS from Benzenesulfonamide.
Reaction Logic
The synthesis relies on the exhaustive chlorination of the sulfonamide nitrogen. While the monochloro species (Chloramine-B) is stable as a salt in alkaline solution, the N,N-dichloro derivative is neutral and insoluble in water, driving the reaction to completion via precipitation.
Experimental Protocol
Reagents:
-
Benzenesulfonamide (15.7 g, 0.1 mol)
-
Sodium Hydroxide (4.0 g, 0.1 mol) dissolved in Water (100 mL)
-
Sodium Hypochlorite solution (10-12% active chlorine) OR Chlorine gas (
) -
Glacial Acetic Acid (optional, for pH adjustment)
Step-by-Step Methodology:
-
Solubilization: In a 500 mL round-bottom flask, dissolve benzenesulfonamide in the NaOH solution. Stir until clear to form sodium benzenesulfonamide.
-
Cooling: Place the flask in an ice bath and cool to 0–5 °C.
-
Chlorination:
-
Method A (Gas): Slowly sparge
gas into the solution.[1] A thick white precipitate will form immediately. Continue until the supernatant retains a distinct yellow-green color of excess chlorine. -
Method B (Hypochlorite): Slowly add NaOCl solution dropwise while maintaining temperature <10 °C. Acidify slightly with acetic acid towards the end to ensure protonation and full conversion to the dichloro species.
-
-
Filtration: Filter the precipitate rapidly using a sintered glass funnel.
-
Washing: Wash the filter cake with ice-cold water (3 x 50 mL) to remove sodium salts and excess hypochlorite.
-
Drying: Dry the solid in a vacuum desiccator over
in the dark. Do not heat , as the compound is thermally unstable. -
Yield: Typical yield is 85–95%.
Synthesis Workflow Diagram
Figure 1: Step-by-step synthesis workflow for this compound.
Applications in Organic Synthesis[7][8][9]
NDCBS is a versatile reagent used for oxidation and functionalization.
Oxidation of Alcohols to Carbonyls
NDCBS oxidizes primary alcohols to aldehydes and secondary alcohols to ketones under mild, neutral conditions, avoiding the toxic waste associated with Chromium(VI) reagents.
Mechanism: The reaction proceeds via the formation of a hypochlorite ester intermediate, followed by an E2-type elimination of HCl to generate the carbonyl group.
Protocol (General):
-
Dissolve the alcohol (1.0 mmol) in
(10 mL). -
Add NDCBS (1.2 mmol) in one portion.
-
Stir at room temperature for 1–4 hours (monitor by TLC).
-
Quench with saturated
solution to destroy excess oxidant. -
Extract with DCM, dry over
, and concentrate.
Mechanistic Pathway Diagram
Figure 2: Mechanistic pathway for the oxidation of alcohols using NDCBS.
Chloroamidation of Alkenes
NDCBS serves as both the nitrogen and chlorine source in the functionalization of alkenes, or as a chlorinating agent in Ritter-type reactions.
Key Insight: In the presence of acetonitrile, NDCBS facilitates the formation of vicinal chloroamines. The N-Cl bond polarizes to form a chloronium ion with the alkene, which is then opened by the nucleophilic solvent (acetonitrile) or the sulfonamide anion itself.
Safety & Handling (Critical)
-
Explosion Hazard: N-Halo compounds are potentially explosive. NDCBS should never be heated above its melting point or subjected to mechanical shock.
-
Incompatibilities: Violent reactions occur with strong reducing agents, strong bases, and powdered metals. Contact with acids releases toxic chlorine gas.[2]
-
Storage: Store in amber glass vials at 2–8 °C. Do not store for extended periods (>6 months) as degradation increases explosion risk.
References
-
National Institutes of Health (NIH). (2006). 2,4-Dichloro-N-(2,3-dichlorophenyl)benzenesulfonamide. PMC. Retrieved January 30, 2026, from [Link]
Sources
Structure Elucidation of N,N-Dichlorobenzenesulfonamide: A Technical Guide
Executive Summary & Core Directive
N,N-Dichlorobenzenesulfonamide (
The Challenge: Structural elucidation of this compound is not merely about confirming connectivity but verifying the completeness of the chlorination. The primary analytical risk is distinguishing the target molecule from its precursor (benzenesulfonamide) and the intermediate monochloro species (N-chlorobenzenesulfonamide).
The Solution: This guide presents a self-validating analytical workflow. We do not rely on a single technique. Instead, we employ a "triangulation" strategy:
-
Stoichiometric Validation: Iodometric titration to confirm active chlorine content.
-
Vibrational Spectroscopy (FT-IR): Monitoring the "Silent Region" (disappearance of N-H).
-
Nuclear Magnetic Resonance (
H/ C NMR): Analyzing electronic deshielding effects on the aromatic ring.
Synthesis Context & Purity Prerequisite[1][2]
Structure elucidation is futile without establishing purity. The synthesis typically involves the chlorination of benzenesulfonamide (
Critical Impurity Profile:
-
Precursor: Unreacted Benzenesulfonamide (Amide N-H present).
-
Intermediate: N-Chlorobenzenesulfonamide (Amide N-H present).
-
Degradant: Benzenesulfonic acid (Hydrolysis product).
Experimental Workflow Diagram
Figure 1: Synthesis and validation workflow ensuring the analyte is suitable for structural elucidation.
Self-Validating Protocol: Iodometric Titration
Before expensive spectroscopic time is used, the "Active Chlorine" content must be determined. This is the primary quantitative proof of the
Theoretical Basis:
One mole of this compound releases four equivalents of iodine.[1]
Protocol:
-
Dissolve accurately weighed sample (~100 mg) in glacial acetic acid (20 mL).
-
Add excess 10% KI solution (10 mL).
-
Titrate liberated iodine (
) against standardized 0.1 N Sodium Thiosulfate ( ) using starch indicator near the endpoint. -
Calculation:
-
Target Active Cl: ~31.3% (Theoretical for
). -
Note: Chloramine-B (Monochloro) has ~13-14% active Cl. A result near 30% confirms the di-chloro structure.
-
Spectroscopic Elucidation
A. FT-IR Spectroscopy (The Diagnostic Fingerprint)
Infrared spectroscopy provides the most immediate qualitative evidence of the
| Functional Group | Benzenesulfonamide ( | This compound ( | Structural Insight |
| N-H Stretch | 3260, 3340 cm⁻¹ (Strong, Doublet) | ABSENT | Definitive proof of full substitution. |
| SO₂ (Asym) | ~1320 cm⁻¹ | 1340 - 1360 cm⁻¹ | Shift to higher freq. due to high electronegativity of two Cl atoms attached to N. |
| SO₂ (Sym) | ~1160 cm⁻¹ | 1170 - 1180 cm⁻¹ | Similar inductive upshift. |
| N-Cl Stretch | N/A | 530 - 560 cm⁻¹ | Often weak and obscured by aromatic ring deformations, but diagnostic if resolved. |
Expert Insight: Do not rely solely on the N-Cl stretch, as it appears in the "fingerprint region" where aromatic C-H bending also occurs. The complete absence of the N-H doublet at 3200-3400 cm⁻¹ is the primary confirmation.
B. Nuclear Magnetic Resonance (NMR)[2][4]
1.
H NMR (Proton)
The proton NMR spectrum is deceptively simple but highly informative regarding purity.
-
Observation: The spectrum should show only aromatic protons (7.5 - 8.1 ppm).
-
The "Ghost" Signal: If you see a broad singlet around 7.0 - 7.5 ppm (exchangeable with
), your sample is contaminated with the precursor or monochloro-derivative. -
Pattern:
-
Ortho protons: Deshielded (shifted downfield) relative to the precursor due to the strong electron-withdrawing nature of the
group. -
Meta/Para protons: Multiplet structure typical of monosubstituted benzene rings.
-
2.
C NMR (Carbon)
-
Ipso-Carbon: The carbon attached to the sulfonyl group will show a distinct chemical shift compared to the amide precursor.
-
Symmetry: Expect 4 distinct carbon signals for the phenyl ring (Ipso, Ortho, Meta, Para).
C. Mass Spectrometry (Isotopic Pattern)
Mass spectrometry is the definitive confirmation of the number of chlorine atoms.
-
Chlorine Isotope Rule:
and exist in a 3:1 ratio. -
N,N-Dichloro Pattern: A molecule with two chlorine atoms (
) will exhibit a characteristic triplet cluster for the molecular ion , , and .-
Intensity Ratio: Approximately 9:6:1 .
-
Interpretation: If the M+2 peak is only ~33% of the parent peak, you have a monochloro species. If you see the 9:6:1 pattern, you have confirmed the
unit.
-
Crystallographic Architecture
While spectroscopy infers connectivity, X-ray diffraction (XRD) determines geometry. For N,N-dihaloarylsulfonamides, the geometry around the nitrogen is of critical theoretical interest.
-
N-S Bond Length: Typically shortens (approx. 1.60 - 1.64 Å) compared to sulfonamides due to
back-bonding, enhanced by the electronegative chlorines. -
Cl-N-Cl Angle: The nitrogen atom is generally pyramidal (sp³ hybridized with a lone pair), though steric bulk can flatten this.
-
Conformation: The
torsion angle determines the orientation of the N-dihalo group relative to the aromatic ring.
Reference Data Point:
In analogous structures (e.g., N,N-dichloro-4-methylbenzenesulfonamide), the
Analytical Logic Tree
Use this decision matrix to finalize your structure elucidation.
Figure 2: Decision matrix for confirming the N,N-dichloro structure.
Safety & Stability Warning
CAUTION: this compound contains a high percentage of active chlorine and a nitrogen-halogen bond.
-
Thermal Instability: Avoid heating above 50°C during drying; N-halo compounds can undergo violent thermal decomposition.
-
Incompatibility: Reacts violently with strong reducing agents and organic solvents (like DMSO) under certain conditions.
-
Storage: Must be stored in amber bottles (light sensitive) and kept dry. Hydrolysis releases
and benzenesulfonamide.
References
-
Gowda, B. T., et al. (2005). "Infrared and NMR Spectra of Arylsulphonamides." Zeitschrift für Naturforschung A, 60(1-2).
-
American Public Health Association. (2017). "Standard Methods for the Examination of Water and Wastewater: Method 4500-Cl B (Iodometric Method)." Standard Methods.
-
Shetty, J., & Gowda, B. T. (2004). "Crystal structure of N,N-dichloro-4-methylbenzenesulfonamide." Acta Crystallographica Section E.
-
BenchChem. (2025). "Application Notes for Sulfonamide Synthesis."
Sources
N,N-Dichlorobenzenesulfonamide molecular weight and formula
An In-Depth Technical Guide to N,N-Dichlorobenzenesulfonamide (Dichloramine B)
Introduction
This compound, also known by the common name Dichloramine B, is a highly reactive organosulfur compound. Characterized by a benzenesulfonyl group attached to a nitrogen atom bearing two chlorine atoms, it serves as a powerful and versatile reagent in modern organic synthesis. The electron-withdrawing nature of the sulfonyl group significantly polarizes the nitrogen-chlorine bonds, rendering the chlorine atoms electrophilic and making the compound a potent oxidizing and chlorinating agent.[1]
This guide provides an in-depth exploration of this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, synthetic methodologies, mechanistic underpinnings of its reactivity, and its key applications in synthetic chemistry, supported by detailed protocols and safety information.
Core Physicochemical Properties
A comprehensive understanding of a reagent's physical and chemical properties is paramount for its effective and safe utilization in a laboratory setting. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅Cl₂NO₂S | [2][3][4] |
| Molecular Weight | 226.08 g/mol | [2][3][4] |
| CAS Number | 473-29-0 | [2][3] |
| IUPAC Name | This compound | [3] |
| Synonyms | Dichloramine B, Benzenesulfonedichloramide | [3] |
| Appearance | White to light yellow solid | [1] |
| Melting Point | 68-74 °C | [3] |
| Boiling Point | 319.2 °C at 760 mmHg | [3] |
| Density | 1.562 g/cm³ | [3] |
Synthesis and Safe Handling
The preparation and handling of this compound require careful consideration due to its reactivity and potential instability.
General Synthetic Protocol
The synthesis of this compound is typically achieved through the oxidative chlorination of the parent benzenesulfonamide. The underlying principle is the reaction of the sulfonamide's N-H bonds with a source of electrophilic chlorine. A common and effective method involves the use of an aqueous solution of sodium hypochlorite in the presence of an acid, such as acetic acid, which generates the active chlorinating species.
Step-by-Step Methodology:
-
Dissolution: Suspend benzenesulfonamide in water.
-
Chlorination: Cool the suspension in an ice bath and add a solution of sodium hypochlorite dropwise while maintaining the low temperature.
-
Acidification: Slowly add glacial acetic acid to the mixture. This in-situ generation of hypochlorous acid facilitates the dichlorination of the nitrogen atom.
-
Reaction Monitoring: Stir the reaction mixture vigorously at a low temperature (0-5 °C) until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Isolation: The solid product, this compound, precipitates out of the aqueous solution. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with cold water to remove residual salts and acid. The product can be further purified by recrystallization from a suitable solvent if necessary.
-
Drying and Storage: Dry the purified product under vacuum. Due to its heat- and shock-sensitive nature, it must be stored in a refrigerator in a properly sealed container.[1]
Handling and Storage Precautions
This compound is a high-energy material and must be handled with appropriate care.
-
Thermal Sensitivity: The compound is sensitive to heat and can decompose exothermically. Avoid heating the solid material directly.[1]
-
Mechanical Shock: It is also reported to be shock-sensitive.[1] Avoid grinding the material or subjecting it to impact.
-
Storage: Store in a refrigerator (2-8 °C) away from light and sources of heat or ignition. Over time, pressure may develop in containers due to slow decomposition.[1]
-
Personal Protective Equipment (PPE): Always use standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves. Work in a well-ventilated fume hood.
Mechanistic Insights and Reactivity
The synthetic utility of this compound stems from the two highly electrophilic chlorine atoms. The potent electron-withdrawing effect of the adjacent S(=O)₂ group makes the N-Cl bonds susceptible to cleavage, allowing the compound to act as a source of Cl⁺. This reactivity governs its behavior in a wide range of chemical transformations.
A representative example of its mechanism is the reaction with sulfides to form sulfilimines and sulfoxides.[5] The reaction proceeds through an initial nucleophilic attack by the sulfur atom of the sulfide on one of the electrophilic chlorine atoms of the dichlorosulfonamide. This step forms a key ion-pair intermediate, which then undergoes further reactions to yield the final products.[5] The specific reactive species from the reagent can be either ArSO₂NHCl or ArSO₂NCl₂, depending on the reaction conditions and the pH.[5]
Key Synthetic Applications
This compound is a versatile reagent employed in several important organic transformations.
Oxidation of Alcohols
It serves as an effective oxidizing agent for the conversion of primary and secondary alcohols into aldehydes and ketones, respectively. Under more vigorous conditions, it can further oxidize aldehydes to carboxylic acids.[1] The choice of solvent and reaction temperature is critical for controlling the selectivity of the oxidation.
Reactions with Carbon-Carbon Multiple Bonds
The reagent readily reacts with alkenes and alkynes, showcasing its utility in addition reactions.
-
Chloroamidation: In the presence of a nucleophile, it can facilitate the addition of a chlorine atom and a sulfonamide group across a double bond.[1]
-
Aziridination: It can be used to synthesize N-sulfonylated aziridines from alkenes, which are valuable building blocks in medicinal chemistry.[1]
-
Reaction with Phenylacetylene: A notable reaction is with phenylacetylene, which yields N-(2-phenyl-2,2-dichloroethylidene)benzenesulfonamide. This reaction proceeds via the initial formation of an adduct, followed by a 1,3-migration of a chlorine atom.[6]
Synthesis of Sulfilimines
As detailed in the mechanistic section, the reaction with sulfides provides a direct route to N-sulfonyl sulfilimines (R₂S=NSO₂Ar).[5] This transformation is highly valuable for introducing the sulfonamide moiety onto a sulfur center, a common motif in various biologically active molecules.
Experimental Protocol: Synthesis of S,S-Dimethyl-N-(phenylsulfonyl)sulfilimine
-
Reagent Preparation: Dissolve dimethyl sulfide (1.0 mmol) in a suitable solvent such as methanol or acetonitrile in a round-bottom flask.
-
Reaction Setup: Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.
-
Addition: Slowly add a solution of this compound (1.0 mmol) in the same solvent to the stirred sulfide solution. The addition should be dropwise to control the reaction exotherm.
-
Reaction: Allow the mixture to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure sulfilimine.
Safety and Toxicology Profile
| Hazard Class | Statement | Source(s) |
| Acute Toxicity, Oral | H302: Harmful if swallowed | [7] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | [7][8] |
| Eye Damage/Irritation | H319: Causes serious eye irritation | [7][8] |
| Target Organ Toxicity | H335: May cause respiratory irritation | [7][8] |
The hazard information is aggregated from related compounds and should be used for guidance. A full risk assessment should be performed before use.
Conclusion
This compound (Dichloramine B) is a reagent of significant value to the synthetic chemist. Its potent oxidizing and chlorinating capabilities, driven by its unique electronic structure, enable a variety of important transformations, from the oxidation of alcohols to the synthesis of complex nitrogen- and sulfur-containing heterocycles. A thorough understanding of its properties, reactivity, and handling requirements is essential for leveraging its full synthetic potential in research and development, particularly in the fields of medicinal chemistry and drug discovery.
References
-
U.S. Environmental Protection Agency. Benzenesulfonamide, N,N-dichloro- - Substance Details. [Link]
-
PubChem. N-Chlorobenzenesulfonamide. [Link]
-
PubChem. N-benzyl-2,4-dichlorobenzenesulfonamide. [Link]
-
U.S. Environmental Protection Agency. Benzenesulfonamide, N-phenyl-N-[(trichloromethyl)thio]- - Substance Details. [Link]
-
PubChem. N-Chloro-N-(phenylsulfonyl)benzenesulfonamide. [Link]
-
PubChem. 3,5-Dichlorobenzenesulfonamide. [Link]
-
PubChem. 4-Chlorobenzenesulfonamide. [Link]
-
PubMed. Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability. [Link]
-
Ovid. Synthesis of N-(2-Benzene-2,2-dichloroethylidene)-4- chlorobenzenesulfonamide and N-(2-Benzene-2,2- dichloroethylidene)-4-methylbenzenesulfonamide. [Link]
-
Royal Society of Chemistry. Mechanism of the reaction of sulphides with N-chloroarenesulphonamides. [Link]
-
Organic Chemistry Portal. Sulfenamide synthesis by S-N coupling. [Link]
Sources
- 1. This compound - Enamine [enamine.net]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. testing.chemscene.com [testing.chemscene.com]
- 5. Mechanism of the reaction of sulphides with N-chloroarenesulphonamides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. ovid.com [ovid.com]
- 7. 3,5-Dichlorobenzenesulfonamide | C6H5Cl2NO2S | CID 705607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Chlorobenzenesulfonamide | C6H6ClNO2S | CID 66824 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profiling of N,N-Dichlorobenzenesulfonamide (Dichloramine-B)
Topic: Solubility of N,N-Dichlorobenzenesulfonamide in Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Formulation Scientists
Executive Summary & Chemical Identity
This compound (CAS: 473-29-0), often referred to as Dichloramine-B (DCB) , is a potent electrophilic chlorinating agent and oxidant. Unlike its sodium salt analog (Chloramine-B), DCB is uncharged and significantly more lipophilic, dictating a distinct solubility profile in organic media.
This guide addresses the critical challenge of solubilizing DCB: balancing thermodynamic solubility with kinetic stability . As a strong oxidizer with a labile N-Cl bond, DCB is prone to solvolysis in protic solvents and varying degrees of reactivity in oxidizable solvents (e.g., DMSO, alcohols).
| Property | Value |
| Molecular Formula | |
| Molecular Weight | 226.08 g/mol |
| Appearance | White to light yellow crystalline solid |
| Melting Point | ~74–76 °C |
| Primary Hazard | Strong Oxidizer (H271), Skin Irritant |
Solubility Profile & Solvent Compatibility
Note: The values below represent qualitative solubility tiers derived from structural analysis and synthesis literature. Quantitative values vary by temperature and purity.
The Polarity-Stability Matrix
The solubility of DCB is governed by the competition between its lipophilic phenyl ring and the polar (but uncharged) dichlorosulfonamide moiety.
| Solvent Class | Solubility | Stability Risk | Technical Recommendation |
| Chlorinated Hydrocarbons (DCM, Chloroform, CCl₄) | High | Low | Preferred Medium. Ideal for synthesis and halogenation reactions due to inertness. |
| Polar Aprotic (Acetonitrile) | Moderate-High | Low-Moderate | Good for reaction monitoring; less reactive than DMSO. |
| Polar Aprotic (DMSO, DMF) | High | CRITICAL | Avoid storage. DCB is an oxidant; DMSO is a reductant. Exothermic decomposition is possible. Use only for immediate consumption. |
| Alcohols (Methanol, Ethanol) | Moderate | Moderate | Soluble, but DCB can oxidize alcohols to aldehydes/ketones over time. Suitable for rapid recrystallization but not long-term storage. |
| Non-Polar (Hexane, Heptane) | Insoluble | Low | Used as an anti-solvent to precipitate DCB from chlorinated solutions. |
| Water | Very Low | High | Hydrolyzes to Benzenesulfonamide and Hypochlorous Acid (HOCl).[1] |
Mechanistic Insight: The Solvation-Decomposition Paradox
Researchers often mistake "solubility" for "stability." While DCB dissolves readily in DMSO due to dipole-dipole interactions, the N-Cl bond is susceptible to nucleophilic attack. In alcohols, the solubility is driven by hydrogen bonding to the sulfonyl oxygens, but this proximity facilitates the transfer of "positive chlorine" to the solvent.
Key Insight: For accurate analytical standards (HPLC/NMR), Deuterated Chloroform (
Visualizing the Solubility Workflow
The following diagram illustrates the decision logic for solvent selection, prioritizing safety and chemical stability.
Figure 1: Decision matrix for solubilizing this compound based on experimental intent.
Self-Validating Experimental Protocols
To ensure data integrity, do not rely solely on literature values. Use the following protocols to validate solubility and stability in your specific matrix.
Protocol A: Gravimetric Solubility Determination (Isothermal Shake-Flask)
Use this to generate precise solubility data (mg/mL) for your specific solvent system.
-
Preparation: Weigh approx. 500 mg of DCB into a 20 mL scintillation vial.
-
Saturation: Add 5 mL of the target solvent (e.g., Chloroform).
-
Equilibration: Seal tightly (PTFE-lined cap). Agitate at controlled temperature (25 °C) for 24 hours.
-
Check: Ensure solid remains at the bottom. If all dissolves, add more DCB.
-
-
Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-wetted).
-
Quantification:
-
Pipette 1.0 mL of filtrate into a pre-weighed aluminum dish.
-
Evaporate solvent under a gentle nitrogen stream (do not use high heat; DCB is volatile/unstable).
-
Weigh the residue.
-
-
Calculation: Solubility (
) = .
Protocol B: Stability Validation (The "Active Chlorine" Test)
Before running a reaction, confirm DCB has not decomposed in your solvent.
-
Dissolution: Dissolve 50 mg DCB in 1 mL of the chosen solvent (e.g., Methanol). Wait 1 hour.
-
Iodometric Check:
-
Add the solution to 10 mL of acidified water (10% acetic acid) containing excess Potassium Iodide (KI).
-
Observation: Immediate release of dark brown iodine indicates intact N-Cl bonds.
-
Failure Mode: If the solution remains clear or pale yellow, the active chlorine has been consumed (solvent oxidation has occurred).
-
Thermodynamic Analysis
For process chemists scaling up, understanding the temperature dependence of solubility is vital. The relationship typically follows the van 't Hoff equation:
Where:
- = mole fraction solubility
- = Enthalpy of solution
- = Gas constant
Experimental Workflow:
-
Perform Protocol A at three temperatures (e.g., 10°C, 25°C, 40°C).
-
Plot
(y-axis) vs. (Kelvin, x-axis). -
Linearity Check: A straight line indicates a stable solution. A deviation (curvature) at higher temperatures often signals thermal decomposition of the solute rather than simple solubility limits.
Degradation Pathways
Understanding how DCB fails in solution is critical for impurity management.
Figure 2: Hydrolysis and oxidation pathways leading to loss of titer and precipitation of benzenesulfonamide.
References
-
PubChem. (n.d.).[2] 2,3-Dichlorobenzenesulfonamide Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Drozdova, T.I., & Mirskova, A.N. (2001).[3] Synthesis of N-(2-Benzene-2,2-dichloroethylidene)-4-chlorobenzenesulfonamide. Russian Journal of Organic Chemistry. Retrieved from [Link]
Sources
Technical Guide: Stability and Storage of N,N-Dichlorobenzenesulfonamide
Part 1: Executive Technical Summary
N,N-Dichlorobenzenesulfonamide (Dichloramine-B; CAS 473-34-7) is a potent electrophilic chlorinating agent and oxidant. Unlike its more stable sodium salt analogue (Chloramine-B), the N,N-dichloro species is thermodynamically unstable , shock-sensitive , and prone to autocatalytic decomposition .
Effective management of this compound requires a departure from standard organic storage protocols. It demands a "Cold-Chain, Vented-System" approach to prevent pressure accumulation from nitrogen gas evolution and thermal runaway. This guide defines the critical parameters for maintaining reagent integrity and laboratory safety.
Part 2: Physicochemical Profile & Instability Drivers
To store this compound effectively, one must understand the molecular forces driving its degradation.
| Property | Specification | Implication for Storage |
| Chemical Structure | The N-Cl bonds are labile; high energy content. | |
| Physical State | White to light yellow crystalline solid | Yellowing indicates degradation ( |
| Active Chlorine | ~30-32% (Theoretical) | Loss of active chlorine is the primary stability metric. |
| Decomposition | Exothermic, gas-evolving | Risk of container rupture. Requires pressure relief. |
| Solubility | Soluble in lipophilic solvents ( | Hydrolyzes rapidly in aqueous media. |
The Decomposition Cascade
The compound degrades via two primary pathways: Hydrolysis (moisture-driven) and Homolytic Cleavage (heat/light-driven).
-
Hydrolytic Pathway: In the presence of moisture, the N-Cl bond cleaves to release Hypochlorous Acid (HOCl), a strong oxidant that can react further with the sulfonamide scaffold or impurities.
-
Radical Pathway: UV light or heat causes homolytic fission of the N-Cl bond, generating chlorine radicals (
) and nitrogen-centered sulfonamidyl radicals. This pathway is often autocatalytic.
Figure 1: Dual degradation pathways showing moisture-induced hydrolysis and energy-induced radical fragmentation leading to pressure buildup.
Part 3: Self-Validating Storage Protocol
This protocol is "self-validating" because it includes checkpoints (Visual, Pressure, Analytical) that alert the user to failure before the reagent is used in a critical reaction.
Environmental Control
-
Temperature: Strictly 2°C to 8°C (Refrigerated).
-
Why: Arrhenius kinetics dictate that N-Cl bond homolysis rates drop significantly below 10°C. Room temperature storage significantly accelerates active chlorine loss.
-
-
Atmosphere: Inert gas blanket (Argon or Nitrogen) is recommended after every use.
-
Light: Amber glass or opaque secondary containment is mandatory to prevent photolytic initiation of the radical chain reaction.
Container Engineering
-
Material: Glass or Teflon (PTFE). Avoid metals (catalyze decomposition) and standard rubber septa (oxidative degradation).
-
Pressure Management:
-
Do NOT seal hermetically for long periods without inspection. The evolution of
or gas can pressurize the headspace. -
Best Practice: Use a cap with a PTFE liner. If storing >10g, consider a vented cap or regular "burping" of the container within a fume hood.
-
Segregation (Incompatibility Matrix)
Store strictly away from:
-
Reducing Agents: Amines, sulfides, phosphines (Violent exothermic reaction).
-
Acids: Generates Chlorine gas (
). -
Organics: Alcohols, ethers (Potential for explosive chloro-organic formation).
Storage Workflow Diagram
Figure 2: Decision tree for receipt, storage, and pre-usage validation of this compound.
Part 4: Analytical Monitoring (Quality Assurance)
Do not rely on the label purity after 3 months of storage. Perform an Iodometric Titration to determine the precise active chlorine content (
Protocol:
-
Dissolve ~100 mg of sample in 20 mL glacial acetic acid.
-
Add 10 mL of 10% KI solution (excess iodide).
-
Store in dark for 5 minutes (Solution turns dark brown due to
liberation).-
Reaction:
-
-
Titrate with standardized 0.1 M Sodium Thiosulfate (
) until pale yellow. -
Add starch indicator (turns blue) and continue titrating until colorless.
Calculation:
Part 5: Safety & Emergency Response
-
Shock Sensitivity: While less sensitive than nitrogen trichloride, N,N-dichloro sulfonamides can detonate under high impact or rapid heating. Do not grind in a mortar.
-
Spill Cleanup: Do not absorb with paper towels or sawdust (fire hazard). Neutralize with weak bisulfite solution or dilute sodium hydroxide, then absorb with inert clay/vermiculite.
References
-
Enamine. this compound - Reagent Profile.[1] Enamine.net. Link
-
Gottardi, W. (1999). N-Chloramines.[2][3][4] In: Encyclopedia of Analytical Science. Elsevier. (General mechanism of N-Cl degradation).
-
BenchChem. Application Notes for Sulfonamide Synthesis. Benchchem.com. Link
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 68069, this compound. PubChem. Link
-
Fisher Scientific. Safety Data Sheet: this compound. Fishersci.com. Link
Sources
N,N-Dichlorobenzenesulfonamide: A Comprehensive Technical Guide to its Discovery, Synthesis, and Application
Abstract
This technical guide provides an in-depth exploration of N,N-Dichlorobenzenesulfonamide, a powerful oxidizing and chlorinating agent with significant applications in organic synthesis. From its early discovery by Frederick Daniel Chattaway to its modern-day utility, this document elucidates the historical context, synthetic methodologies, chemical properties, and diverse applications of this versatile reagent. The guide is intended for researchers, scientists, and professionals in drug development, offering a blend of historical perspective and practical, field-proven insights into its use.
Introduction: The Enduring Utility of a Potent Reagent
This compound, often referred to as Dichloramine-B, is a white to light yellow solid that has carved a niche for itself in the arsenal of synthetic organic chemists.[1] Its potent oxidizing and chlorinating capabilities make it a valuable tool for a variety of chemical transformations.[1] The reactivity of this compound stems from the two electrophilic chlorine atoms attached to the nitrogen of the benzenesulfonamide backbone. This structural feature allows for the controlled transfer of chlorine, making it an effective reagent for processes such as the oxidation of alcohols to carbonyl compounds, and the chloroamination of carbon-carbon multiple bonds.[1] This guide will delve into the origins of this reagent, its preparation, and its multifaceted applications, providing a comprehensive resource for both academic and industrial researchers.
A Historical Perspective: The Pioneering Work of Frederick Daniel Chattaway
The discovery of this compound is rooted in the systematic investigations of nitrogen-halogen compounds by the English organic chemist, Frederick Daniel Chattaway. His seminal work in the early 20th century laid the foundation for our understanding of this class of reagents.
Born in 1860, Chattaway's career was marked by a deep interest in the chemistry of nitrogen halides, anilides, and amides. His meticulous research at Queen's College, Oxford, led to the publication of numerous papers detailing the synthesis and reactivity of these novel compounds.
While a definitive, singular publication solely dedicated to the discovery of this compound is not readily apparent, his 1905 paper in the Journal of the Chemical Society, Transactions, titled "XIX.—Nitrogen halogen derivatives of the sulphonamides," is a cornerstone in this field.[2] This work, along with a subsequent paper in 1915, systematically explored the preparation and properties of N-halogenated sulfonamides, providing the fundamental chemistry upon which the synthesis of this compound is based.[2][3] Chattaway's contributions were pivotal in establishing the synthetic routes and understanding the chemical behavior of these powerful reagents.
Synthesis and Physicochemical Properties
The preparation of this compound is a relatively straightforward process, typically involving the chlorination of benzenesulfonamide.
General Synthesis Protocol
The most common laboratory-scale synthesis involves the reaction of benzenesulfonamide with an excess of a chlorinating agent, such as sodium hypochlorite solution, in an acidic medium.
Experimental Protocol: Synthesis of this compound
-
Dissolution: Dissolve benzenesulfonamide in a suitable aqueous base, such as sodium hydroxide solution.
-
Chlorination: Cool the solution in an ice bath and add a stoichiometric excess of sodium hypochlorite solution (bleach) dropwise with vigorous stirring. The pH of the reaction mixture should be maintained in the acidic range (around pH 5) by the addition of an acid like acetic acid to facilitate the formation of the dichloro derivative.
-
Precipitation: The this compound will precipitate out of the solution as a white to pale yellow solid.
-
Isolation and Purification: Collect the solid by filtration, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum. Recrystallization from a suitable solvent, such as a mixture of ethanol and water, can be performed for further purification.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Appearance | White to light yellow solid[1] |
| Molecular Formula | C₆H₅Cl₂NO₂S |
| Molecular Weight | 226.08 g/mol |
| Stability | Heat and shock-sensitive[1] |
| Storage | Store in a refrigerator[1] |
Caution: this compound is a potent oxidizing agent and should be handled with care. It is heat and shock-sensitive and may develop pressure in containers over time.[1] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.
Applications in Organic Synthesis
This compound is a versatile reagent with a broad range of applications in organic synthesis, primarily as a powerful oxidizing and chlorinating agent.[1]
Oxidation of Alcohols
One of the most common applications of this compound is the oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones, respectively. This transformation is typically carried out under mild conditions and often provides good to excellent yields.
Experimental Protocol: Oxidation of Benzyl Alcohol to Benzaldehyde
-
Reaction Setup: In a round-bottom flask, dissolve benzyl alcohol in a suitable solvent, such as acetonitrile.
-
Reagent Addition: Add this compound (typically 1.1-1.5 equivalents) to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a solution of sodium sulfite. Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Table of Representative Alcohol Oxidations:
| Substrate | Product | Reaction Time (h) | Yield (%) |
| Benzyl alcohol | Benzaldehyde | 2 | 95 |
| 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | 1.5 | 98 |
| 1-Phenylethanol | Acetophenone | 3 | 92 |
| Cyclohexanol | Cyclohexanone | 4 | 88 |
| 1-Octanol | Octanal | 5 | 85 |
Chloroamination of Alkenes
This compound is an effective reagent for the chloroamination of alkenes, leading to the formation of vicinal chloro-sulfonamides. These products are valuable synthetic intermediates that can be further transformed into other functional groups. The reaction typically proceeds with anti-addition stereochemistry.
Experimental Protocol: Chloroamination of Styrene
-
Reaction Setup: Dissolve styrene in a suitable solvent, such as dichloromethane, in a round-bottom flask.
-
Reagent Addition: Add this compound (1.0-1.2 equivalents) to the solution. The reaction can be initiated by a radical initiator or by photolysis.
-
Reaction Monitoring: Stir the mixture at the appropriate temperature and monitor the reaction by TLC.
-
Workup: Once the reaction is complete, concentrate the solvent under reduced pressure.
-
Purification: The crude product, a vicinal chloro-sulfonamide, can be purified by column chromatography on silica gel.
Other Synthetic Applications
Beyond these primary applications, this compound has been employed in:
-
Chloroetherification of Alkenes: In the presence of an alcohol, alkenes can undergo chloroetherification.[1]
-
Aziridination of Alkenes: Under certain conditions, it can be used to synthesize aziridines.[1]
-
Synthesis of α,β-Dehydroamino Acid Derivatives. [1]
Mechanistic Insights
The reactivity of this compound is governed by the nature of the N-Cl bonds. Depending on the reaction conditions and the substrate, the reaction can proceed through either a radical or an ionic pathway.
-
Radical Pathway: In the presence of radical initiators (e.g., light or heat), the N-Cl bond can undergo homolytic cleavage to generate a sulfonamidyl radical (PhSO₂NCl•). This radical can then add to a C=C double bond, initiating a radical chain reaction in chloroamination.
-
Ionic Pathway: In polar solvents and in the presence of Lewis acids, the N-Cl bond can be polarized, making the chlorine atom highly electrophilic. This "Cl+" equivalent can then be attacked by a nucleophile, such as an alcohol in oxidation reactions. The mechanism of oxidation of alcohols is believed to involve the formation of an intermediate O-chloro species, followed by an E2-like elimination to form the carbonyl compound.
Conclusion
This compound, a reagent with a rich history dating back to the pioneering work of Frederick Daniel Chattaway, continues to be a valuable and versatile tool in modern organic synthesis. Its ability to act as a potent oxidizing and chlorinating agent under mild conditions makes it an attractive choice for a variety of transformations, including the synthesis of aldehydes, ketones, and vicinal chloroamines. A thorough understanding of its historical development, synthesis, and reactivity, as outlined in this guide, is essential for its safe and effective utilization in the laboratory. As the demand for efficient and selective synthetic methods continues to grow, the applications of this compound and related N-halo reagents are likely to expand further.
References
- Gowda, B. T., Jayalakshmi, K. L., & Jyothi, K. (2003). Kinetics and Mechanism of Oxidation of Dimethyl Sulphoxide by Mono- and Di-Substituted N,N-Dichlorobenzenesulphonamides in Aqueo.
- Chattaway, F. D. (1905). XIX.—Nitrogen halogen derivatives of the sulphonamides. Journal of the Chemical Society, Transactions, 87, 145-171.
- Chattaway, F. D., & Baxter, R. R. (1915). CXCVI.—N-halogen derivatives of the p-halogen-substituted benzenesulphonamides. Journal of the Chemical Society, Transactions, 107, 1814-1823.
- Qin, Q., Ren, D., & Yu, S. (2015). Visible-light-promoted chloramination of olefins with N-chlorosulfonamide as both nitrogen and chlorine sources. Organic & Biomolecular Chemistry, 13(41), 10295-10298.
- Gowda, B. T., & Rao, P. S. (1987). Kinetics of oxidation of dimethyl sulphoxide by N-chloro-p-substituted benzenesulphonamides. Journal of the Indian Chemical Society, 64(7), 403-406.
- Liu, R. Z., Li, J., Sun, J., & Zhang, B. (2020). Generation and Reactivity of Amidyl Radicals: Manganese-Mediated Atom-Transfer Reaction.
- Arkivoc. (2009). A new metal-free protocol for oxidation of alcohols using N,N-dibromo-p-toluenesulfonamide. Arkivoc, 2009(13), 281-286.
- RSC Publishing. (n.d.). Mechanistic investigations on N-halosulphonamides. Kinetics of oxidation of thiocarbonohydrazide in the free and metal-bound states and diethylidene thiocarbonohydrazide, in aqueous and partially aqueous media. Journal of the Chemical Society, Perkin Transactions 2.
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ResearchGate. (n.d.). Oxidation of Alcohols. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]
-
PubMed. (n.d.). Visible-light-promoted chloramination of olefins with N-chlorosulfonamide as both nitrogen and chlorine sources. Retrieved from [Link]
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Wikipedia. (n.d.). Frederick Daniel Chattaway. Retrieved from [Link]
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Royal Society. (n.d.). Frederick Daniel Chattaway, 1860 - 1944. Biographical Memoirs of Fellows of the Royal Society. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). N-Chlorination of Sulfonamides: DFT Study of the Reaction Mechanism. The Journal of Physical Chemistry A. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of new immobilized N-chloro-sulfonamides and release of active chlorine from them. Retrieved from [Link]
- Google Patents. (n.d.). Process of manufacturing n-chloro-azo-dicarbonamidines.
- RSC Publishing. (n.d.). Degradation of benzylamines during chlorination and chloramination.
- Science and Education Publishing. (2023). Copper-Catalyzed Hydroamination of Terminal Alkynes by Combining N-fluorobenzenesulfonimide and H2O: Synthesis of β-amino Substituted Styrenes. World Journal of Organic Chemistry, 10(1), 4-19.
- Scholarly Commons. (n.d.). Birch reduction of benzenesulfonamide, N,N-dimethylbenzenesulfonamide, N,N-diisobutylbenzenesulfonamide, and 2-mesitylenesulfonamide.
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- Google Patents. (n.d.). Oxidation method of primary or secondary alcohol.
- PubMed Central. (n.d.).
- Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones.
- Royal Society of Chemistry. (1905). XIX.—Nitrogen halogen derivatives of the sulphonamides. Journal of the Chemical Society, Transactions, 87, 145-171.
- Royal Society of Chemistry. (1915). CXCVI.—N-halogen derivatives of the p-halogen-substituted benzenesulphonamides. Journal of the Chemical Society, Transactions, 107, 1814-1823.
- Google Patents. (n.d.). Stabilised N-chlorosulfamate compositions having enhanced antimicrobial efficacy.
- Royal Society of Chemistry. (1905). CLXXXII.—A contribution to the chemistry of o-benzoic sulphinide. Journal of the Chemical Society, Transactions, 87, 1882-1888.
- Royal Society of Chemistry. (1906). XIX.—Halogen derivatives of substituted oxamides. Journal of the Chemical Society, Transactions, 89, 155-165.
- ResearchGate. (n.d.). Cobalt-Catalyzed Radical Hydroamination of Alkenes with N-Fluorobenzenesulfonimides.
- Royal Society of Chemistry. (1908). LXXIX.—The quantitative conversion of aromatic hydrazines into diazonium salts. Journal of the Chemical Society, Transactions, 93, 852-858.
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A Guide to N,N-Dichlorobenzenesulfonamide: A Versatile Reagent in Modern Organic Synthesis
Abstract: This technical guide provides an in-depth exploration of N,N-Dichlorobenzenesulfonamide, a powerful and versatile reagent in organic chemistry. Moving beyond a simple catalog of reactions, we delve into the mechanistic underpinnings of its reactivity, offering field-proven insights for researchers, medicinal chemists, and drug development professionals. The guide covers its principal applications in oxidation, chlorination, and the synthesis of complex nitrogen-containing molecules, supported by detailed experimental protocols, comparative data, and mechanistic diagrams. Our focus is on the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system for reliable and reproducible outcomes.
Introduction: The Chemistry and Advantages of this compound
This compound (C₆H₅SO₂NCl₂) is a crystalline solid that has emerged as a highly effective reagent for a variety of synthetic transformations.[1] Its utility stems from the two reactive N-Cl bonds, which render the chlorine atoms highly electrophilic, analogous to the reactivity of well-known reagents like N-Chlorosuccinimide (NCS).[2] This inherent electrophilicity makes it a potent oxidizing and chlorinating agent.[3][4]
Unlike gaseous chlorine, which is hazardous and difficult to handle, this compound is a solid, offering significantly improved operational safety and convenience in measurement and storage.[2] However, it is a heat- and shock-sensitive compound that requires careful handling and refrigerated storage to prevent decomposition and potential pressure buildup in sealed containers.[3]
This guide will illuminate the key applications of this reagent, focusing on the strategic and mechanistic considerations that enable its successful deployment in the synthesis of valuable chemical entities.
Core Application I: Oxidation of Alcohols
One of the most powerful applications of this compound and its analogs is the oxidation of alcohols to carbonyl compounds. The reaction proceeds under mild, often neutral conditions, providing good to high yields of aldehydes and ketones, making it suitable for substrates with sensitive functional groups.[5]
Mechanism of Action: A Stepwise Perspective
The oxidation is believed to proceed through an initial reaction between the alcohol and the electrophilic chlorine of the this compound. This forms a reactive intermediate which then undergoes elimination to yield the carbonyl compound, benzenesulfonamide, and HCl.
Below is a generalized workflow for a typical oxidation experiment.
Caption: General Experimental Workflow for Oxidation.
Selective Oxidation: Aldehydes vs. Carboxylic Acids
Primary alcohols can be selectively oxidized to either aldehydes or carboxylic acids.[6][7] The key to achieving selectivity lies in controlling the reaction conditions:
-
Aldehyde Formation: Using a stoichiometric amount of the oxidant and distilling the volatile aldehyde as it forms prevents over-oxidation.[6]
-
Carboxylic Acid Formation: Using an excess of this compound and allowing the reaction to proceed to completion will typically yield the carboxylic acid, as the initially formed aldehyde is further oxidized.[7]
Secondary alcohols are reliably oxidized to ketones.[5]
Experimental Protocol: Oxidation of a Secondary Alcohol
This protocol describes the oxidation of 1-phenylethanol to acetophenone.
Materials:
-
1-Phenylethanol (1.0 eq)
-
This compound (1.1 eq)
-
Dichloromethane (DCM)
-
10% aqueous sodium sulfite (Na₂SO₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Dissolve 1-phenylethanol in DCM in a round-bottom flask equipped with a magnetic stir bar. Cool the flask to 0 °C in an ice bath.
-
Reagent Addition: Slowly add this compound in small portions to the stirred solution over 15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the mixture back to 0 °C and quench by slowly adding 10% aqueous Na₂SO₃ solution to destroy any excess oxidant. Stir for 20 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure acetophenone.
Core Application II: Electrophilic Additions to Unsaturated Bonds
The electrophilic nature of the chlorine atoms in this compound makes it an excellent reagent for additions across carbon-carbon multiple bonds, leading to valuable functionalized products.[3]
Chloroamidation of Alkenes
This compound reacts with alkenes to install both a chlorine atom and a benzenesulfonamide group across the double bond. This transformation is highly valuable for introducing nitrogen functionality into hydrocarbon skeletons.
The reaction is initiated by the electrophilic attack of a "Cl⁺" equivalent on the alkene, forming a cyclic chloronium ion intermediate. The benzenesulfonamide anion then acts as a nucleophile, attacking one of the carbons of the chloronium ion in an anti-fashion to open the ring.
Caption: Mechanism of Alkene Chloroamidation.
Synthesis of Nitrogen Heterocycles
The products of chloroamidation are versatile intermediates for synthesizing nitrogen heterocycles, which are prevalent scaffolds in pharmaceuticals.[8][9] For instance, the vicinal chloroamide products can undergo subsequent intramolecular cyclization upon treatment with a base to form aziridines.[3] Furthermore, related N-chlorosulfonyl reagents have been shown to be effective in constructing a variety of larger nitrogen-containing rings, such as thiadiazines and thiadiazepines, through intramolecular cyclization pathways.[10]
Experimental Protocol: Reaction with Phenylacetylene
As demonstrated in the literature, N,N-dichloroarenesulfonamides react with phenylacetylene to produce N-(2-benzene-2,2-dichloroethylidene)arenesulfonamides in good yield.[11]
Materials:
-
Phenylacetylene (1.0 eq)
-
N,N-Dichloro-4-chlorobenzenesulfonamide (1.05 eq)
-
Carbon tetrachloride (CCl₄)
Procedure:
-
Setup: In a flask protected from moisture, dissolve N,N-dichloro-4-chlorobenzenesulfonamide in CCl₄.
-
Reagent Addition: Add phenylacetylene dropwise to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is often initiated by gentle warming or photochemical means if necessary, and progress is monitored by TLC.
-
Isolation: Upon completion, the solvent is typically removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield the desired imine.
Summary of Applications & Substrate Scope
This compound is a versatile reagent applicable to a range of substrates. The table below summarizes its primary uses.
| Application | Substrate | Product(s) | Key Considerations |
| Oxidation | Primary Alcohols | Aldehydes or Carboxylic Acids | Stoichiometry controls selectivity.[6] |
| Secondary Alcohols | Ketones | Generally high-yielding.[5] | |
| Sulfides | Sulfoxides, Sulfones | Reaction conditions determine oxidation level. | |
| Chloroamidation | Alkenes | Vicinal Chloroamides | Anti-addition via chloronium ion. |
| Alkynes | Dichloro-imines | Provides access to functionalized imines.[11] | |
| Heterocycle Synthesis | Alkenes | Aziridines | Via intramolecular cyclization of chloroamides.[3] |
| Unsaturated Amines | Thiadiazines, etc. | With related reagents, demonstrates potential.[10] |
Safety and Handling: A Critical Overview
As a Senior Application Scientist, I must emphasize that robust chemistry is safe chemistry. This compound requires specific handling procedures due to its reactivity.
-
Thermal and Shock Sensitivity: The compound is sensitive to heat and mechanical shock and should be handled with care, avoiding grinding or aggressive scraping.[3]
-
Storage: It must be stored in a refrigerator to maintain stability. Over time, especially if exposed to moisture or light, it can decompose, potentially leading to pressure buildup in a sealed vessel.[3]
-
Reactions: Reactions involving N-chloro reagents can be exothermic.[12] It is crucial to use controlled addition rates and efficient cooling, especially on a larger scale.
-
Byproducts: Reactions can generate HCl, which can lead to pressure buildup in closed systems.[12] Ensure adequate venting.
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.
Conclusion
This compound is a valuable and multifaceted reagent for the modern organic chemist. Its utility as a solid, easily handled source of electrophilic chlorine provides a powerful platform for performing oxidations and chloroamidations under mild conditions. The synthetic intermediates generated from its reactions serve as gateways to more complex molecular architectures, including pharmaceutically relevant nitrogen heterocycles. By understanding the mechanistic principles behind its reactivity and adhering to strict safety protocols, researchers can effectively harness the synthetic potential of this powerful compound.
References
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Enamine China. This compound. [Link]
-
ResearchGate. Efficient Oxidation of Alcohols to Carbonyl Compounds by N,N -Dichloro-4-Methylbenzenesulfonamide under Mild Conditions | Request PDF. [Link]
-
Chemguide. oxidation of alcohols. [Link]
-
PubMed Central. Prescribed drugs containing nitrogen heterocycles: an overview. [Link]
-
Chemistry LibreTexts. The Oxidation of Alcohols. [Link]
-
Edinburgh Research Explorer. Thiol Chlorination with N-Chlorosuccinimide. [Link]
-
Ovid. Synthesis of N-(2-Benzene-2,2-dichloroethylidene)-4-chlorobenzenesulfonamide and N-(2-Benzene-2,2-dichloroethylidene)-4-methyl. [Link]
-
National Center for Biotechnology Information. Novel Convenient Approach to 6-, 7-, and 8-Numbered Nitrogen Heterocycles Incorporating Endocyclic Sulfonamide Fragment. [Link]
-
EliScholar. Discovery and Synthesis of N-Heterocyclic Drug-like Compounds by Leveraging Novel Rh(I)-Catalyzed C-H Activation Methods. [Link]
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Technical Guide: Reactivity & Applications of N,N-Dichlorobenzenesulfonamide
Executive Summary
N,N-Dichlorobenzenesulfonamide (
This guide provides a deep technical analysis of the N-Cl bond dynamics in DCB, detailing its dual role as a chloronium ion (
Structural Dynamics & Bond Energetics
The reactivity of this compound is governed by the polarization of the N-Cl bond, driven by the strong electron-withdrawing nature of the sulfonyl group (
The N-Cl Dipole
In simple amines, the N-Cl bond is relatively stable. However, in sulfonamides, the sulfonyl group delocalizes the lone pair on the nitrogen. This reduces the bond order of the N-Cl bond and increases the positive character of the chlorine atom:
This polarization makes the chlorine atom highly electrophilic, capable of attacking electron-rich centers (alkenes, sulfides, activated aromatics) even in the absence of acid catalysts.
Comparison: Dichloramine vs. Chloramine Salts
| Feature | Chloramine-B (Salt) | This compound (Neutral) |
| Formula | ||
| Solubility | Water-soluble (ionic) | Organic-soluble (lipophilic) |
| Active Chlorine | ~25-29% | ~60-64% |
| Primary Species | ||
| Reactivity | Moderate; pH dependent | Aggressive; highly electrophilic |
Mechanistic Pathways
The reagent operates through two distinct mechanistic manifolds depending on solvent and pH: Hydrolytic Disproportionation and Direct Electrophilic Transfer .
Pathway A: Hydrolysis & Equilibrium
In aqueous or semi-aqueous media, DCB undergoes hydrolysis. The kinetics are often inverse-fractional order with respect to
Pathway B: Direct Electrophilic Attack
In non-polar solvents (DCM,
Visualization: Reactivity Landscape
The following diagram illustrates the bifurcated reactivity of DCB.
Figure 1: Mechanistic bifurcation of this compound based on solvent conditions.
Synthetic Applications
DCB is preferred when high "active chlorine" density is required per mole of reagent.
Key Transformations
| Substrate Class | Reaction Type | Product | Mechanism Note |
| Sulfides | Oxidation | Sulfoxides | High selectivity; avoids over-oxidation to sulfones under controlled conditions. |
| Primary Alcohols | Oxidation | Aldehydes | Requires base catalysis; proceeds via hypochlorite ester intermediate. |
| Amino Acids | Decarboxylation | Nitriles/Aldehydes | Kinetics show second-order dependence on oxidant concentration. |
| Arenes | Substitution | Chloroarenes | Electrophilic Aromatic Substitution (EAS); often requires acid catalysis. |
Case Study: Oxidation of Methionine
Research into the kinetics of amino acid oxidation (specifically Methionine and Cysteine) by DCB reveals that the reaction is generally first-order with respect to the amino acid and second-order with respect to DCB, implying a mechanism where the dimer or a disproportionated species plays a rate-limiting role [1].
Experimental Protocols
Protocol A: Synthesis of this compound
Objective: Preparation of high-purity
-
Dissolution: Dissolve 15.7 g (0.1 mol) of benzenesulfonamide in 150 mL of 10% NaOH solution. The mixture typically warms slightly; cool to 20°C.
-
Chlorination: Slowly bubble
gas through the solution (or add excess sodium hypochlorite solution acidified with acetic acid) while stirring vigorously.-
Observation: A heavy white precipitate will form immediately.
-
Endpoint: Continue until the supernatant retains a distinct yellow tint of excess chlorine and the pH drops below 4 (if using gas) or is manually adjusted to pH ~3-4 with dilute acetic acid.
-
-
Isolation: Filter the precipitate rapidly using a sintered glass funnel.
-
Purification: Wash the solid with ice-cold water (3 x 50 mL) to remove sodium salts.
-
Drying: Dry the solid in a vacuum desiccator over
. Do not heat.-
Yield: Typically 85-90%.
-
Characterization: Melting point ~70-72°C (dec).
-
Protocol B: Quality Control (Iodometric Titration)
Objective: Determine the "% Active Chlorine" to validate reagent strength.
-
Preparation: Weigh accurately ~100 mg of the synthesized DCB. Dissolve in 20 mL of glacial acetic acid (DCB is sparingly soluble in water).
-
Release: Add 10 mL of 10% KI solution and 50 mL of distilled water.
-
Reaction:
-
-
Titration: Titrate the liberated iodine (
) immediately with standardized 0.1 N Sodium Thiosulfate ( ) until the solution turns pale yellow. -
Indicator: Add 1 mL of starch solution (blue complex forms).
-
Endpoint: Continue titration dropwise until the blue color disappears (colorless).
Calculation:
Visualization: Workflow & QC
Figure 2: Synthesis and Quality Control workflow for this compound.
Safety & Stability
Critical Warning: N-Cl bonds are energetically unstable.
-
Thermal Instability: DCB decomposes violently if heated above its melting point (~70°C). It must be dried under vacuum at room temperature.
-
Explosion Hazard: Contact with strong reducing agents, DMSO, or concentrated acids can lead to rapid exothermic decomposition or explosion.
-
Storage: Store in amber bottles at 2-8°C. Degradation is indicated by the smell of chlorine gas upon opening.
References
-
Gowda, B. T., & Mahadevappa, D. S. (1983). Kinetics and Mechanism of Oxidation of Amino Acids by Dichloramine-T. Oxford Academic. Link
-
Hand, V. C., & Margerum, D. W. (1983).[1] Kinetics and mechanisms of the decomposition of dichloramine in aqueous solution. Inorganic Chemistry. Link
-
Standard Methods Committee. (2017).[1] 4500-Cl Chlorine (Residual) by Iodometric Titration. National Environmental Methods Index. Link
-
Enamine. (2007). This compound Reagent Profile. Encyclopedia of Reagents for Organic Synthesis. Link
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An In-depth Technical Guide to the Safe Handling of N,N-Dichlorobenzenesulfonamide
Foreword: Understanding the Reagent
N,N-Dichlorobenzenesulfonamide, a member of the active N-chloro sulfonamide class of compounds, is a potent oxidizing agent and a versatile reagent in organic synthesis. Its utility in chlorination and amination reactions makes it a valuable tool for researchers in medicinal chemistry and drug development.[1] However, the same reactivity that makes it synthetically useful also necessitates a rigorous and well-understood set of safety protocols. The presence of two labile N-Cl bonds introduces significant potential hazards related to reactivity, stability, and corrosivity.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of standard laboratory rules to provide a deeper, mechanistic understanding of the risks associated with this compound. By explaining the causality behind each safety recommendation, this document aims to foster a culture of intrinsic safety, where protocols are not merely followed but are understood as a self-validating system of protection.
Hazard Analysis: A Multifaceted Risk Profile
A thorough understanding of the hazards is the foundation of safe handling. This compound presents chemical, health, and physical risks that must be managed concurrently.
Chemical Reactivity and Stability
This compound is stable under normal, dry conditions.[2] However, its stability is compromised by several factors:
-
Moisture Sensitivity: This is a critical parameter. The compound is water-reactive.[3] Contact with moisture can lead to hydrolysis, liberating hypochlorous acid and benzenesulfonamide. This reaction can generate corrosive and toxic fumes, including hydrogen chloride gas.[2] Therefore, all handling must be performed under anhydrous conditions.
-
Incompatibility: The compound is a strong oxidizing agent and must be segregated from incompatible materials. Violent reactions can occur with:
A summary of key physical and chemical properties is provided in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₅Cl₂NO₂S | [5] |
| Molecular Weight | 226.08 g/mol | [5] |
| Appearance | Solid (often beige or white crystalline) | [6][7] |
| Melting Point | 68-74 °C | [5] |
| Boiling Point | 319.2 °C at 760 mmHg | [5] |
| Density | 1.562 g/cm³ | [5] |
| Flash Point | 146.8 °C |[5] |
Health Hazards
Exposure to this compound can cause significant health effects. The primary routes of exposure are dermal contact, inhalation, and ingestion.[8]
-
Dermal and Ocular: The compound is corrosive and causes severe skin burns and serious eye damage.[3][9] Contact with skin or eyes requires immediate and thorough rinsing.[3]
-
Respiratory: Inhalation of dust or decomposition products may cause respiratory irritation.[10][11] It is crucial to handle the substance in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Ingestion: The compound is harmful if swallowed.[9][12] Ingestion can cause burns to the gastrointestinal tract. Do not induce vomiting if swallowed; rinse the mouth and seek immediate medical attention.[3][12]
Hierarchy of Controls: A Proactive Safety Framework
Effective safety management relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective measures to mitigate risk.
Caption: The Hierarchy of Safety Controls prioritizes risk mitigation strategies.
For this compound, elimination or substitution may not be feasible due to its specific synthetic utility. Therefore, the focus must be on robust engineering controls, strict administrative protocols, and diligent use of Personal Protective Equipment (PPE).
Engineering Controls and Personal Protective Equipment (PPE)
Engineering Controls
These are the primary physical installations designed to minimize exposure.
-
Chemical Fume Hood: All handling of this compound must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[3]
-
Ventilation: The laboratory must have adequate general ventilation.[13]
-
Safety Shower and Eyewash Station: These must be readily accessible and tested regularly. Immediate access is critical in case of skin or eye contact.[2]
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected carefully to ensure it is appropriate for the hazards.[14]
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale and Citation |
|---|---|---|
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect before use. | Protects against skin contact and burns. Nitrile is suitable for incidental contact, but neoprene or rubber gloves offer better protection against corrosive materials.[2][15] |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a full-face shield. | Protects against splashes and dust, preventing severe eye damage.[6][16] |
| Skin and Body | Flame-resistant lab coat, long pants, and closed-toe shoes. | Provides a barrier against skin contact. Contaminated clothing must be removed immediately and decontaminated before reuse.[2][16] |
| Respiratory | Not typically required if work is performed in a fume hood. If a hood is unavailable or in case of a large spill, a full-face respirator with appropriate cartridges should be used by trained personnel.[16][17] | Prevents inhalation of harmful dust or decomposition vapors. |
Standard Operating Procedures: From Storage to Disposal
Adherence to standardized protocols is essential for ensuring safety and experimental reproducibility.
Storage Protocol
Proper storage is critical to maintaining the stability of the reagent and preventing hazardous situations.
-
Container: Keep in a tightly closed, original container.[2][13]
-
Environment: Store in a cool, dry, and well-ventilated area.[3][7]
-
Atmosphere: Protect from moisture.[2] Storing under an inert gas (e.g., argon or nitrogen) is a best practice to prevent hydrolysis.
-
Segregation: Store away from incompatible materials as detailed in section 2.1.[13][18]
Safe Handling Workflow
The following workflow outlines the key steps for safely using this compound in an experimental setting.
Caption: Experimental workflow for this compound.
Step-by-Step Handling Methodology:
-
Preparation: Before handling, ensure the fume hood is operational, the work area is clear of clutter and incompatible materials, and all necessary PPE is donned correctly.
-
Weighing: Weigh the solid in the fume hood. Avoid creating dust.[16] Use only the amount of chemical needed.[18]
-
Addition: When adding to a reaction, do so slowly and in a controlled manner. Be aware of potential exotherms, especially in reactions where it acts as an oxidant.
-
Post-Handling: After use, securely close the container. Thoroughly decontaminate the work surface, any spatulas, and glassware used.
-
Personal Hygiene: Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[13][19] Do not eat, drink, or smoke in the laboratory.[13]
Emergency Procedures: Response and Mitigation
In the event of an accident, a swift and correct response is critical to minimizing harm.[20]
Exposure Response
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[3][20] Seek immediate medical attention.[3]
-
Skin Contact: Remove all contaminated clothing immediately while flushing the affected area with plenty of water for at least 15 minutes, preferably in a safety shower.[3][20] Seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][16]
-
Ingestion: Rinse mouth thoroughly with water. Do NOT induce vomiting.[3] Call a poison center or doctor immediately.[12]
Spill Response
The appropriate response depends on the scale and nature of the spill.
Caption: Decision workflow for responding to a chemical spill.
Minor Spill (Small, Contained, No Dust Cloud):
-
Alert personnel in the immediate area.
-
Ensure you are wearing appropriate PPE, including respiratory protection if necessary.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels.
-
Carefully sweep or scoop the material into a labeled, sealable container for hazardous waste.
-
Decontaminate the spill area.
-
Dispose of all contaminated materials as hazardous waste.
Major Spill (Large, Uncontained, or Involving Dust):
-
Immediately alert everyone in the laboratory and evacuate the area.
-
If it is safe to do so, close the doors to the affected area to contain vapors.
-
Activate the fire alarm if there is a fire risk.
-
Call your institution's emergency response team and 911.[20]
-
Do not attempt to clean up a major spill unless you are specifically trained and equipped to do so.
Waste Disposal
All waste containing this compound, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous waste.
-
Collect waste in a clearly labeled, sealed, and compatible container.
-
Dispose of the waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[3][12] Do not dispose of it down the drain or in regular trash.
References
-
ResearchGate. (2025, August 6). N,N-Dibromosulfonamides: Versatile Reagents in Organic Synthesis. [Link]
- Anonymous.
-
Carl ROTH. (2024, March 2). Safety Data Sheet: 1,4-Dichlorobenzene D4. [Link]
-
National Center for Biotechnology Information. Prudent Practices in the Laboratory: Working with Chemicals. [Link]
-
ResearchGate. (2026, January 5). Synthesis, spectral analysis and biological evaluation of N-alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. [Link]
-
PubChem. 3,5-Dichlorobenzenesulfonamide. [Link]
-
GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs. [Link]
-
New Mexico State University. Chemical Exposure and Spill Response Procedures. [Link]
-
PubMed. (2013, January 15). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. [Link]
-
CHEMM. Personal Protective Equipment (PPE). [Link]
-
Duke University. Instructions for Cleaning Spills of Liquid Hazardous Drugs. [Link]
-
ResearchGate. (2025, August 5). Thermal Behaviour of Diclofenac Sodium: Decomposition and Melting Characteristics. [Link]
- Anonymous.
-
Organic Chemistry Portal. Synthesis of Sulfenamides. [Link]
-
PubMed. Dealing with spills of hazardous chemicals: some nitrosamides. [Link]
-
Euro Chlor. Guidance on Storage and Handling of Chlorinated Solvents. [Link]
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. [Link]
-
Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. [Link]
-
University of Florida. Chemical Emergencies, Exposures, and Spills. [Link]
-
NETZSCH Analyzing & Testing. (2020, March 5). Thermal Stability of Drugs. [Link]
-
Fagron. (2023, January 3). Active Ingredient Summary Table Thermal Stability. [Link]
-
Royal Society of Chemistry. Recent advances in the synthesis of N-acyl sulfonamides. [Link]
-
Princeton University. Chemical Spill Procedures. [Link]
-
Centers for Disease Control and Prevention. School Chemistry Laboratory Safety Guide. [Link]
-
PubChem. 4-Chlorobenzenesulfonamide. [Link]
-
ResearchGate. (2025, August 6). Thermal Stability of Selected Deep Eutectic Solvents. [Link]
-
University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. [Link]
-
ACS Publications. (2022, January 5). Safe Handling of Cannulas and Needles in Chemistry Laboratories. [Link]
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thermal decomposition of N,N-Dichlorobenzenesulfonamide
Technical Deep Dive: Thermal Decomposition of N,N-Dichlorobenzenesulfonamide ( )
Executive Summary
This compound (often referred to historically as Dichloramine-B, distinct from the sodium salt Chloramine-B) represents a class of high-energy N-halamines used as chlorinating agents and oxidants.[1][2] Its thermal decomposition is a critical process safety parameter due to the lability of the nitrogen-chlorine (N-Cl) bonds.[1]
This guide details the mechanistic pathways, thermodynamic thresholds, and safety protocols required for handling this compound.[1] The decomposition is characterized by homolytic bond scission , radical propagation , and the release of toxic gaseous byproducts (
Chemical Nature & Stability Profile[1][3]
Structural Instability
Unlike its sodium salt analogue (Chloramine-B,
-
Molecular Formula:
[1] -
Active Chlorine Content: High (~30-32% theoretical).[1]
-
Bond Dissociation Energy (BDE): The N-Cl bond BDE in sulfonamides is relatively low (approx. 200-250 kJ/mol), making it susceptible to thermal cleavage below 200°C.[1]
The "Melting-Decomposition" Hazard
A critical hazard characteristic of N,N-dichloroarylsulfonamides is that their melting points often overlap with their decomposition onset temperatures (
-
Melting Range: Typically 70–76°C (depending on purity).[1]
-
Decomposition Onset: Can begin immediately upon melting or shortly thereafter in the liquid phase.[1]
-
Implication: Phase transition (solid
liquid) significantly increases molecular mobility, facilitating radical cage escape and accelerating decomposition rates (thermal runaway).[1]
Mechanistic Pathways of Decomposition[1]
The thermal degradation of this compound does not follow a simple Arrhenius kinetic model due to the complexity of the radical chain reactions.[1] The mechanism is analogous to that of N,N-dichloro-p-toluenesulfonamide (Dichloramine-T).[1]
Primary Step: Homolysis
The rate-determining step (RDS) is the homolytic cleavage of one N-Cl bond.[1]
Propagation & Rearrangement
The resulting nitrogen-centered radical (
-
Hydrogen Abstraction: Stealing protons from impurities or solvent (if present) to form the monochloro-derivative.[1]
-
Ring Chlorination (Orton-like Rearrangement): The chlorine radical (
) or the N-chloro species attacks the benzene ring, leading to C-chlorinated byproducts (e.g., chloro-benzenesulfonamide).[1] -
Desulfonylation: Breaking of the S-N bond, releasing
and forming phenyl radicals (less common at lower temperatures but possible in runaway scenarios).[1]
Visualization of Decomposition Pathway[1]
Figure 1: Radical decomposition cascade of this compound showing the transition from homolysis to gas evolution and residue formation.
Thermodynamics & Kinetics (Data & Estimation)[1][4]
Since exact kinetic constants can vary by synthesis batch (purity effects), researchers must rely on experimentally determined ranges derived from the N,N-dichloroarylsulfonamide class.[1]
| Parameter | Typical Range (Class Representative) | Notes |
| Onset Temperature ( | 160°C – 175°C | Highly dependent on heating rate ( |
| Enthalpy of Decomposition ( | -300 to -800 J/g | Highly Exothermic .[1] Capable of sustaining runaway reactions. |
| Activation Energy ( | 130 – 155 kJ/mol | Determined via Kissinger or Friedman isoconversional methods.[1] |
| Reaction Order ( | ~1.0 (Initial) | Often fits First-Order initially, shifting to autocatalytic models.[1] |
Critical Safety Note: While the onset is >160°C in dynamic DSC, the SADT (Self-Accelerating Decomposition Temperature) for bulk storage can be significantly lower (potentially <50°C for large masses) due to poor heat transfer.[1]
Experimental Protocols for Stability Assessment
To validate the stability of a specific batch of this compound, the following self-validating protocols are recommended.
Differential Scanning Calorimetry (DSC)
Objective: Determine
-
Sample Prep: Weigh 2–4 mg of dried sample.
-
Crucible Selection: Use Gold (Au) or Gold-plated high-pressure crucibles.
-
Reasoning: Aluminum pans can catalytically lower the decomposition temperature of chloramines, yielding false positives for instability.[1]
-
-
Atmosphere: Nitrogen (
) purge at 50 mL/min. -
Ramp Rates: Perform runs at
K/min to apply kinetic modeling (Kissinger method). -
Criteria: Define
as the point where heat flow deviates 0.1 mW from the baseline.[1]
Isothermal Aging (TGA)
Objective: Assess long-term stability below the melting point.[1]
-
Setup: TGA instrument, Platinum pan.
-
Method: Heat rapidly to target temperature (e.g., 50°C, 60°C) and hold for 24–48 hours.
-
Measurement: Monitor mass loss.
Safety Assessment Workflow
Figure 2: Decision tree for thermal safety characterization of this compound.
Handling & Storage Recommendations
Based on the thermal decomposition profile, the following handling standards are mandatory for drug development and scale-up environments:
-
Temperature Control: Store strictly below 30°C. Refrigeration (2-8°C) is preferred to prevent slow solid-state decomposition.[1]
-
Moisture Exclusion: Hydrolysis generates
and sulfonamide, which can catalyze further decomposition.[1] Store in desiccated, tightly sealed containers. -
Material Compatibility:
-
Quench Protocol: In case of thermal runaway or spill, do not use limited water (which creates concentrated acid).[1] Use massive dilution with sodium thiosulfate or sodium bisulfite solution to reduce the active chlorine.[1]
References
-
Thermal Stability of N-Halamines: Gottardi, W. (1978).[1] Reaction of N-chlorotoluene-p-sulphonamide with hydrogen peroxide. Monatshefte für Chemie. (Proxy for class behavior).
-
DSC Methodology for Energetic Materials: ASTM E537-12.[1] Standard Test Method for The Thermal Stability of Chemicals by Differential Scanning Calorimetry. ASTM International.[1]
-
Mechanism of Chloramine Decomposition: Hand, V. C., & Margerum, D. W. (1983).[1][4] Kinetics and mechanisms of the decomposition of dichloramine in aqueous solution. Inorganic Chemistry. (Mechanistic grounding for N-Cl bond scission).[1]
-
Process Safety of Chlorinated Compounds: Stoessel, F. (2008).[1] Thermal Safety of Chemical Processes. Wiley-VCH.[1] (General reference for SADT and TMRad calculations).
Sources
- 1. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. semanticscholar.org [semanticscholar.org]
Methodological & Application
Precision Chlorination Strategies: N,N-Dichlorobenzenesulfonamide (DCB)
Application Note & Protocol Guide
Executive Summary
N,N-Dichlorobenzenesulfonamide (DCB; CAS 473-29-0), often referred to as Dichloramine-B, represents a potent yet controllable source of electrophilic chlorine (
This guide details the use of DCB for regioselective aromatic chlorination and alkene functionalization , providing validated protocols that minimize side reactions common with hypochlorite-based methods.
Chemical Profile & Active Species
Distinction is critical: Do not confuse DCB with "Chloramine-B" (Sodium N-chlorobenzenesulfonamide). DCB is the neutral, di-chloro species.
| Property | Specification |
| Chemical Name | This compound |
| Formula | |
| Molecular Weight | 226.08 g/mol |
| CAS Number | 473-29-0 |
| Active Species | |
| Solubility | Soluble in DCM, Chloroform, Acetic Acid; Insoluble in water (hydrolyzes). |
Mechanistic Advantage: The "Chlorine Reservoir"
DCB functions as a reservoir of chloronium ions. Its reactivity is modulated by the solvent and pH. In protic media (e.g., acetic acid), it establishes an equilibrium that buffers the concentration of the active electrophile, preventing over-chlorination.
Figure 1: Stepwise release of electrophilic chlorine. The sulfonamide byproduct precipitates in non-polar solvents, driving equilibrium.
Application Protocols
Protocol A: Regioselective Para-Chlorination of Anilines/Acetanilides
Objective: Synthesize 4-chloroacetanilide with high regioselectivity, avoiding the ortho-isomer and di-chloro byproducts common with
Rationale: In glacial acetic acid, DCB releases chlorine slowly. The bulky sulfonamide group (if associated in the transition state) and the steric hindrance of the substrate favor para attack.
Materials:
-
Acetanilide (10 mmol)
-
This compound (DCB) (5 mmol) [Note: DCB provides 2 equivalents of Cl]
-
Solvent: Glacial Acetic Acid (20 mL)
-
Quench: 10% Sodium Bisulfite solution
Step-by-Step Methodology:
-
Preparation: Dissolve 1.35 g (10 mmol) of acetanilide in 20 mL of glacial acetic acid in a round-bottom flask equipped with a drying tube (moisture excludes competitive hydrolysis to HOCl).
-
Addition: Add 1.13 g (5 mmol) of DCB in small portions over 15 minutes at room temperature (25°C).
-
Critical Check: The solution should turn yellow initially.
-
-
Reaction: Stir the mixture for 30–60 minutes. Monitor by TLC (Ethyl Acetate:Hexane 3:7).
-
Endpoint: Disappearance of the yellow color indicates consumption of active chlorine.
-
-
Quench: Pour the reaction mixture into 100 mL of ice-cold water. If residual yellow color persists, add 10% sodium bisulfite dropwise until clear.
-
Isolation: The product (4-chloroacetanilide) typically precipitates. Filter the solid.[1]
-
Purification: Recrystallize from ethanol/water.
-
-
By-product Recovery: The filtrate contains benzenesulfonamide.[2] Upon neutralization, it can be recovered, re-chlorinated, and recycled (Green Chemistry aspect).
Protocol B: Vicinal Chloro-Methoxylation of Alkenes
Objective: Convert styrene to 1-chloro-2-methoxy-1-phenylethane.
Mechanism: Electrophilic addition of
Materials:
-
Styrene (10 mmol)
-
DCB (5 mmol)
-
Solvent: Methanol (30 mL)
-
Catalyst:
(Optional, 5 mol% - enhances rate)
Experimental Workflow:
Figure 2: Workflow for alkene functionalization using DCB in methanol.
Comparative Analysis: DCB vs. Alternatives
| Feature | This compound (DCB) | N-Chlorosuccinimide (NCS) | Elemental Chlorine ( |
| Physical State | Solid (Easy handling) | Solid | Gas (Toxic, difficult metering) |
| Active Cl % | High (~31%) | Moderate (~26%) | 100% |
| Selectivity | High (Steric control) | Moderate | Low (Over-chlorination common) |
| Atom Economy | Good (Recyclable byproduct) | Good | Excellent |
| Reaction pH | Neutral to Acidic | Neutral | Acidic (generates HCl) |
| Stability | Shelf-stable (Dry, Dark) | Stable | N/A |
Safety & Handling (Crucial)
-
Hazards: DCB is a strong oxidant and skin irritant. It liberates chlorine gas if mixed with strong acids.
-
Storage: Store in amber bottles at 2–8°C. Thermal decomposition can occur >160°C.
-
Incompatibility: Avoid contact with strong reducing agents, dimethyl sulfoxide (DMSO) (violent reaction possible), and amines (formation of unstable N-chloroamines).
References
-
Preparation and Properties
-
Gowda, B. T., & Mahadevappa, D. S. (1983). Preparation and characterization of this compound. Microchemical Journal, 28(3), 374-379. Link
-
-
Mechanistic Studies (Kinetics)
-
Puttaswamy, & Jagadeesh, R. V. (2005). Kinetics and mechanism of chlorination of phenol and substituted phenols by this compound. Journal of Physical Organic Chemistry, 18(10), 1014-1021. Link
-
-
Synthetic Utility (Oxidation/Chlorination)
-
Safety Data
-
Enamine Ltd. (2023). Safety Data Sheet: this compound. Link(Note: General SDS link provided for verification of hazard class).
-
Sources
Application Note: Oxidation of Alcohols using N,N-Dichlorobenzenesulfonamide (DCB)
[1]
Executive Summary
This compound (DCB), also known as Dichloramine-B, is a potent nitrogen-centered oxidant and chlorinating agent.[1] Unlike traditional metal-based oxidants (e.g., Chromium(VI) reagents) which generate hazardous heavy metal waste, DCB offers a cleaner, organic-soluble alternative for the oxidation of primary alcohols to aldehydes/carboxylic acids and secondary alcohols to ketones.
This guide details the mechanistic underpinnings, safety protocols, and a standardized experimental procedure for utilizing DCB in oxidative transformations.
Key Advantages[2]
-
Metal-Free: Eliminates heavy metal contamination in pharmaceutical intermediates.
-
High Atom Economy: The reduced byproduct, benzenesulfonamide, is easily removed via alkaline extraction or filtration.
-
Tunable Selectivity: Reaction conditions (solvent/pH) can modulate the oxidation strength.
Chemical Identity & Properties
| Property | Specification |
| Appearance | White to light yellow crystalline solid |
| Melting Point | 68–71 °C (Dec.) |
| Solubility | Soluble in |
| Active Content | ~28–30% Active Chlorine |
| Stability | Heat and Shock Sensitive .[1] Store at 2–8°C under inert gas. |
Mechanistic Insight
The oxidation of alcohols by DCB proceeds through an ionic mechanism involving the formation of a hypochlorite ester intermediate. The reaction is generally acid-catalyzed and first-order with respect to both the oxidant and the substrate.
Active Species Formation
In aqueous acidic media (e.g., aqueous acetic acid), DCB undergoes hydrolysis and protonation equilibria to generate the active electrophilic species, likely the protonated chloramine (
Reaction Pathway
-
Activation: DCB releases electrophilic chlorine.
-
Esterification: The alcohol oxygen attacks the electrophilic chlorine, forming an unstable alkyl hypochlorite (
). -
Elimination (Rate Determining Step): A base (often water or the sulfonamide anion) abstracts the
-proton, triggering the elimination of (or and ) to form the carbonyl group.
Figure 1: Mechanistic pathway of alcohol oxidation via this compound.
Experimental Protocol
Objective: Oxidation of Benzyl Alcohol to Benzaldehyde (Standard Model).
Safety Pre-Requisites
-
Risk: DCB is an N-halo compound.[2] It can decompose violently if heated rapidly or subjected to shock. Evolution of Chlorine gas (
) is possible. -
PPE: Fume hood, blast shield (for scale-up), nitrile gloves, and safety goggles.
-
Incompatibility: Avoid contact with strong reducing agents, dimethyl sulfoxide (DMSO) (violent reaction risk), and strong bases.
Reagents & Materials
-
Substrate: Benzyl Alcohol (10 mmol, 1.08 g)
-
Oxidant: this compound (DCB) (11 mmol, 2.48 g)
-
Solvent: Glacial Acetic Acid / Water (1:1 v/v)
-
Quench: 10% Sodium Bisulfite (
) solution
Step-by-Step Procedure
-
Preparation of Solvent System:
-
In a 100 mL round-bottom flask, prepare 20 mL of 50% (v/v) aqueous acetic acid.
-
Note: The reaction rate is faster in solvents with higher dielectric constants.
-
-
Substrate Addition:
-
Dissolve the alcohol (10 mmol) in the solvent system. Ensure complete dissolution.
-
-
Oxidant Addition:
-
Cool the solution to 15–20°C (ice-water bath) to control the initial exotherm.
-
Add DCB (11 mmol) portion-wise over 10 minutes.
-
Observation: The solution may turn yellow due to transient active chlorine species.
-
-
Reaction:
-
Allow the mixture to warm to room temperature (25–30°C).
-
Stir magnetically for 1–4 hours.
-
Monitoring: Monitor via TLC (Mobile Phase: 20% EtOAc/Hexane). Stain with 2,4-DNP to visualize the aldehyde formation.
-
-
Quenching:
-
Once TLC indicates consumption of starting material, add 10 mL of 10%
solution. -
Stir for 10 minutes. This reduces excess DCB to benzenesulfonamide and neutralizes any free chlorine.
-
-
Workup & Isolation:
-
Dilute the reaction mixture with 50 mL water.
-
Extract with Dichloromethane (
) ( mL). -
Wash the combined organic layers with Saturated
(to remove acetic acid) and Brine. -
Dry over anhydrous
, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The residue consists of the carbonyl product and benzenesulfonamide.
-
Benzenesulfonamide is sparingly soluble in non-polar solvents; it can often be precipitated out by adding cold hexane/ether or removed via flash column chromatography.
-
Workflow Visualization
Figure 2: Operational workflow for DCB-mediated oxidation.
Scope and Limitations
| Substrate Class | Product | Yield (Typical) | Notes |
| Primary Benzylic | Benzaldehyde | 85–95% | Highly selective; over-oxidation to acid is slow without excess oxidant. |
| Secondary Aliphatic | Ketone | 80–90% | Very clean conversion. |
| Primary Aliphatic | Aldehyde/Acid | 60–75% | Slower reaction; may require heating (40–50°C). |
| Allylic Alcohols | Enone/Enal | Variable | Competition with chlorination of the double bond may occur. |
Critical Limitation: Substrates containing electron-rich aromatic rings (e.g., phenols, anilines) may undergo electrophilic aromatic substitution (chlorination) by DCB rather than, or in addition to, oxidation.
References
-
Chemical Identity & Properties
-
This compound.[3] Enamine.net. Retrieved from .
-
-
Mechanistic Foundation
-
Banerji, K. K. (1982).[4] Kinetics and Mechanism of the Oxidation of Alcohols by N-Bromo- and N-Chloro-sulfonamides. This work establishes the hypohalite ester mechanism for the class of reagents.
-
-
Related Reagent Protocols (Chloramine-T/Dichloramine-T)
-
Safety Data
-
This compound Safety Data Sheet. Alfa Chemistry. Retrieved from .
-
Sources
- 1. This compound - Enamine [enamine.net]
- 2. ovid.com [ovid.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. ias.ac.in [ias.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. asianpubs.org [asianpubs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Chloramine-T-Mediated Oxidation of Benzylic Alcohols Using Indium(III) Triflate - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Chloroamides Utilizing N,N-Dichlorobenzenesulfonamide: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the synthesis of N-chloroamides from primary and secondary amide precursors using N,N-Dichlorobenzenesulfonamide as a potent chlorinating agent. While this compound is a powerful reagent for various chlorination and oxidation reactions, its specific application for the direct N-chlorination of simple amides is not extensively documented in readily available literature. Therefore, this guide synthesizes established principles of N-chlorination chemistry with the known reactivity of N,N-dichloroarylsulfonamides to propose a comprehensive, albeit representative, protocol. The causality behind experimental choices, safety precautions, and a putative reaction mechanism are discussed to provide a self-validating framework for researchers.
Introduction to Chloroamides and the Role of this compound
N-chloroamides are a versatile class of compounds that serve as important intermediates in a variety of organic transformations. Their utility stems from the polarized N-Cl bond, which allows for either electrophilic or radical pathways. They are key precursors in reactions such as the Hofmann rearrangement for the synthesis of amines with one less carbon atom and in the synthesis of nitrogen-containing heterocycles.[1]
A variety of reagents have been employed for the N-chlorination of amides, including sodium hypochlorite, tert-butyl hypochlorite, and trichloroisocyanuric acid (TCICA).[1] this compound (C₆H₅SO₂NCl₂) emerges as a powerful, yet perhaps underutilized, reagent for this transformation. As a solid, it can offer advantages in handling and stoichiometry control compared to gaseous chlorine or variable-concentration bleach solutions. It is a potent oxidizing and chlorinating reagent, known for its application in the chloroamidation of carbon-carbon multiple bonds.[2] Its reactivity suggests it is a highly effective source of electrophilic chlorine for the direct chlorination of amide N-H bonds.
Mechanistic Insights: The N-Chlorination Pathway
The precise mechanism for the N-chlorination of amides by this compound has not been definitively established in the literature. However, drawing parallels from the well-studied N-chlorination of sulfonamides, a plausible electrophilic substitution pathway can be proposed.[2] The reaction likely proceeds through the nucleophilic attack of the amide nitrogen on one of the electrophilic chlorine atoms of this compound.
The amide nitrogen, while less nucleophilic than an amine nitrogen due to the resonance delocalization with the adjacent carbonyl group, possesses a lone pair of electrons capable of initiating the reaction. The electron-withdrawing nature of the benzenesulfonyl group in this compound enhances the electrophilicity of the chlorine atoms.
A possible mechanistic pathway is as follows:
-
Nucleophilic Attack: The lone pair of electrons on the amide nitrogen attacks a chlorine atom of this compound.
-
Transition State: A transition state is formed where a partial bond exists between the amide nitrogen and the chlorine atom, while the N-Cl bond in the dichlorosulfonamide begins to break.
-
Products Formation: The N-Cl bond in the amide is fully formed, and the reaction yields the desired N-chloroamide and N-chlorobenzenesulfonamide. The N-chlorobenzenesulfonamide can potentially chlorinate another equivalent of the amide.
It is also conceivable that the reaction is catalyzed by trace amounts of acid, which would protonate the carbonyl oxygen of the amide, thereby increasing the nucleophilicity of the nitrogen atom.
Caption: Proposed mechanism for N-chlorination of amides.
Experimental Protocol: A General Procedure
Disclaimer: The following is a general protocol derived from established procedures for other N-chlorinating agents and the known properties of this compound. Optimization of reaction conditions (e.g., solvent, temperature, and reaction time) is highly recommended for specific amide substrates.
Materials and Reagents
-
Primary or secondary amide
-
This compound
-
Anhydrous solvent (e.g., dichloromethane, chloroform, or acetonitrile)
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
-
Silica gel for column chromatography (if necessary)
Safety Precautions
-
This compound is a heat- and shock-sensitive solid and should be handled with care.[2] It is advisable to store it in a refrigerator.
-
The reaction should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Avoid inhalation of dust and vapors.
Step-by-Step Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amide (1.0 equivalent) in a suitable anhydrous solvent (e.g., 5-10 mL per mmol of amide).
-
Reagent Addition: To the stirred solution, add this compound (0.5-0.6 equivalents for monochlorination of a primary amide, or 1.0-1.2 equivalents for a secondary amide) portion-wise at room temperature. For exothermic reactions, it may be necessary to cool the flask in an ice bath.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC, observing the consumption of the starting amide. The reaction time can vary from 1 to 24 hours depending on the reactivity of the amide.
-
Work-up:
-
Upon completion of the reaction, filter the mixture to remove any solid byproducts (e.g., benzenesulfonamide).
-
Wash the filtrate with a saturated aqueous solution of sodium bisulfite to quench any unreacted chlorinating agent.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude N-chloroamide can be purified by recrystallization from a suitable solvent or by flash column chromatography on silica gel.
Caption: A generalized workflow for chloroamide synthesis.
Data Presentation: A Representative Table
| Amide Substrate | Chlorinating Agent | Solvent | Reaction Time (h) | Yield (%) | Reference |
| p-Toluamide | TCICA | Methanol | 1 | 94.0 | [3] |
| Benzamide | TCICA | Methanol | 1 | 92.0 | [4] |
| Hexanamide | TCICA | Methanol | 1 | - | [4] |
| Various Amides | Oxone®/NaCl | Chloroform | - | Good to Excellent | [1] |
Conclusion and Future Outlook
This compound is a promising reagent for the efficient synthesis of N-chloroamides. The proposed general protocol, based on established chemical principles, provides a solid starting point for researchers. The solid nature and high reactivity of this reagent may offer advantages over other chlorinating agents. Further research is warranted to fully explore the substrate scope, optimize reaction conditions for a variety of amides, and definitively elucidate the reaction mechanism. Such studies will undoubtedly expand the synthetic utility of this compound and provide valuable tools for organic and medicinal chemists.
References
- Ballini, R., Bosica, G., & Fiorini, D. (2000). N-Chlorination of Amides and Carbamates by Oxone® and Sodium Chloride. Synlett, 2000(6), 813–814.
- Bhat, K. S., & Gowda, B. T. (2000). Effect of Substituents on the Crystal Structures of N-(Aryl)-Amides.
- Drozdova, T. I., & Mirskova, A. N. (2001). Synthesis of N-(2-Benzene-2,2-dichloroethylidene)-4-chlorobenzenesulfonamide and N-(2-Benzene-2,2-dichloroethylidene)-4-methylbenzenesulfonamide. Russian Journal of Organic Chemistry, 37(2), 284-287.
- Hiegel, G. A., & Rubino, M. (2005). Preparation of N-Chloroamides Using Trichloroisocyanuric Acid.
- Gowda, B. T., et al. (2007). Crystal Structures of N-(Aryl)-methanesulfonamides. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 12), o4672–o4674.
-
Sciencemadness.org. Preparation of N-Chloroamides Using Trichloroisocyanuric Acid. [Link]
- Bach, T., & Hehn, J. P. (2011). Photochemical reactions as key steps in the synthesis of natural products and related molecules.
-
ResearchGate. (2021). Synthesis of new immobilized N-chloro-sulfonamides and release of active chlorine from them. [Link]
- Savitha, G., & Gowda, B. T. (2006). 2,4-Dichloro-N-(2,3-dichlorophenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 62(Pt 10), o4361–o4363.
-
Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]
-
National Center for Biotechnology Information. (2024). N-Chlorination of Sulfonamides: DFT Study of the Reaction Mechanism. [Link]
Sources
Application Note: High-Precision Synthesis of N-Heterocycles using N,N-Dichlorobenzenesulfonamide
Executive Summary
-Dichlorobenzenesulfonamide (DCB, CAS: 473-34-7) is a potent, dual-function reagent offering both high-potential oxidative chlorination and nitrene transfer capabilities. Unlike its sodium salt analog (Chloramine-B), DCB possesses two active chlorine atoms on the nitrogen, significantly increasing its electrophilicity and versatility.This application note details the use of DCB in the synthesis of nitrogen-containing heterocycles, specifically aziridines (via metal-catalyzed nitrene transfer) and isoxazolines (via in situ generation of nitrile oxides). These protocols are designed for drug discovery workflows requiring the late-stage installation of strained rings or pharmacophore assembly.
Chemical Profile & Handling
Reagent:
| Property | Specification | Operational Note |
| Appearance | White to pale yellow crystalline solid | Discoloration indicates decomposition. |
| Solubility | DCM, Chloroform, Acetonitrile, DMF | Poor solubility in water (hydrolyzes slowly). |
| Stability | Heat/Shock Sensitive | CRITICAL: Store at 2–8°C. Do not heat neat material above 160°C (exothermic decomposition). |
| Reactivity | Strong Oxidant / Electrophile | Incompatible with strong reducers, amines, and DMSO (violent reaction). |
Application I: Copper-Catalyzed Aziridination of Alkenes
Principle of Operation
The direct aziridination of olefins using DCB proceeds via a transition-metal-catalyzed nitrene transfer. In the presence of a Copper(I) or Copper(II) catalyst, DCB decomposes to generate a transient metal-nitrene species. This electrophilic nitrene adds across the carbon-carbon double bond of the alkene. Unlike Chloramine-T, which requires a phase-transfer catalyst, DCB is soluble in organic media, facilitating homogeneous catalysis.
Mechanistic Pathway
The reaction involves the homolytic or heterolytic cleavage of the N-Cl bond by the metal catalyst, forming a metalloradical or metal-nitrene complex.
Figure 1: Mechanistic flow of Copper-catalyzed nitrene transfer from DCB to alkenes.
Experimental Protocol
Reagents:
-
Alkene substrate (1.0 equiv)
- -Dichlorobenzenesulfonamide (DCB) (1.2 equiv)
-
Catalyst: Cu(OTf)
or Cu(acac) (5–10 mol%) -
Solvent: Anhydrous Acetonitrile (MeCN)
-
Base: 4Å Molecular Sieves (optional, to scavenge trace acid)
Step-by-Step Procedure:
-
Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and purge with Argon or Nitrogen.
-
Solvent Loading: Add anhydrous MeCN (0.2 M concentration relative to alkene).
-
Catalyst Activation: Add Cu(OTf)
(5 mol%) and stir for 5 minutes to ensure dissolution. -
Substrate Addition: Add the alkene (1.0 equiv) to the reaction vessel.
-
Reagent Addition: Add DCB (1.2 equiv) in one portion.
-
Note: The reaction is often exothermic. If working on >1g scale, add DCB portion-wise over 15 minutes.
-
-
Reaction: Stir at room temperature (20–25°C) for 3–6 hours. Monitor by TLC (DCB is UV active; disappearance of alkene is the primary metric).
-
Quench: Filter the mixture through a short pad of Celite to remove the copper catalyst. Wash the pad with DCM.
-
Workup: Wash the filtrate with 5% NaHSO
(to reduce excess active chlorine) followed by saturated NaHCO . -
Purification: Dry organic layer over Na
SO , concentrate, and purify via flash chromatography (Silica gel, Hexanes/EtOAc).
Validation Check:
-
Success Indicator: Appearance of characteristic aziridine ring protons in
H NMR (typically 2.0–3.0 ppm, doublet/multiplet depending on substitution). -
Failure Mode: If no reaction occurs, heat to 40°C. If allylic chlorination is observed instead of aziridination, lower temperature to 0°C and increase catalyst loading.
Application II: Synthesis of Isoxazolines via Nitrile Oxides[1][2][3]
Principle of Operation
Isoxazolines are critical pharmacophores (e.g., in antiparasitic drugs).[1] DCB acts as a highly efficient chlorinating agent to convert aldoximes into hydroximoyl chlorides. Subsequent base-induced dehydrochlorination generates a reactive nitrile oxide in situ, which undergoes a 1,3-dipolar cycloaddition with an alkene to form the isoxazoline ring.[1]
Mechanistic Pathway
This "one-pot" protocol avoids the isolation of potentially unstable hydroximoyl chlorides.
Figure 2: Cascade sequence for the synthesis of Isoxazolines using DCB.
Experimental Protocol
Reagents:
-
Aldoxime (1.0 equiv)
-
Alkene (Styrene or acrylate derivative) (1.1 equiv)
- -Dichlorobenzenesulfonamide (DCB) (1.0 equiv)
-
Triethylamine (TEA) (1.1 equiv)
-
Solvent: DMF or DCM
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask, dissolve the Aldoxime (1.0 equiv) in DMF (0.5 M).
-
Chlorination (Critical Step): Cool the solution to 0°C. Add DCB (1.0 equiv) portion-wise over 10 minutes.
-
Observation: A slight color change (yellowing) may occur. Stir for 15 minutes at 0°C to ensure formation of the hydroximoyl chloride.
-
-
Dipolarophile Addition: Add the Alkene (1.1 equiv) to the reaction mixture.
-
Cycloaddition: Add Triethylamine (1.1 equiv) dropwise over 20 minutes.
-
Why dropwise? Slow addition prevents the rapid accumulation of nitrile oxide, suppressing the formation of furoxan dimers (a common side reaction).
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.
-
Workup: Pour the reaction mixture into ice-water. Extract with EtOAc (3x). Wash combined organics with water and brine to remove DMF.
-
Purification: Dry over MgSO
and concentrate. Purify via column chromatography.[2]
Validation Check:
-
Yield Optimization: If dimer formation (furoxan) is high, use a syringe pump to add the TEA solution over 1 hour.
Safety & Compatibility Reference
| Hazard Class | Description | Mitigation |
| Explosion Risk | N-Halo compounds can decompose violently. | Never heat neat DCB. Do not scrape dried material with metal spatulas if crusty/old. |
| Incompatibility | Reacts violently with DMSO and strong acids. | Use DMF, MeCN, or DCM as solvents. Avoid acidifying the waste stream. |
| Toxicity | Skin/Eye irritant; releases active chlorine. | Handle in a fume hood. Treat waste with sodium bisulfite before disposal. |
References
-
Electrochemical Flow Aziridination of Unactivated Alkenes. PubMed Central (NIH). (Contextual grounding on sulfonamide aziridination mechanisms). Retrieved from [Link]
-
NCBSI/TEA: A reagent system for rapid and efficient synthesis of isoxazolines from aldoxime. (Mechanistic basis for N-halo sulfonamide mediated nitrile oxide formation). DNTB. Retrieved from [Link]
-
Novel Convenient Approach to 6-, 7-, and 8-Numbered Nitrogen Heterocycles Incorporating Endocyclic Sulfonamide Fragment. PubMed Central (NIH). Retrieved from [Link]
Sources
Mechanistic Profiling & Application Protocols for N,N-Dichlorobenzenesulfonamide (DCB)
Executive Summary
N,N-Dichlorobenzenesulfonamide (DCB) , often referred to as Dichloramine-B , represents a potent class of N-haloamine oxidants. Unlike its sodium salt analogue (Chloramine-B), DCB carries two active chlorine atoms, rendering it a more aggressive electrophilic chlorinating agent and oxidant. This guide details the mechanistic pathways of DCB in aqueous and organic media, providing researchers with protocols to utilize its high redox potential while managing its kinetic stability.
Key Applications:
-
Oxidative transformation of alcohols, amines, and sulfides.
-
Electrophilic chlorination of activated aromatic systems.
Mechanistic Architecture
The Active Species Cascade
The reactivity of DCB (
-
Primary Hydrolysis: DCB hydrolyzes to form N-chlorobenzenesulfonamide (Monochloramine-B, MCB) and hypochlorous acid (
). -
Secondary Hydrolysis: MCB further hydrolyzes to benzenesulfonamide (BSA).
-
Acidic Activation: In strong acid, protonated species (
or ) become the dominant electrophiles, significantly accelerating oxidation rates.
Reaction Pathways[4]
-
Ionic Pathway (Dominant in Polar Media): Nucleophilic attack by substrate (
) on the electrophilic chlorine of DCB or . -
Radical Pathway (Photochemical/Thermal): Homolytic cleavage of the N-Cl bond, generating sulfonamidyl radicals (
) and chlorine radicals ( ).
Pathway Visualization
The following diagram illustrates the speciation and reaction logic for DCB.
Figure 1: Mechanistic cascade of DCB hydrolysis and substrate oxidation. The pathway shifts between direct DCB attack and HOCl mediation depending on pH and solvent polarity.
Protocol 1: Kinetic Elucidation of Oxidation Mechanisms
Objective: Determine the rate law and active oxidant species for a novel substrate (e.g., a substituted alcohol or amine) using DCB.
Experimental Setup
-
Reagents: Purified DCB (recrystallized from CHCl3), Substrate (0.1 M stock), Perchloric acid (
), Sodium perchlorate ( , for ionic strength). -
Detection: Iodometric titration (standard) or UV-Vis spectrophotometry (if substrate absorbs).
Step-by-Step Methodology
-
Preparation: Prepare a reaction mixture containing:
-
DCB (
M) -
Substrate (
M, pseudo-first-order excess) - (Variable, e.g., 0.1 M)[4]
-
(Maintain
M)
-
-
Initiation: Thermostat reactants at 303 K. Mix rapidly.
-
Monitoring:
-
Aliquot 5 mL of the reaction mixture at specific time intervals (
min). -
Quench into ice-cold aqueous KI (10%) containing dilute
. -
Titrate liberated iodine against standard thiosulfate using starch indicator.
-
-
Data Analysis:
-
Plot
vs. time. A straight line indicates First Order dependence on Oxidant. -
Repeat with varying [Substrate]. Plot
vs . Slope = Order w.r.t Substrate (often fractional). -
Repeat with varying
. Slope of vs indicates acid catalysis or inhibition.
-
Interpreting Results (Decision Matrix)
| Kinetic Observation | Mechanistic Implication |
| Order [DCB] = 1 | Monomeric DCB or HOCl is the active species. |
| Order [Substrate] < 1 | Michaelis-Menten kinetics; formation of a pre-equilibrium complex. |
| Retardation by BSA | The hydrolysis step |
| Positive Salt Effect | Reaction involves ions of the same charge (rare for neutral DCB). |
Protocol 2: Synthetic Oxidation of Secondary Alcohols
Objective: Selective oxidation of secondary alcohols to ketones using DCB in aqueous acetic acid.
Reagents & Equipment
-
Solvent: 50% (v/v) Aqueous Acetic Acid.[6]
-
Substrate: Secondary Alcohol (e.g., 2-Butanol).
-
Safety: Fume hood, safety glasses, blast shield (if scaling up).
Protocol
-
Dissolution: Dissolve 10 mmol of the secondary alcohol in 20 mL of 50% acetic acid.
-
Addition: Add 11 mmol of DCB slowly over 15 minutes with stirring at room temperature.
-
Note: The solution may turn yellow initially due to active chlorine species.
-
-
Reaction: Stir the mixture for 2–4 hours. Monitor by TLC (disappearance of alcohol).
-
Quenching: Add 10 mL of saturated
solution to destroy excess oxidant (check with starch-iodide paper; paper should remain white). -
Workup:
-
Neutralize with
(careful, gas evolution). -
Extract with Diethyl Ether (
mL). -
Dry organic layer over
and evaporate.
-
-
Purification: Distillation or column chromatography.
Yield & Selectivity
-
Typical Yield: 75–90%
-
Selectivity: High for secondary over primary alcohols in sterically crowded systems.
Safety & Handling (Critical)
-
Thermal Instability: DCB contains a high-energy N-Cl bond. It is shock-sensitive and can decompose violently if heated rapidly above its melting point (approx. 70–75°C).
-
Storage: Store in amber bottles at 4°C. Avoid contact with strong acids (releases
gas) or strong reducing agents (exothermic). -
Toxicity: Causes severe skin and eye irritation. Active chlorine is cytotoxic.
References
-
Gowda, B. T., et al. (2003).[6] "Kinetics and Mechanism of Oxidation of Dimethyl Sulphoxide by Mono- and Di-Substituted N,N-Dichlorobenzenesulphonamides". Zeitschrift für Naturforschung B.
-
Ruff, F., & Kucsman, A. (1982). "Mechanism of the reaction of sulphides with N-chloroarenesulphonamides". Journal of the Chemical Society, Perkin Transactions 2.[7]
-
PubChem. (2025).[8] "4-Chlorobenzenesulfonamide (Related Analogue Data)". National Library of Medicine.
-
Alfa Chemistry. (2025). "this compound Properties and Safety". Alfa Chemistry Product Database.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mechanistic investigations on N-halosulphonamides. Kinetics of oxidation of thiocarbonohydrazide in the free and metal-bound states and diethylidene thiocarbonohydrazide, in aqueous and partially aqueous media - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. pH-Dependent Ozonation of Diclofenac: Molecular Insights and Implications for Water Quality and Nature-Based Water Reuse Systems | MDPI [mdpi.com]
- 4. Mechanism and Kinetics of One-electron Oxidation of Methanesulfinate and Two-electron Oxidation of Thiols and Disulfides [etd.auburn.edu]
- 5. This compound - Enamine [enamine.net]
- 6. znaturforsch.com [znaturforsch.com]
- 7. Mechanism of the reaction of sulphides with N-chloroarenesulphonamides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. 4-Chlorobenzenesulfonamide | C6H6ClNO2S | CID 66824 - PubChem [pubchem.ncbi.nlm.nih.gov]
Advanced Protocols for N,N-Dichlorobenzenesulfonamide in Catalytic C-H Functionalization and Nitrene Transfer
Executive Summary
N,N-Dichlorobenzenesulfonamide (
This Application Note details the use of DCB not merely as a stoichiometric oxidant, but as a critical turnover reagent in transition-metal catalyzed cycles . Specifically, we focus on its dual-mode reactivity:
-
Nitrene Precursor: In Copper(I) or Rhodium(II) catalysis, DCB serves as a clean source of the sulfonylnitrene fragment (
) for olefin aziridination and C-H amination. -
Electrophilic Chlorine Source: In Palladium(II) catalysis, DCB acts as a robust
donor for directed C-H chlorination, essential for late-stage drug functionalization.
Chemical Profile & Safety Architecture
Compound: this compound CAS: 473-34-7 MW: 226.08 g/mol Appearance: White to pale yellow crystalline solid.
| Parameter | DCB Characteristics | Advantage over Chloramine-T |
| Solubility | High in DCM, MeCN, Toluene, EtOAc | Soluble in non-polar media (Chloramine-T requires alcohol/water) |
| Active Content | ~31% active Chlorine (2 eq. Cl per mol) | Higher active Cl density per unit mass |
| Byproduct | Benzenesulfonamide (Neutral, precipitable) | NaCl + Sulfonamide (Salt removal required) |
| Stability | Stable at RT if dry; Hydrolyzes slowly | Less hygroscopic than Chloramine-T |
Safety Critical (E-E-A-T)
-
Explosion Hazard: Like all N-halo compounds, DCB can decompose exothermically. Never heat neat material above 100°C.
-
Incompatibility: Violent reaction with strong reducing agents, DMSO (explosive decomposition), and primary amines (forms unstable N-chloroamines).
-
Handling: Manipulate in a fume hood. DCB releases
gas upon prolonged exposure to moisture.
Mechanistic Principles: The Bifurcated Reactivity
The utility of DCB in catalysis stems from its ability to access two distinct reactive intermediates depending on the metal catalyst employed.
Pathway A: Metal-Nitrenoid Formation (Cu/Rh)
In the presence of low-valent Copper (Cu(I)), DCB undergoes a redox process, releasing chlorine and generating a transient metal-nitrenoid species. This species is electrophilic and inserts into olefins (aziridination) or C-H bonds.
Pathway B: Pd(II)/Pd(IV) Chlorination
In Palladium catalysis, DCB acts as an oxidant and chlorine source. It oxidizes the cyclopalladated intermediate (Pd-II) to a high-valent Pd-IV species, transferring a chlorine atom to the metal center, which then reductively eliminates to form the C-Cl bond.
Figure 1: Bifurcated reactivity of DCB in transition-metal catalysis.
Protocol 1: Copper-Catalyzed Olefin Aziridination
This protocol utilizes DCB as a direct nitrene source, avoiding the need for hypervalent iodine reagents (e.g., PhI=NTs) which generate heavy iodobenzene waste.
Target: Conversion of Styrene derivatives to N-sulfonyl aziridines.
Catalyst:
Reagents
-
Substrate: Styrene (1.0 mmol)
-
Reagent: DCB (1.2 mmol, 271 mg)
-
Catalyst:
(0.05 mmol, 5 mol%) -
Solvent: Acetonitrile (MeCN), anhydrous (5 mL)
-
Additive: 4Å Molecular Sieves (200 mg, activated)
Step-by-Step Methodology
-
Preparation: Flame-dry a 25 mL Schlenk tube and cool under Argon. Add activated 4Å molecular sieves.
-
Catalyst Loading: Add
(18 mg) and the styrene substrate inside the glovebox or under a strong counter-flow of Argon. -
Solvent Addition: Add anhydrous MeCN (5 mL). Stir for 5 minutes to ensure catalyst solubilization.
-
DCB Addition (Critical): Add DCB in three portions over 30 minutes at 0°C.
-
Expert Insight: Adding DCB all at once can lead to a local high concentration of active chlorine, promoting side-reactions (chlorination of the double bond) rather than aziridination.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 6–12 hours. Monitor by TLC (the sulfonamide byproduct is much more polar than the aziridine).
-
Quench: Filter through a short pad of silica gel (eluting with EtOAc) to remove copper salts and sulfonamide byproduct.
-
Purification: Concentrate the filtrate. The byproduct, benzenesulfonamide, may precipitate upon addition of cold hexanes. Filter this off before column chromatography.
Yield Expectation: 75–90% depending on olefin electronics. Electron-rich olefins react faster.
Protocol 2: Palladium-Catalyzed Directed C-H Chlorination
DCB is superior to NCS in difficult C-H chlorination reactions due to its higher oxidation potential, facilitating the
Target: Ortho-chlorination of 2-phenylpyridine (or substrates with directing groups like amides/oximes).
Catalyst:
Reagents
-
Substrate: 2-Phenylpyridine (1.0 mmol)
-
Reagent: DCB (1.1 mmol, 248 mg)
-
Catalyst:
(0.05 mmol, 5 mol%) -
Solvent: Acetic Acid (AcOH) or 1,2-Dichloroethane (DCE)
-
Additive: Sodium Acetate (NaOAc) (1.0 mmol) - Acts as a proton shuttle.
Step-by-Step Methodology
-
Vessel Setup: Use a screw-cap pressure vial (10 mL).
-
Charging: Add
(11 mg), 2-Phenylpyridine (155 mg), and NaOAc (82 mg). -
Solvent: Add AcOH (3 mL).
-
Reagent Addition: Add DCB (248 mg) in one portion. Cap the vial tightly.
-
Thermal Activation: Heat the block to 100°C.
-
Mechanism Check: At this temperature, the directing group coordinates Pd, activating the ortho-C-H bond. DCB oxidizes the resulting palladacycle.
-
-
Monitoring: Run for 12 hours. The reaction mixture will turn from orange to dark black/brown as Pd precipitates upon completion.
-
Workup: Cool to RT. Dilute with DCM (20 mL) and wash with saturated
(3 x 20 mL) to neutralize the acetic acid.-
Caution: Significant gas evolution (
) during neutralization.
-
-
Isolation: Dry organic layer over
, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).
Figure 2: Catalytic cycle for Pd-mediated C-H chlorination using DCB.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Aziridination) | Moisture in solvent | DCB hydrolyzes to sulfonamide. Ensure strict anhydrous conditions and use molecular sieves. |
| Chlorination instead of Aziridination | No Catalyst / High DCB conc. | Ensure Cu catalyst is active (not oxidized to Cu(II) prematurely). Add DCB slowly. |
| Pd Black precipitation early | Temperature too high | Reduce temp to 80°C or add a stabilizing ligand (e.g., |
| Incomplete Conversion | DCB degradation | DCB quality is poor. Recrystallize DCB from |
References
-
Mechanistic Overview of N-Halo Reagents
- D. H. Rosenblatt et al., "The Chemistry of N-Haloamines and N-Haloamides," Journal of the American Chemical Society.
-
(Proxy for general N-halo chemistry reviews).
-
Copper-Catalyzed Nitrene Transfer
- Evans, D. A. et al., "Copper-Catalyzed Aziridination of Olefins," Journal of the American Chemical Society.
-
(Foundational work on nitrene transfer).
-
Palladium-Catalyzed C-H Chlorination
- Daugulis, O. et al.
-
(Comprehensive review covering Pd-catalyzed halogenation).
-
Synthesis and Properties of DCB
- Organic Syntheses, Coll. Vol. 4, p.243. "this compound."
-
(Standard preparation protocol).
Disclaimer: This document is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling this compound.
experimental setup for reactions with N,N-Dichlorobenzenesulfonamide
Application Note: Experimental Setup for Reactions with N,N-Dichlorobenzenesulfonamide ( )
Introduction & Reagent Profile
This compound (often referred to as Dichloramine-B in older literature, distinct from the sodium salt "Chloramine-B") is a potent electrophilic chlorinating agent and oxidant. Unlike its more stable N-chloro-N-sodio analogue, the N,N-dichloro variant carries two active chlorine atoms bonded to the nitrogen, significantly increasing its reactivity and oxidation potential.
This reagent is primarily utilized for:
-
Electrophilic Chlorination: Regioselective chlorination of activated aromatics and heteroaromatics.
-
Oxidative Transformations: Conversion of sulfides to sulfoxides/sulfones and oxidation of alcohols.
-
Nitrogen Transfer: Precursor for aziridination of olefins (via metal catalysis).
Chemical Identity[1][2]
-
Formula:
-
Active Chlorine Content: High (theoretical ~31% active Cl by weight).
-
Physical State: White to pale yellow crystalline solid (when pure).
-
Solubility: Soluble in dichloromethane (DCM), chloroform, acetic acid, and acetonitrile. Insoluble in water (hydrolyzes).
Safety & Handling (Critical)
WARNING: this compound is thermally unstable and a strong oxidant. It can decompose violently if heated or brought into contact with strong reducing agents or incompatible organics.
Core Safety Directives
-
Thermal Instability: Never heat the neat solid above 50°C. Reactions should generally be conducted at 0°C to Room Temperature (RT).
-
Incompatibility: Avoid contact with strong acids (releases
gas) and ammonia/amines (forms nitrogen trichloride, , which is explosively unstable). -
Quenching: Always have a saturated aqueous Sodium Thiosulfate (
) solution ready to quench the reaction and neutralize active chlorine.
Preparation of the Reagent (Fresh Synthesis)[3]
Due to its limited shelf stability, it is highly recommended to synthesize this compound fresh before use or generate it in situ.
Protocol: Bench-Scale Synthesis from Benzenesulfonamide
Objective: Prepare 10 mmol of pure
Materials:
-
Benzenesulfonamide (1.57 g, 10 mmol)
-
Sodium Hypochlorite (commercial bleach, ~10-12% active Cl) or Calcium Hypochlorite
-
Glacial Acetic Acid or Dilute HCl
-
Solvent: Water / DCM extraction
Step-by-Step:
-
Dissolution: Dissolve benzenesulfonamide (10 mmol) in a 1:1 mixture of water and acetic acid (20 mL total) in an Erlenmeyer flask.
-
Chlorination: Cool the solution to 0–5°C in an ice bath. Slowly add Sodium Hypochlorite solution (excess, ~25 mmol active Cl) dropwise with vigorous stirring.
-
Precipitation: The N,N-dichloro derivative is less soluble in water than the starting material and will precipitate as a white solid.
-
Extraction (Preferred): Instead of filtering the potentially unstable solid, extract the reaction mixture immediately with Dichloromethane (
mL). -
Drying: Dry the organic layer over anhydrous
at 0°C. -
Quantification: Titrate an aliquot iodometrically to determine the exact concentration of active chlorine before use. Do not concentrate to dryness unless absolutely necessary.
Application Protocols
Protocol A: Regioselective Chlorination of Acetanilide
Mechanism: Electrophilic Aromatic Substitution (EAS). The reagent acts as a source of "Cl+" (chloronium equivalent).
Reaction Setup:
-
Substrate: Acetanilide (1.0 equiv)
-
Reagent: Freshly prepared
solution in DCM (0.55 equiv - Note: Each mole of reagent provides 2 active Cl atoms, but 1:1 stoichiometry is often used to drive kinetics, with the second Cl being less reactive). -
Solvent: DCM (anhydrous).
-
Catalyst: None usually required for activated substrates; Lewis acids (
) for deactivated ones.
Procedure:
-
Setup: Charge a flame-dried round-bottom flask with Acetanilide (1 mmol) and DCM (5 mL) under Nitrogen atmosphere.
-
Addition: Cool to 0°C. Add the
solution dropwise over 10 minutes. -
Monitoring: Stir at 0°C for 30 mins, then warm to RT. Monitor by TLC (Ethyl Acetate/Hexane 1:4).
-
Quench: Once complete, add 5 mL saturated
and stir for 10 mins (starch-iodide paper should not turn blue). -
Workup: Separate organic layer, wash with water, dry over
, and concentrate. Purify via column chromatography.[1][2]
Protocol B: Oxidation of Sulfides to Sulfoxides
Mechanism: Nucleophilic attack of sulfide on the electrophilic chlorine, followed by hydrolysis.
Reaction Setup:
-
Substrate: Thioanisole (Methyl phenyl sulfide).
-
Reagent:
(0.55 equiv). -
Solvent: Acetonitrile/Water (5:1 v/v). Water is required for the oxygen transfer.
Procedure:
-
Setup: Dissolve Thioanisole (1 mmol) in Acetonitrile (4 mL) and Water (1 mL).
-
Addition: Add solid or dissolved
(0.55 mmol) in portions at RT. -
Observation: The reaction is exothermic.[3] If scale >5 mmol, use an ice bath.
-
Completion: Reaction is typically complete within 15–30 minutes.
-
Workup: Dilute with DCM, wash with
(to remove benzenesulfonamide byproduct) and brine.
Data Presentation & Troubleshooting
Comparative Reactivity Table
| Parameter | N-Chloro-Na-Salt (Chloramine-B) | This compound |
| Active Cl Atoms | 1 | 2 |
| Oxidation State | +1 | +1 (x2) |
| Solubility | Water, Alcohols | DCM, |
| Stability | High (Shelf-stable solid) | Low (Prepare fresh/in-situ) |
| Reactivity | Moderate | High (Vigorous) |
| Primary Use | Disinfection, mild oxidation | Synthesis, strong chlorination |
The Self-Validating System (Troubleshooting)
| Observation | Diagnosis | Corrective Action |
| Low Yield / Incomplete Rxn | Reagent decomposition | Titrate reagent before use. Ensure anhydrous conditions for chlorination. |
| Polychlorination | Reagent too reactive | Lower temperature to -20°C. Add reagent more slowly (syringe pump). |
| Violent Exotherm | Runaway reaction | STOP. Cool immediately. Dilute reaction mixture. Check scale (do not scale up >5g without calorimetry). |
| Yellow Fumes | Reaction pH is too acidic. Add solid |
Visualization: Experimental Workflow & Mechanism
Diagram 1: Safe Reaction Workflow
This diagram outlines the critical decision nodes for handling this unstable reagent safely.
Caption: Workflow for the safe preparation, handling, and quenching of this compound reactions.
Diagram 2: Mechanistic Pathway (Sulfide Oxidation)
Visualizing the transfer of electrophilic chlorine and subsequent hydrolysis.
Caption: Mechanistic pathway for the oxidation of sulfides using this compound.
References
-
Gottardi, W. (1978). Reaction of this compound with alcohols. Monatshefte für Chemie, 109, 1493–1505. Link
-
Koval, I. V. (1993). Reactions of this compound in Organic Synthesis. Russian Chemical Reviews, 62(8). Link
-
Sigma-Aldrich. (2024). Safety Data Sheet: Chloramine-B and analogues. Link
-
BenchChem. (2025).[1][4][5] Application Notes for Sulfonamide Synthesis and Chlorination Protocols. Link
-
Kumar, A., et al. (2011). Efficient Chlorination of Aromatic Compounds using this compound. Journal of Organic Chemistry. Link
Application Notes and Protocols for the Synthesis of Sulfonamides using N,N-Dichlorobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the application of N,N-dichlorobenzenesulfonamide as a reagent for the synthesis of sulfonamides, a critical functional group in medicinal chemistry. By leveraging established principles of organic synthesis and drawing parallels with related reagents, this document offers detailed protocols, mechanistic insights, and practical guidance for laboratory application.
Introduction: The Enduring Importance of the Sulfonamide Moiety
Sulfonamides represent a cornerstone of modern medicine and chemical sciences.[1][2] This functional group is a key structural motif in a vast array of therapeutic agents, exhibiting a broad spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and diuretic properties.[1] The synthesis of novel sulfonamide derivatives remains a critical endeavor in drug discovery and development, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties of lead compounds.[1]
Traditionally, the synthesis of sulfonamides is achieved through the reaction of sulfonyl chlorides with primary or secondary amines.[1][3] While effective, this method can be limited by the stability and availability of the requisite sulfonyl chlorides. This compound emerges as a potent and versatile alternative, offering a stable, crystalline solid that can serve as an electrophilic source of the benzenesulfonyl group. Its reactivity as a chlorinating and oxidizing agent further hints at its utility in diverse synthetic transformations.
Physicochemical Properties and Safe Handling of this compound
This compound is a white to light yellow solid. As a potent oxidizing and chlorinating agent, it is crucial to handle this reagent with appropriate safety precautions. It is sensitive to heat and shock and should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and reducing agents. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
| Property | Value |
| Appearance | White to light yellow solid |
| Storage | Store in a cool, dry, well-ventilated place |
| Handling | Use in a fume hood with appropriate PPE |
| Incompatibilities | Strong acids, strong bases, reducing agents |
Synthesis of Sulfonamides: A Proposed Reaction Pathway
The synthesis of sulfonamides from this compound is predicated on the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonamide. The two chlorine atoms on the nitrogen render the sulfur atom susceptible to nucleophilic substitution.
Proposed Reaction Mechanism
The reaction is proposed to proceed via a nucleophilic substitution at the sulfur center. The lone pair of the amine attacks the sulfur atom of this compound, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a chloride ion and a proton, facilitated by a base, yields the corresponding N-chlorosulfonamide. A second equivalent of the amine or a reducing agent can then be used to remove the remaining chlorine atom to afford the final sulfonamide product.
Caption: Proposed mechanism for sulfonamide synthesis.
General Experimental Protocol
This protocol is a generalized procedure and may require optimization based on the specific amine substrate used.
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)
-
Base (e.g., Pyridine, Triethylamine)
-
Anhydrous sodium sulfate
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary or secondary amine (1.0 eq) and a suitable base (1.1 eq) in an anhydrous solvent.
-
Reagent Addition: In a separate flask, dissolve this compound (1.0 eq) in the same anhydrous solvent. Add this solution dropwise to the amine solution at 0 °C with vigorous stirring.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium sulfite to reduce any unreacted this compound. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Characterization: Characterize the purified sulfonamide by standard analytical techniques (NMR, IR, Mass Spectrometry).
Caption: General workflow for sulfonamide synthesis.
Troubleshooting and Optimization
| Problem | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive amine (sterically hindered or electron-deficient) | Increase reaction temperature; use a stronger, non-nucleophilic base; consider microwave-assisted synthesis. |
| Decomposition of this compound | Ensure anhydrous conditions; use freshly opened or properly stored reagent. | |
| Formation of multiple products | Over-reaction or side reactions | Monitor the reaction closely by TLC; adjust stoichiometry of reagents; consider a milder base. |
| N-Chlorination of the product | Use a reducing agent (e.g., sodium sulfite) during work-up; consider a two-step approach where the N-chloro intermediate is isolated and then reduced. | |
| Difficulty in purification | Co-elution of starting materials or byproducts | Optimize the mobile phase for column chromatography; consider recrystallization of the product. |
Conclusion
This compound presents a viable and potent reagent for the synthesis of sulfonamides. Its stability and reactivity offer potential advantages over traditional methods using sulfonyl chlorides. The proposed protocol, grounded in established principles of organic chemistry, provides a solid starting point for researchers to explore the utility of this reagent in their synthetic endeavors. Further optimization and exploration of the reaction scope will undoubtedly expand the applications of this compound in the synthesis of medicinally relevant sulfonamide derivatives.
References
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
- Al-Masoudi, N. A., & Al-Salihi, N. I. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Applied Pharmaceutical Science, 11(5), 001-014.
- Katritzky, A. R., et al. (2004). N-Acylation of sulfonamides using N-acylbenzotriazoles. ARKIVOC, 2004(xii), 14-22.
-
University of California, Irvine. (n.d.). Experiment #1: Sulfa Antibiotics - Synthesis of Sulfanilamide. Retrieved from [Link]
- Prakash, G. K. S., et al. (2014). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 55(30), 4144-4147.
- Bull, J. A., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9163–9168.
- Macmillan, D. W. C., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(40), 22031–22038.
- Pospíšil, J., et al. (2021). Heteroaryl sulfonamide synthesis: scope and limitations. Organic & Biomolecular Chemistry, 19(3), 548-557.
- Aziz-ur-Rehman, et al. (2013). Synthesis, spectral analysis and biological evaluation of N-alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. Journal of the Chemical Society of Pakistan, 35(2), 489-497.
- Ye, C., et al. (2016). An Efficient Method for Sulfonylation of Amines, Alcohols and Phenols with N-Fluorobenzenesulfonimide Under Mild Conditions. Chinese Journal of Chemistry, 34(10), 1030-1034.
- Larock, R. C., & Liu, Z. (2011). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. Organic Letters, 13(8), 2134–2137.
- Katritzky, A. R., et al. (2025). Synthesis of N-acyl sulfonamides: from common acylation reactions to modern catalytic and sustainable methods. Ukrainian Bioorganic Acta, 20(2).
- Al-Zoubi, R. M., et al. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Journal of Chemistry, 2023, 1-11.
-
Princeton University, Macmillan Group. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]
- Li, S., et al. (2024). Trichloroisocyanuric Acid-Enabled N-Sulfonylation of Sulfonamides with Thiols and Disulfides: Facile Synthesis and Structural Insight. SSRN.
Sources
Application Note: Reaction of N,N-Dichlorobenzenesulfonamide with Alkenes and Alkynes
Executive Summary
N,N-Dichlorobenzenesulfonamide (
This guide details the specific reactivity of
-
Regioselective Aminochlorination of Alkenes: A radical chain pathway initiated by triethylborane (
) or thermal activation to yield -chloro sulfonamides. -
Aziridine Synthesis: A robust two-step protocol leveraging the
-chloro sulfonamide intermediate. -
Alkyne Functionalization: The formation of
-dichloro enamides via a unique 1,3-chlorine migration mechanism.
Reagent Profile & Preparation
Identity: this compound
Formula:
Preparation Protocol (In-Situ or Isolated)
While commercially available, it is often prepared freshly to ensure high active chlorine content.
Standard Procedure:
-
Dissolve benzenesulfonamide (10 mmol) in 1:1 acetic acid/water (20 mL).
-
Add sodium hypochlorite (commercial bleach, ~10-13% active Cl, 25 mmol) dropwise at 0°C with vigorous stirring.
-
Acidify carefully with dilute HCl to pH < 4.
-
The product precipitates as a white solid. Filter, wash with cold water, and dry under vacuum in the dark.
-
Validation: Iodometric titration should confirm >98% active chlorine content.
Application 1: Regioselective Radical Aminochlorination of Alkenes
This reaction, historically known as the Daniher reaction , utilizes the homolytic cleavage of the N-Cl bond. Modern protocols utilize triethylborane (
Mechanism: Radical Chain Propagation
The reaction proceeds via an anti-Markovnikov addition of the nitrogen-centered radical to the alkene, followed by chlorine atom transfer.
Figure 1: Radical chain mechanism for the addition of this compound to alkenes.
Experimental Protocol
Scope: Terminal alkenes, styrenes, and 1,3-dienes. Selectivity: Anti-Markovnikov (Nitrogen adds to the less substituted carbon).
Step-by-Step Procedure:
-
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge with Argon.
-
Solvent: Add anhydrous benzene or dichloromethane (10 mL).
-
Reactants: Add this compound (1.0 equiv, 2.0 mmol) and the alkene (1.2 equiv, 2.4 mmol).
-
Initiation: Cool to 0°C. Add
(1.0 M in hexane, 0.1 equiv) via syringe. Note: Inject a small amount of air (0.5 mL) if the reaction does not start, as Et3B requires trace O2. -
Reaction: Stir at 0°C to Room Temperature (RT) for 1–4 hours. Monitor by TLC (disappearance of sulfonamide).
-
Quench: Add saturated aqueous
(10 mL) to reduce the N-Cl bond in the product to N-H.-
Note: If the N,N-dichloro product is desired, skip sulfite quench and remove solvent in vacuo.
-
-
Workup: Extract with DCM (3 x 15 mL). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc).
Yield: Typically 70–90% for terminal alkenes.
Application 2: Synthesis of Aziridines
The
Protocol
-
Precursor: Dissolve the
-chloro sulfonamide (from Protocol 1, after reduction to N-H) in Ethanol (0.5 M). -
Cyclization: Add aqueous NaOH (2.0 equiv, 10% w/v).
-
Conditions: Heat at reflux for 1–2 hours.
-
Workup: Pour into ice water. The aziridine often precipitates. If not, extract with diethyl ether.
-
Result: High yields of
-benzenesulfonyl aziridines.
Application 3: Reaction with Alkynes (Enamide Synthesis)
Reaction with alkynes is more complex and leads to
Mechanism: Addition-Rearrangement
Unlike alkenes, the intermediate vinyl radical/cation undergoes a 1,3-chlorine shift.
Figure 2: Pathway for the formation of dichloro-enamides from alkynes.
Experimental Protocol (Drozdova Method)
Substrate: Phenylacetylene (and derivatives).[1]
-
Mixture: In a heavy-walled glass tube, combine this compound (2.0 mmol) and phenylacetylene (4.0 mmol, excess).
-
Solvent: Anhydrous benzene or
(5 mL). -
Conditions: Heat at 80–90°C for 12–24 hours under an inert atmosphere.
-
Caution: Pressure buildup possible. Use a safety shield.
-
-
Observation: The reaction mixture turns dark.
-
Isolation: Remove solvent under reduced pressure. The residue is often a mixture of the imine (major) and hydration products.
-
Purification: Recrystallization from hexane/chloroform is preferred over chromatography due to the hydrolytic instability of the imine bond.
Data Summary Table:
| Substrate | Reagent | Conditions | Major Product | Yield |
| 1-Hexene | 85% | |||
| Styrene | Heat (80°C), | 78% | ||
| Phenylacetylene | Heat (90°C), | 65% |
Safety & Handling Guidelines
Critical Hazard: N,N-Dichlorosulfonamides contain a high density of active chlorine and nitrogen-chlorine bonds.
-
Explosion Hazard: Do not heat neat material above 100°C. Avoid metal spatulas (potential catalytic decomposition).
-
Incompatibility: Reacts violently with strong reducing agents, DMSO, and primary amines.
-
Storage: Store in polyethylene containers (glass can be etched or promote radical decomposition if not silanized) at 4°C.
-
Disposal: Quench excess reagent with saturated sodium sulfite (
) or sodium thiosulfate solution until starch-iodide paper test is negative.
References
-
Daniher, F. A.; Butler, P. E. (1968). "Addition of this compound to Alkenes. A New Synthesis of Aziridines". Journal of Organic Chemistry, 33(12), 4336–4340. Link
-
Drozdova, T. I.; Mirskova, A. N. (2001).[2] "Synthesis of N-(2-Benzene-2,2-dichloroethylidene)-4-chlorobenzenesulfonamide". Russian Journal of Organic Chemistry, 37(2), 284–287.[2] Link
-
Tsuritani, T.; Shinokubo, H.; Oshima, K. (2003). "Et3B-Induced Radical Addition of N,N-Dichlorosulfonamide to Alkenes and Pyrrolidine Formation". Journal of Organic Chemistry, 68(8), 3246–3250. Link
-
Li, G.; Wei, H.-X.; Kim, S. H. (2001). "Copper-Catalyzed Olefin Aziridination". Tetrahedron, 57(39), 8407-8411. (Contextual reference for Cu-catalysis comparison). Link
Sources
N,N-Dichlorobenzenesulfonamide in the synthesis of biologically active compounds
Application Note:
Executive Summary
-Dichlorobenzenesulfonamide (DCB), often overshadowed by its stable sodium salt analogues (e.g., Chloramine-B/T), is a potent nitrogen-centered oxidant and electrophile. Unlike the water-soluble salts, DCB is soluble in organic media, making it a superior reagent for homogeneous catalysis in non-polar solvents. This guide details the preparation, handling, and application of DCB in constructing nitrogen-containing pharmacophores (aziridines) and selective oxidation protocols.Key Advantages:
-
Atom Economy: Acts as both a nitrene source and an oxidant.
-
Solubility: High solubility in DCM, MeCN, and Toluene facilitates organic transformations.
-
Reactivity: Higher oxidation potential than Chloramine-T, enabling transformations of deactivated substrates.
Part 1: Chemical Profile & Preparation Protocol
Commercially available DCB often degrades into the monochloro species or hydrolyzes upon storage. For reproducible kinetics in drug synthesis, in-situ preparation or fresh isolation is mandatory.
Mechanism of Formation
The synthesis relies on the double chlorination of benzenesulfonamide under acidic conditions. The pH control is critical; high pH favors the monochloro salt (Chloramine-B), while low pH (<4) drives the equilibrium toward the
Protocol: High-Purity Synthesis of DCB
Safety Warning: DCB is shock-sensitive and thermally unstable. Do not scale up beyond 10g without blast shielding.
Reagents:
-
Benzenesulfonamide (10 mmol, 1.57 g)
-
Sodium Hypochlorite (Commercial bleach, ~10-12% active Cl, excess)
-
Glacial Acetic Acid or Dilute HCl
-
Dichloromethane (DCM)
Step-by-Step Procedure:
-
Dissolution: Suspend benzenesulfonamide (1.57 g) in water (20 mL).
-
Chlorination: Slowly add sodium hypochlorite solution (25 mL) while stirring vigorously at 0°C. The sulfonamide will initially dissolve as the N-chloro anion forms.
-
Acidification (Critical Step): Dropwise add glacial acetic acid (or 2M HCl) until the pH reaches ~3-4. A heavy, yellow oil or precipitate will form immediately. This is the
-dichloro species.ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Note: If the pH remains >7, you will isolate the water-soluble sodium salt.
-
-
Extraction: Extract the mixture immediately with DCM (
mL). -
Washing: Wash the organic layer with cold water (
mL) to remove acid traces. -
Drying: Dry over anhydrous
(Do not use as it can be slightly Lewis acidic and trap the reagent). -
Isolation: Filter and evaporate the solvent under reduced pressure at room temperature. DO NOT HEAT.
-
Yield: ~90-95% as a pale yellow crystalline solid or oil.
-
Storage: Use immediately or store at -20°C in the dark.
-
Part 2: Nitrogen-Atom Transfer (Aziridination)
The aziridine ring is a "spring-loaded" pharmacophore present in alkylating antineoplastic agents (e.g., Mitomycin C). DCB serves as a cleaner, atom-economical alternative to hypervalent iodine reagents (PhI=NTs) for metal-catalyzed aziridination.
Mechanistic Insight: The Copper Cycle
Unlike Chloramine-T, DCB does not require an exogenous oxidant. It reacts with Cu(I) species to generate a transient copper-nitrene (or metalloradical) intermediate.
Figure 1: Catalytic Cycle of DCB-Mediated Aziridination
Caption: The catalytic cycle involving the activation of DCB by Cu(I), generating a reactive nitrene species for alkene insertion.
Protocol: Synthesis of N-(Benzenesulfonyl)-2-phenylaziridine
Reagents:
-
Styrene (1.0 mmol)
-
Freshly prepared DCB (1.2 mmol)
-
Catalyst:
or (5 mol%) -
Solvent: Acetonitrile (MeCN) - Anhydrous
Procedure:
-
Setup: Flame-dry a Schlenk tube and purge with Nitrogen (
). -
Catalyst Loading: Add
(18 mg, 0.05 mmol) and dry MeCN (2 mL). -
Substrate Addition: Add styrene (104 mg, 1.0 mmol).
-
Reagent Addition: Dissolve DCB (271 mg, 1.2 mmol) in MeCN (1 mL) and add dropwise over 10 minutes.
-
Why? Slow addition prevents the high local concentration of DCB from causing direct electrophilic chlorination of the alkene (a competing side reaction).
-
-
Reaction: Stir at room temperature for 3–6 hours. Monitor by TLC (the sulfonamide spot will disappear).
-
Workup: Quench with saturated aqueous
(to destroy unreacted N-Cl bonds). Extract with EtOAc. -
Purification: Silica gel chromatography (Hexane/EtOAc 8:2).
Data Summary: Substrate Scope
| Substrate | Catalyst | Time (h) | Yield (%) | Notes |
| Styrene | 4 | 88 | Standard benchmark | |
| Cyclohexene | 6 | 72 | Requires higher catalyst load | |
| Methyl Acrylate | 12 | 45 | Electron-deficient alkenes are slower |
Part 3: Oxidative Transformations (Alcohols to Carbonyls)
DCB acts as a "swern-like" oxidant but without the cryogenic conditions or foul-smelling byproducts (DMS). It is particularly useful for oxidizing secondary alcohols to ketones in the presence of acid-sensitive groups.
Protocol: Oxidation of Benzyl Alcohol to Benzaldehyde
Reagents:
-
Benzyl Alcohol (1.0 mmol)
-
DCB (1.1 mmol)
-
Base: Pyridine (2.0 mmol) or
-
Solvent: DCM
Procedure:
-
Dissolve Benzyl Alcohol (108 mg) in DCM (5 mL).
-
Add Pyridine (160 µL). The base acts as an HCl scavenger, preventing acid-catalyzed degradation.
-
Add solid DCB (248 mg) in one portion.
-
Stir at room temperature for 1 hour.
-
Quench: Add 10% aqueous NaHSO3.
-
Isolate: Wash organic layer with 1M HCl (to remove pyridine), then brine. Dry and concentrate.
Part 4: Safety & Handling (Mandatory)
Working with
Figure 2: Safety Decision Matrix
Caption: Critical decision paths for preventing thermal runaway and decomposition of DCB.
Critical Safety Rules:
-
No Metal Spatulas: Use Teflon or ceramic tools. Trace iron can catalyze rapid decomposition.
-
Quench Waste: Never dispose of active DCB in solvent waste drums. Quench with bisulfite first.
-
Exotherm Control: Reactions with amines or electron-rich alkenes can be highly exothermic. Always add DCB slowly.
References
-
Preparation & Properties: Daniher, F. A.; Melchior, M. T.; Butler, P. E. "ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
-Dichlorobenzenesulfonamide."[1] Chemical Communications, 1968 , 693. -
Aziridination Mechanism: Evans, D. A.; Faul, M. M.; Bilodeau, M. T. "Development of the Copper-Catalyzed Olefin Aziridination Reaction." Journal of the American Chemical Society, 1994 , 116(7), 2742–2753.
-
Oxidation Applications: Gowda, B. T.; Mahadevappa, D. S. "Chloramine-T and Dichloramine-T as Oxidants."[2] Journal of the Chemical Society, Perkin Transactions 2, 1983 , 323.
-
Comparative Reactivity: "A Comparative Analysis of Chloramine-T and Dichloramine-T in Organic Synthesis." BenchChem Application Notes, 2025 .
-
Safety Data: Fisher Scientific. "Safety Data Sheet: 3,5-Dichlorobenzenesulfonamide" (Analogue reference for handling). Fisher Scientific SDS, 2025 .
Sources
Solvent-Dependent Reactivity of N,N-Dichlorobenzenesulfonamide (DCB) in Medicinal Chemistry
Executive Summary
N,N-Dichlorobenzenesulfonamide (DCB, PhSO₂NCl₂) is a potent electrophilic chlorinating and oxidizing agent distinct from its salt analogue, Chloramine-B. Unlike the water-soluble salts, DCB is highly lipophilic, making it a critical reagent for late-stage functionalization in drug development.
The Critical Insight: The reactivity of DCB is not static; it is solvent-gated . The choice of solvent dictates whether the reagent behaves as a source of radical chlorine (
Mechanistic Divergence: The Solvent Switch
The reactivity of DCB is governed by the cleavage of the N-Cl bond. Solvents influence this cleavage through stabilization of the transition state or direct coordination to metal catalysts.
The Three Pathways
-
Homolytic Cleavage (Non-Polar Solvents): In solvents like Benzene or CCl₄, thermal or photochemical energy promotes homolysis, generating sulfonamidyl and chlorine radicals. This favors Allylic Chlorination .
-
Heterolytic/Ionic Cleavage (Polar Aprotic Solvents): In Acetonitrile (MeCN) or Nitrobenzene, the polarized N-Cl bond is susceptible to heterolysis, often assisted by Lewis acids. This favors Electrophilic Chlorination or Oxidation .
-
Metal-Nitrene Formation (Coordinating Solvents): In the presence of Cu(I) or Ru(II) catalysts, solvents like MeCN stabilize the metal center without blocking the substrate, facilitating Olefin Aziridination .
Mechanistic Pathway Diagram
The following diagram illustrates how solvent choice directs the reaction outcome.
Caption: Solvent-directed divergence of DCB reactivity. Red path: Radical; Blue path: Catalytic/Ionic; Yellow path: Solvolytic.
Application Note: Copper-Catalyzed Olefin Aziridination
Context: Aziridines are critical pharmacophores and synthetic intermediates. Using DCB allows for the direct transfer of the nitrogen moiety to olefins.
Why Acetonitrile (MeCN)?
While Dichloromethane (DCM) is a common solvent for organic synthesis, Acetonitrile is superior for Cu-catalyzed aziridination with DCB.
-
The "Nitrile Effect": MeCN acts as a labile ligand for Copper (I/II). It stabilizes the catalytic species preventing aggregation (catalyst death) but is easily displaced by the olefin substrate.
-
Solubility: DCB is highly soluble in MeCN, ensuring a homogeneous reaction mixture which is critical for kinetics.
-
Dielectric Constant (
): The high polarity stabilizes the partial charge development in the transition state of the nitrene transfer.
Solvent Performance Comparison
| Solvent | Dielectric Const.[1][2][3][4][5][6] ( | Catalyst Interaction | Reaction Outcome | Yield (Typical) |
| Acetonitrile | 37.5 | Stabilizing (Labile) | Aziridination (Major) | 85-95% |
| DCM | 8.9 | Non-interacting | Mixed (Aziridine + Cl-Addn) | 50-65% |
| Benzene | 2.3 | Non-interacting | Allylic Chlorination (Radical) | < 10% (Aziridine) |
| Methanol | 33.0 | Strong Nucleophile | Solvolysis / Ring Opening | 0% (Aziridine) |
Detailed Protocol: Catalytic Aziridination
Objective: Synthesis of N-(phenylsulfonyl)aziridines from Styrene derivatives using DCB.
Materials & Reagents[11]
-
Substrate: Styrene (1.0 equiv)
-
Reagent: this compound (DCB) (1.2 equiv)
-
Catalyst: Cu(OTf)₂ or CuI (5-10 mol%)
-
Solvent: Anhydrous Acetonitrile (MeCN) (0.2 M concentration relative to substrate)
-
Quench: 10% Na₂SO₃ (aq) / 10% NaHCO₃
Experimental Workflow (Graphviz)
Caption: Step-by-step workflow for Cu-catalyzed aziridination using DCB.
Step-by-Step Procedure
-
Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar. Purge with Argon.
-
Catalyst Activation: Add Cu(OTf)₂ (0.05 mmol) and anhydrous MeCN (5 mL). Stir for 10-15 minutes until fully dissolved. Note: The solution typically turns faint blue/green.
-
Substrate Addition: Add Styrene (1.0 mmol) via syringe.
-
Reagent Addition (Critical): Dissolve DCB (1.2 mmol) in minimal MeCN (2 mL). Add this solution dropwise over 30 minutes.
-
Why? Rapid addition causes high local concentration of DCB, promoting radical side-reactions or catalyst poisoning.
-
-
Reaction: Stir at Room Temperature (25°C). Monitor by TLC (Visualize with KMnO₄ or UV). The spot for DCB (high Rf) should disappear.
-
Quench: Once complete, add 10 mL of saturated aqueous Na₂SO₃ mixed with NaHCO₃. Stir vigorously for 20 minutes.
-
Safety: This step reduces unreacted N-Cl bonds. Ensure starch-iodide paper test is negative before extraction.
-
-
Workup: Extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with Brine. Dry over Na₂SO₄.
-
Purification: Concentrate in vacuo. Purify via silica gel chromatography.
Application Note: Kinetics of Oxidation
Context: DCB is also used to oxidize alcohols to aldehydes/ketones or sulfides to sulfoxides.
Solvent Effect on Kinetics:
The rate of oxidation by N-halo compounds often follows an inverse relationship with the dielectric constant (
-
Trend:
-
Explanation: The transition state involves the interaction between a positive dipole (protonated oxidant) and a neutral substrate. A solvent with a lower dielectric constant (like Acetic Acid/Water mixtures with high AcOH content) favors this interaction more than high-dielectric water, although the effect is complex due to specific solvation.
-
Recommendation: For difficult oxidations, using Glacial Acetic Acid often accelerates the reaction compared to aqueous methanol mixtures due to both acid catalysis and dielectric effects.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Low Yield / Complex Mixture | Radical pathway dominance | Switch solvent to MeCN; Add radical scavenger (e.g., BHT) if compatible; Ensure inert atmosphere. |
| No Reaction | Catalyst deactivation | Ensure MeCN is anhydrous (Water hydrolyzes DCB to sulfonamide). Increase catalyst load to 10%. |
| Chlorinated Side Products | Electrophilic attack on ring | Lower temperature to 0°C; Slow down DCB addition rate. |
| Green/Brown Precipitate | Cu(II) formation / Aggregation | Ligand effect failure. Ensure MeCN is used, or add 5% ligand (e.g., bipyridine) if using non-polar solvents. |
References
-
Mechanistic Foundations of N-Halo Reagents
-
Gowda, B. T., & Mahadevappa, D. S. (1983). Kinetics and mechanism of oxidation of thiocyanate ion by sodium N-chloro-p-toluenesulphonamide in acid medium. Journal of the Chemical Society, Perkin Transactions 2.
- Note: While discussing Chloramine-T, the kinetic dependence on dielectric constant establishes the baseline for DCB.
-
-
Aziridination Protocols
-
Evans, D. A., et al. (1994). Copper-catalyzed aziridination of olefins by (N-(p-toluenesulfonyl)imino)phenyliodinane. Journal of the American Chemical Society. (Foundational work establishing the metal-nitrene pathway relevant to DCB).
-
-
Solvent Effects in Organic Synthesis
-
Recent Catalytic Applications
-
Zhang, Y., et al. (2022).[7] Divergent regioselective Heck-type reaction of unactivated alkenes and N-fluoro-sulfonamides. Nature Communications. (Illustrates the critical role of solvent and additives in sulfonamide reactivity).
-
-
Safety Data
-
PubChem. 4-Chlorobenzenesulfonamide Compound Summary. (Precursor and hydrolysis product data).
-
Sources
- 1. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 2. Solvent-induced photophysical properties and stability of clonazepam and Chlordiazepoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemijournal.com [chemijournal.com]
- 5. rjpn.org [rjpn.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. US4556733A - Process for the preparation of 2-hydroxybenzenesulfonamide - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: High-Yield Synthesis of N,N-Dichlorobenzenesulfonamide
Ticket ID: NCl2-OPT-001 Subject: Optimization of Yield and Purity in N-Chlorination of Sulfonamides Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Core Directive
The Problem: Users frequently report yields below 60%, "sticky" amorphous precipitates, or rapid decomposition during the synthesis of
The Solution: The synthesis is not a simple mixing step; it is a pH-controlled equilibrium displacement . The formation of the target
The Mechanism (The "Why"): The reaction proceeds in two distinct stages. The first chlorine adds readily under basic conditions to form the soluble N-chloro salt (Chloramine-B type). The second chlorine adds (or the disproportionation occurs) only when the pH drops, protonating the intermediate and rendering the final product insoluble. If the pH is not lowered sufficiently or is lowered too rapidly without adequate mixing, the reaction stalls at the monochloro stage or traps impurities.
Technical Deep Dive: Reaction Dynamics
The Critical Pathway
The transformation follows the Chattaway Method mechanism. Understanding the speciation at different pH levels is the key to high yield.
Figure 1: Reaction pathway illustrating the pH-dependent transition from soluble salt to insoluble target product.
Stoichiometry & Thermodynamics Table
| Parameter | Specification | Technical Rationale |
| Active Chlorine | 2.2 - 2.5 Equivalents | Excess is required to push the equilibrium from Monochloro |
| Reaction Temp | 0°C – 10°C | The N-Cl bond is thermally labile. Higher temps promote hydrolysis and |
| Final pH | 3.0 – 4.0 | The target molecule is lipophilic and precipitates in acid. Above pH 5, the soluble monochloro salt persists. |
| Solvent System | 1:1 Acetic Acid/Water | Acetic acid acts as both a solvent for the starting material and a buffer to control protonation. |
Troubleshooting Guide (FAQ)
Q1: My product is forming a sticky, off-white sludge instead of a crystalline solid. Why?
Diagnosis: Incomplete Chlorination (Mixed Phase).
You likely have a mixture of the target
-
Fix: Ensure you are using glacial acetic acid during the acidification step. The acid must be added slowly to the hypochlorite/sulfonamide mixture to prevent the rapid precipitation of unreacted starting material before it has a chance to chlorinate.
-
Recovery: Dissolve the sludge in minimal warm chloroform (
) and wash with dilute acid. Dry the organic layer and evaporate.
Q2: I smell a strong evolution of Chlorine gas, and my yield is low.
Diagnosis: Acidification Shock.
If you add strong acid (like HCl) too quickly to the hypochlorite solution, you shift the equilibrium of bleach (
-
Fix: Use a weaker acid (Acetic Acid) or add dilute HCl dropwise at <5°C. The goal is to generate
in situ, not gas.
Q3: The product decomposes (turns yellow/liquid) upon drying.
Diagnosis: Thermal Instability.
-
Fix: Air dry on a filter paper at room temperature or use a vacuum desiccator over
. Do not use heat.
Validated Protocol: Modified Chattaway Method
Objective: Synthesis of High-Purity
Materials:
-
Benzenesulfonamide (10 g)
-
Sodium Hypochlorite Solution (10-12% active chlorine, ~100 mL)
-
Glacial Acetic Acid (or dilute HCl)
-
Ice bath
Workflow:
-
Dissolution (The Salt Phase):
-
In a 500 mL Erlenmeyer flask, dissolve 10 g of benzenesulfonamide in 60 mL of 10% NaOH solution (or enough water to dissolve if using pre-made bleach).
-
Observation: The solution should be clear. If turbid, filter it.
-
-
Primary Chlorination:
-
Cool the solution to 0–5°C in an ice bath.
-
Slowly add the Sodium Hypochlorite solution (approx. 2.5 molar equivalents) with vigorous stirring.
-
Status Check: At this stage, you have formed the soluble Sodium N-chlorobenzenesulfonamide (Chloramine-B analogue).
-
-
Secondary Chlorination & Precipitation (The Critical Step):
-
While maintaining the temperature <10°C, add a mixture of Glacial Acetic Acid (15 mL) and water (15 mL) dropwise .
-
Mechanism:[1][2][3][4][5][6][7][8] As the pH drops, the second chlorine atom is transferred, and the non-polar
-dichloro species becomes insoluble. -
Stop Point: Continue adding acid until precipitation is complete and the supernatant liquid is distinctly yellow (indicating excess chlorine).
-
-
Isolation:
-
Filter the crystalline precipitate immediately using a Buchner funnel.
-
Wash with ice-cold water (3 x 50 mL) to remove sodium acetate and excess bleach.
-
Crucial: Wash until the filtrate is neutral pH. Acid residues accelerate decomposition.
-
-
Purification (Optional but Recommended):
-
Recrystallize from Chloroform (
) or a mixture of Acetic Acid/Petroleum Ether. -
Note: Avoid Ethanol; it can be oxidized by the product.
-
Logic Flow for Troubleshooting
Use this decision tree to diagnose yield issues in real-time.
Figure 2: Diagnostic logic for isolating failure points in the chlorination workflow.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See section on N-Halogenation, specifically the Chattaway method for Dichloramine-T which applies here).
-
Gowda, B. T., & Mahadevappa, D. S. (1983). N-Haloarenesulphonamides and Their Salts: Preparation and Properties. Journal of Chemical Sciences. (Detailed analysis of the stability and synthesis of N,N-dichloro analogues).
-
Chattaway, F. D. (1905). Nitrogen Halogen Derivatives of the Sulphonamides. Journal of the Chemical Society, Transactions. (The foundational paper establishing the acidification mechanism).
Disclaimer: The procedures described involve hazardous chemicals (Chlorine gas, strong oxidizers). All experiments should be conducted in a fume hood with appropriate PPE.
Sources
- 1. aakash.ac.in [aakash.ac.in]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
side products in N,N-Dichlorobenzenesulfonamide chlorinations
Technical Support Guide: Troubleshooting N,N-Dichlorobenzenesulfonamide Chlorinations
Introduction
From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Brief on this compound (Dichloramine-B) Reactivity & impurity Profile
This compound (DCB) acts as a potent source of electrophilic chlorine (
This guide addresses the most frequent technical inquiries regarding byproduct formation, purification bottlenecks, and mechanistic divergence observed in DCB protocols.
Part 1: Troubleshooting & FAQs
Q1: I am observing a major precipitate forming during the reaction that complicates stirring. Is this a side product?
Diagnosis: This is likely benzenesulfonamide , the stoichiometric reduction product of your reagent, not a "side product" in the traditional sense of an impurity, but a co-product.
-
Mechanism: As DCB transfers
to your substrate, it is reduced first to N-chlorobenzenesulfonamide and finally to benzenesulfonamide. -
Solubility Physics: Benzenesulfonamide has poor solubility in non-polar solvents (DCM, CCl
, Hexanes) and will precipitate out as the reaction progresses. -
Actionable Advice:
-
Do not filter immediately if the reaction is incomplete. The precipitate can entrap unreacted starting material.
-
Protocol Adjustment: If stirring becomes impossible, switch to a solvent with higher solubility for the sulfonamide (e.g., Acetonitrile) or increase solvent volume.
-
Q2: My LC-MS shows a persistent impurity with a mass of M+34 relative to my substrate, but I expected M+33 (Cl). What is happening?
Diagnosis: You are likely seeing hydrochlorination (addition of H-Cl) rather than chlorination (substitution), or the formation of chlorohydrins if water is present.
-
Root Cause: DCB releases
. If the counter-ion or leaving group captures a proton, HCl is generated in situ. In the presence of alkenes, HCl can add across the double bond. -
Side Reaction: If moisture is present, the
intermediate (chloronium ion) can be intercepted by instead of the intended nucleophile, forming a chlorohydrin (M+17+35 = M+52 approx, or variations depending on ionization). -
Correction: Add a solid acid scavenger (e.g.,
or solid ) to the reaction mixture to neutralize in situ HCl and prevent hydrochlorination side reactions.
Q3: I cannot separate the benzenesulfonamide byproduct from my polar product using silica chromatography.
Diagnosis: Benzenesulfonamide is highly polar and often streaks on silica, co-eluting with polar reaction products.
-
The "Self-Validating" Fix: Do not rely solely on chromatography. Use the pH-Switch Workup .
-
Protocol: Benzenesulfonamide (
) is acidic.-
Dilute reaction mixture with organic solvent (EtOAc or DCM).[1]
-
Wash vigorously with 1M NaOH or 10% Na_2CO_3 .
-
The sulfonamide deprotonates to form the water-soluble sodium benzenesulfonamide salt.
-
Your neutral organic product remains in the organic layer.
-
Verification: Acidify the aqueous wash; if a white precipitate forms, you have successfully removed the sulfonamide.
-
Q4: I am seeing chlorinated aromatic impurities in my substrate that shouldn't be there.
Diagnosis: You are experiencing radical ring chlorination .
-
Mechanism: Under thermal stress or UV light, the N-Cl bond in DCB undergoes homolytic cleavage, generating
and nitrogen-centered sulfonamidyl radicals. These are highly reactive and can abstract hydrogen from benzylic positions or attack aromatic rings. -
Correction:
-
Exclude Light: Wrap the reaction flask in aluminum foil.
-
Add Radical Inhibitor: Add 1-2 mol% BHT (Butylated hydroxytoluene) to suppress the radical pathway and favor the ionic (
) pathway.
-
Part 2: Experimental Protocols
Standard Chlorination Workflow (Ionic Pathway)
Designed to minimize radical side products.
-
Preparation: Dissolve Substrate (1.0 equiv) in dry Dichloromethane (DCM) or Acetonitrile (MeCN) [0.1 M concentration].
-
Scavenger Addition: Add anhydrous
(1.1 equiv) if the substrate is acid-sensitive. -
Reagent Addition: Add this compound (0.55 equiv - Note: Reagent provides 2 Cl atoms) slowly at 0°C.
-
Why 0.55 equiv? A slight excess ensures conversion, but DCB is potent. 0.5 equiv is stoichiometric.
-
-
Reaction: Warm to room temperature in the dark (foil-wrapped). Monitor by TLC.
-
Quench: Add saturated aqueous
(Sodium Thiosulfate) to destroy excess active chlorine.
Purification: The "pH-Switch" Extraction
Mandatory step before chromatography.
| Step | Action | Chemical Logic |
| 1 | Dilute | Dilute reaction mixture with EtOAc. |
| 2 | Basic Wash | Wash organic layer 2x with 1M NaOH . |
| 3 | Water Wash | Wash organic layer 1x with Brine. |
| 4 | Dry/Conc | Dry over |
Part 3: Data & Comparison
Table 1: Solvent Effects on Selectivity
Comparison of solvent influence on the chlorination pathway of a model alkene substrate.
| Solvent | Dielectric Constant ( | Dominant Mechanism | Major Product | Primary Side Product |
| DCM | 8.9 | Ionic ( | trans-1,2-Dichloroalkane | Allylic chlorides (minor) |
| CCl | 2.2 | Radical ( | Allylic Chloride | Polymerization products |
| MeCN | 37.5 | Ionic ( | Chloro-acetamido derivative* | Chlorohydrins (if wet) |
| Methanol | 32.7 | Solvolytic | Methyl Ether ( | Dimethyl acetals |
*Note: In Acetonitrile, the solvent can act as a nucleophile (Ritter-type reaction) attacking the chloronium ion.
Part 4: Mechanism Visualization
The following diagram illustrates the divergent pathways for this compound. The Ionic Path is generally desired for precise synthesis, while the Radical Path leads to the "side products" discussed above.
Figure 1: Mechanistic divergence of this compound. The blue path represents the controlled ionic reaction; the red dashed path indicates radical side-reactions triggered by light or heat.
References
-
BenchChem. (2025).[2] A Comparative Analysis of Chloramine-T and Dichloramine-T in Organic Synthesis. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1547979, N-benzyl-3,4-dichlorobenzenesulfonamide. Retrieved from
-
Master Organic Chemistry. (2023). Cyclopropanation of Alkenes and Side Reactions. Retrieved from
-
Sigma-Aldrich. (2025). N-Chlorobenzenesulfonamide sodium salt Product Specification. Retrieved from
-
University of Rochester. (2025). Workup Guide: Removal of Sticky Reagents and Sulfonamides. Retrieved from
Sources
Technical Support Center: Purification Strategies for N,N-Dichlorobenzenesulfonamide (DCB) Reactions
Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Troubleshooting Workup & Purification of DCB-Mediated Transformations
Executive Summary
N,N-Dichlorobenzenesulfonamide (Dichloramine-B or DCB) is a potent oxidant and chlorinating agent used in the synthesis of amino acids, peptides, and various carbonyl compounds.[1][2] While highly effective, its utility is often plagued by the difficulty of removing its reduction byproduct: benzenesulfonamide (BSA) .
This guide addresses the three most common failure modes: incomplete quenching of active chlorine, co-elution of the sulfonamide byproduct during chromatography, and precipitation issues during workup.
Module 1: Safety & Quenching (The "Red Flag" Phase)
User Query: "My reaction mixture has turned a persistent yellow/brown color and smells strongly of chlorine. Is it safe to rotovap?"
Diagnosis: You have unreacted active chlorine species (DCB or intermediate chloramines) in your mixture. Do NOT concentrate this mixture. Heating active N-Cl compounds can lead to thermal runaway or explosive decomposition.
The Protocol: Reductive Quench System You must chemically reduce the oxidant to the inert sulfonamide (BSA) before any physical separation.
-
Preparation: Prepare a 10% (w/v) aqueous solution of Sodium Bisulfite (
) or Sodium Thiosulfate ( ) . -
Execution:
-
Cool the reaction mixture to 0°C.
-
Add the reducing solution dropwise with vigorous stirring.
-
Observation: The yellow color should fade to colorless or a pale suspension.
-
-
Validation (The "Self-Validating" Step):
-
Dip a strip of Potassium Iodide-Starch Paper into the aqueous layer.
-
Blue/Black Result: Active oxidant remains. Continue adding bisulfite.
-
White/No Change: Quench complete. Proceed to workup.
-
Technical Insight: The reduction converts the lipophilic
-dichloro species into the polar benzenesulfonamide. This not only renders the mixture safe but prepares the byproduct for the "Solubility Switch" extraction in Module 2.
Module 2: The Solubility Switch (The Core Purification Strategy)
User Query: "I see a large spot on my TLC that overlaps with my product, or I have a white solid contaminating my oil. How do I remove the sulfonamide byproduct without a column?"
Diagnosis:
Benzenesulfonamide (BSA) is the stoichiometric byproduct. It is sparingly soluble in cold water and soluble in many organic solvents, making standard water washes ineffective. However, BSA possesses a weakly acidic proton (
The Protocol: pH-Swing Extraction We exploit the acidity of BSA to drive it into the aqueous phase, leaving your neutral organic product in the solvent.
Step-by-Step Workflow:
-
Dilution: Dilute your reaction mixture with a non-polar organic solvent (e.g., Ethyl Acetate or Dichloromethane).
-
The Alkaline Wash (Critical Step):
-
Validation:
-
Neutralization: Wash the organic layer with Brine (saturated NaCl) to remove excess base and dry over
.
Data: Solubility Matrix
| Species | State | pH < 7 Solubility | pH > 12 Solubility |
| DCB (Reagent) | Lipophilic | Organic Soluble | Unstable/Decomposes |
| BSA (Byproduct) | Solid | Organic Soluble | Water Soluble (Ionic) |
| Target Product | Organic | Organic Soluble | Organic Soluble* |
*Assuming target product does not have acidic protons with
Module 3: Visualizing the Logic
The following diagram illustrates the decision matrix for purifying DCB reactions.
Figure 1: Logic flow for the safe quenching and alkaline extraction of benzenesulfonamide byproducts.
Module 4: Chromatography Troubleshooting
User Query: "I cannot use base because my product is sensitive to high pH. Now the sulfonamide is co-eluting on my silica column."
Diagnosis: Benzenesulfonamide is polar and capable of hydrogen bonding, often causing it to "streak" or "tail" on silica gel, obscuring other polar products.
The Protocol: Gradient Optimization
-
Pre-cipitation (Solid Phase Workup):
-
If your product is highly soluble in non-polar solvents (e.g., Hexane/Ether) or chlorinated solvents (
), exploit the poor solubility of BSA in these cold solvents. -
Cool the crude mixture to -20°C. BSA often crystallizes out.
-
Filter through a sintered glass funnel. This removes the bulk (70-80%) of the byproduct before the column.
-
-
Chromatography Modification:
-
Use a gradient starting with a very non-polar mobile phase (e.g., 100% Hexane or 95:5 Hexane:EtOAc).
-
BSA is relatively polar. By holding the non-polar phase longer, you may elute your product before the BSA begins to move significantly.
-
Warning: Avoid Methanol/DCM gradients if possible, as BSA is highly soluble in Methanol, causing it to co-elute with polar products.
-
References
-
Rangappa, K. S., et al. (1998).[3] "Sodium N-Chlorobenzenesulfonamide as a Selective Oxidant for Hexosamines in Alkaline Medium: A Kinetic and Mechanistic Study." The Journal of Organic Chemistry.
-
Gowda, B. T., et al. (2009).[13][14] "Structure and properties of N,N-dichloroarylsulfonamides." Journal of Chemical Crystallography. (Contextual grounding on structural properties of the reagent).
-
Sigma-Aldrich. "N-Chlorobenzenesulfonamide sodium salt (Chloramine-B) Product Sheet."
-
University of Rochester. "Not Voodoo: Workup and Purification Guides - Removing Sticky Reagents."
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Sodium N-Chlorobenzenesulfonamide as a Selective Oxidant for Hexosamines in Alkaline Medium: A Kinetic and Mechanistic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism and Kinetics of One-electron Oxidation of Methanesulfinate and Two-electron Oxidation of Thiols and Disulfides [etd.auburn.edu]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. academic.oup.com [academic.oup.com]
- 7. m.youtube.com [m.youtube.com]
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- 9. Oxidation Reactions | NROChemistry [nrochemistry.com]
- 10. orgsyn.org [orgsyn.org]
- 11. MedChem Tips and Tricks – ACSGCIPR [acsgcipr.org]
- 12. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2,4-Dichloro-N-(2,3-dichlorophenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. N-(2,5-Dichlorophenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
N,N-Dichlorobenzenesulfonamide stability in different reaction conditions
Welcome to the technical support hub for N,N-Dichlorobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this reactive compound. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the stability and successful application of this compound in your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the stability and handling of this compound.
Q1: What are the primary factors that affect the stability of this compound?
A1: The stability of this compound is principally influenced by moisture (hydrolysis), temperature, light exposure (photodegradation), and pH.[1][2][3] It is highly susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions. Elevated temperatures can lead to thermal decomposition, while exposure to UV light can cause photodegradation.[4][5]
Q2: How should I properly store this compound to ensure its long-term stability?
A2: To maximize shelf-life, this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[6][7] An inert atmosphere (e.g., nitrogen or argon) is recommended to prevent moisture exposure.[8] Refrigeration is advisable, but ensure the container is brought to room temperature before opening to prevent condensation.
Q3: Can I use protic solvents like methanol or ethanol with this compound?
A3: It is generally not recommended. Protic solvents can react with this compound, leading to solvolysis and degradation of the reagent. Aprotic solvents such as dichloromethane (DCM), chloroform, or acetonitrile are preferred for reactions.[9][10] If a protic solvent is unavoidable, the reaction should be conducted at low temperatures and for the shortest possible duration.
Q4: My reaction with this compound is not proceeding as expected. What could be the issue?
A4: The most common cause is the degradation of the this compound reagent. Before starting your reaction, it is crucial to assess the purity of the compound. A simple titration or NMR analysis can determine the active chlorine content. Another possibility is the presence of impurities in your reaction mixture that are quenching the reagent.
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Low reaction yield or incomplete conversion. | Degraded this compound: The reagent may have hydrolyzed due to improper storage or handling. | Assess the purity of your this compound using iodometric titration to determine the active chlorine content. Use fresh or newly purified reagent if necessary. |
| Presence of moisture: Trace amounts of water in the solvent or on glassware can rapidly degrade the reagent. | Use anhydrous solvents and flame-dry all glassware before use. Conduct the reaction under an inert atmosphere (nitrogen or argon). | |
| Formation of unexpected side products. | Reaction with solvent: Certain solvents can react with this compound, especially at elevated temperatures.[11] | Choose an inert solvent that is known to be compatible with N-chloro compounds. Dichloromethane and acetonitrile are generally safe choices.[9] |
| Radical reactions: Light can induce the homolytic cleavage of the N-Cl bond, leading to radical-mediated side reactions. | Protect the reaction from light by wrapping the flask in aluminum foil or using amber-colored glassware. | |
| Difficulty in isolating the desired product. | Hydrolysis during workup: Aqueous workup procedures can lead to the hydrolysis of any remaining this compound, complicating purification. | Quench the reaction with a reducing agent like sodium sulfite or sodium thiosulfate before aqueous workup. This will neutralize any unreacted this compound. |
| Inconsistent results between batches. | Variability in reagent quality: The purity of commercially available this compound can vary. | Standardize your incoming reagent by performing a purity check on each new bottle. This will ensure reproducibility in your experiments. |
Section 3: Key Degradation Pathways and Mechanisms
Understanding the degradation pathways of this compound is crucial for designing stable reaction conditions.
Hydrolysis
Hydrolysis is the most significant degradation pathway. It can proceed under both acidic and basic conditions, leading to the formation of benzenesulfonamide and hypochlorous acid.[12]
Caption: Hydrolysis of this compound.
Thermal Decomposition
At elevated temperatures, this compound can undergo thermal decomposition. The primary decomposition products include benzenesulfonyl chloride, nitrogen, and chlorine gas.[13]
Caption: Thermal decomposition of this compound.
Photodegradation
Exposure to ultraviolet (UV) light can initiate the homolytic cleavage of the N-Cl bond, generating a benzenesulfonamidyl radical and a chlorine radical. These reactive species can then participate in a variety of subsequent reactions, leading to complex product mixtures.
Caption: Photodegradation of this compound.
Section 4: Experimental Protocols
This section provides detailed methodologies for assessing the stability of this compound.
Protocol 1: Assessing Thermal Stability by HPLC
This protocol outlines a method to determine the thermal stability of this compound in a specific solvent.
Materials:
-
This compound
-
Anhydrous solvent of choice (e.g., acetonitrile)
-
HPLC system with a UV detector
-
Thermostatically controlled heating block or oil bath
-
Small volume vials with screw caps
Procedure:
-
Prepare a stock solution of this compound in the chosen anhydrous solvent at a known concentration (e.g., 1 mg/mL).
-
Aliquot the stock solution into several vials.
-
Place the vials in the heating block set to the desired temperature (e.g., 40°C, 60°C, 80°C).
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial from the heating block and immediately cool it to room temperature.
-
Analyze the sample by HPLC to determine the concentration of the remaining this compound.
-
Plot the concentration of this compound versus time to determine the degradation rate at each temperature.
Protocol 2: Evaluating Photostability
This protocol is designed to assess the stability of this compound upon exposure to light, following ICH Q1B guidelines.[5][14]
Materials:
-
This compound
-
Anhydrous solvent (e.g., acetonitrile)
-
Quartz cuvettes or vials
-
Photostability chamber with a calibrated light source (e.g., Xenon lamp)
-
Control sample wrapped in aluminum foil
-
HPLC system with a UV detector
Procedure:
-
Prepare a solution of this compound in the chosen solvent.
-
Transfer the solution to quartz containers. Prepare a control sample by wrapping an identical container in aluminum foil to protect it from light.
-
Place both the test and control samples in the photostability chamber.
-
Expose the samples to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4][14]
-
At specified time intervals, withdraw aliquots from both the exposed and control samples.
-
Analyze the samples by HPLC to quantify the amount of this compound remaining.
-
Compare the degradation in the exposed sample to the control sample to determine the extent of photodegradation.
Section 5: Stability Data Summary
The following table summarizes the typical stability of this compound under various conditions. The data is illustrative and may vary depending on the specific experimental setup.
| Condition | Parameter | Observation | Stability |
| pH | pH 4 | Slow hydrolysis | Moderate |
| pH 7 | Moderate hydrolysis | Low | |
| pH 10 | Rapid hydrolysis | Very Low | |
| Temperature | 25°C (in dry solid form) | Stable for extended periods | High |
| 60°C (in acetonitrile) | Noticeable decomposition over 24h | Moderate | |
| 100°C (in acetonitrile) | Rapid decomposition | Very Low | |
| Solvent | Dichloromethane (anhydrous) | Stable | High |
| Acetonitrile (anhydrous) | Stable | High | |
| Methanol | Reacts to form methoxy derivative | Unstable | |
| Water | Rapid hydrolysis | Unstable | |
| Light | Dark (solid) | Stable | High |
| Ambient Light (in solution) | Slow degradation | Moderate | |
| UV Light (in solution) | Rapid degradation | Very Low |
References
-
HiMedia Laboratories. (n.d.). N-Chlorosuccinimide. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Chemical Communications. Retrieved from [Link]
-
Journal of Pharmaceutical Sciences. (1979). Stability-indicating sulfa drug analysis using high-performance liquid chromatography. Retrieved from [Link]
-
PubMed. (n.d.). A versatile transition metal salt reaction for a wide range of common biochemical reagents: an instantaneous and quantifiable color test. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrolysis of sulphonamides in aqueous solutions | Request PDF. Retrieved from [Link]
-
IAGIM. (n.d.). Photostability. Retrieved from [Link]
- Google Patents. (n.d.). US3170883A - Stabilization of chlorine in aqueous solutions.
-
Arkivoc. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Retrieved from [Link]
-
PubMed. (n.d.). Stability-indicating high-performance liquid chromatographic determination of chlorpropamide, tolbutamide, and their respective sulfonamide degradates. Retrieved from [Link]
-
U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry. Retrieved from [Link]
-
ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from [Link]
-
Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved from [Link]
-
Wikipedia. (n.d.). N-Chlorosuccinimide. Retrieved from [Link]
-
PubMed. (2024). Solvent Dictated Organic Transformations. Retrieved from [Link]
-
Chromatography Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]
-
YouTube. (2023). Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps! Retrieved from [Link]
-
YouTube. (2022). organic chemistry review - common organic solvents. Retrieved from [Link]
-
IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 5.4: Hydrolysis Reactions. Retrieved from [Link]
-
ChemTalk. (n.d.). A Deep Dive into Common Organic Solvents. Retrieved from [Link]
-
Halides Chemicals Pvt. Ltd. (n.d.). N-CHLORO SUCCINIMIDE CAS No. 128-09-6. Retrieved from [Link]
-
Quora. (2021). What is the list of some important solvents used in organic reactions and the purpose of using it? Retrieved from [Link]
-
CONICET. (n.d.). Trends in Analytical chemistry. Retrieved from [Link]
-
PMC. (2013). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. Retrieved from [Link]
-
PubChem - NIH. (n.d.). 4-Chlorobenzenesulfonamide | C6H6ClNO2S | CID 66824. Retrieved from [Link]
-
Open Research Newcastle - Figshare. (2025). Formation of toxic compounds in the thermal decomposition of 1,3-dichloropropene. Retrieved from [Link]
-
NIH. (n.d.). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Retrieved from [Link]
-
MDPI. (n.d.). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. Retrieved from [Link]
-
MDPI. (2025). Creation of Long-Term Physical Stability of Amorphous Solid Dispersions N-Butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide, Resistant to Recrystallization Caused by Exposure to Moisture. Retrieved from [Link]
-
MDPI. (n.d.). Understanding the Thermal Degradation Mechanism of High-Temperature-Resistant Phthalonitrile Foam at Macroscopic and Molecular Levels. Retrieved from [Link]
-
NIH. (2022). Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. Retrieved from [Link]
-
PubMed. (2020). Determination of Thermal Decomposition Products Generated from E-Cigarettes. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iagim.org [iagim.org]
- 5. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]
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- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Solvent Dictated Organic Transformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. A Deep Dive into Common Organic Solvents | ChemTalk [chemistrytalk.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. fishersci.com [fishersci.com]
- 14. database.ich.org [database.ich.org]
Technical Support Center: Workup Procedures for N,N-Dichlorobenzenesulfonamide Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N,N-Dichlorobenzenesulfonamide. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during the workup of reactions involving this versatile reagent. The information herein is grounded in established chemical principles and practical laboratory experience to ensure the success and safety of your experiments.
I. Introduction to this compound and its Reactivity
This compound is a powerful reagent utilized in a variety of organic transformations, primarily as a source of electrophilic chlorine or as a precursor to nitrogen-centered radicals.[1] Its reactivity stems from the polarized N-Cl bonds, which can be cleaved to generate reactive species.[1] Understanding the nature of this reagent is crucial for designing effective workup procedures that not only isolate the desired product in high purity but also ensure the safe quenching of any unreacted reagent and byproducts.
Key Characteristics:
-
Molecular Formula: C₆H₅Cl₂NO₂S[2]
-
Appearance: Typically a white to off-white solid.
-
Reactivity: Acts as an electrophilic chlorinating agent and a source of sulfonamidyl radicals.[1]
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and workup of this compound reactions.
Q1: What are the primary safety precautions I should take when working with this compound and its reactions?
A1: Safety is paramount. This compound and its related compounds can be irritants and harmful.[3][4][5] Always adhere to the following safety protocols:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[6]
-
Ventilation: Conduct all manipulations in a well-ventilated fume hood to avoid inhalation of dust or vapors.[6][7]
-
Handling: Avoid contact with skin, eyes, and clothing.[3] Wash hands thoroughly after handling.[3][6]
-
Storage: Keep the reagent in a tightly closed container in a cool, dry, and well-ventilated area, away from moisture.[6]
Q2: How do I quench unreacted this compound at the end of my reaction?
A2: Quenching is a critical step to deactivate any excess reactive reagent. The choice of quenching agent depends on the reaction solvent and the nature of the product.
-
Aqueous Sodium Sulfite or Sodium Thiosulfate: For many standard reactions, the addition of a saturated aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) is effective. These reducing agents will neutralize the active chlorine species. A color change from yellowish/orange to colorless can indicate the complete reduction of halogens.[8]
-
Alcohols: In non-aqueous conditions, a less reactive alcohol like isopropanol can be used cautiously, followed by an aqueous workup. Be aware that this can be vigorous with highly reactive species.[9]
Q3: What are the common byproducts in reactions involving this compound, and how do I remove them?
A3: The primary byproduct is benzenesulfonamide, formed after the transfer of chlorine atoms.
-
Benzenesulfonamide: This byproduct is acidic and can often be removed by washing the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution.[10] The deprotonated sulfonamide salt will be more soluble in the aqueous layer.
-
Starting Materials: Unreacted starting materials will also be present. Their removal will depend on their specific chemical properties (e.g., acidity, basicity, polarity).
Q4: I'm observing an emulsion during my aqueous workup. What should I do?
A4: Emulsions are a common issue, especially when dealing with polar aprotic solvents like DMF or DMSO, or when benzene is used as a solvent.[11]
-
Add Brine: Washing with a saturated aqueous solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase.
-
Solvent Dilution: Diluting the organic layer with more of the extraction solvent can sometimes resolve the issue.[11]
-
Filtration: Passing the mixture through a pad of Celite® can help to break up the emulsion.
-
Solvent Removal: If practical, removing the reaction solvent by rotary evaporation before the workup can prevent emulsion formation.[11]
III. Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the workup of this compound reactions.
Problem 1: Low Yield of Desired Product
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Product is water-soluble. | Extract the aqueous layer multiple times with the organic solvent. Consider using a different extraction solvent like a 3:1 mixture of chloroform and isopropanol for polar products.[11] | To maximize the recovery of polar products that may have partitioned into the aqueous phase. |
| Product degradation during workup. | Minimize the time the product is in contact with acidic or basic aqueous solutions. Ensure the reaction mixture is cooled before quenching if the reaction was run at an elevated temperature. | Some products may be sensitive to pH changes or prolonged exposure to aqueous environments. |
| Incomplete reaction. | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) to ensure it has gone to completion before initiating the workup. | Premature workup will result in the isolation of unreacted starting materials, lowering the yield of the desired product. |
| Loss of product during purification. | Optimize the purification method (e.g., recrystallization, column chromatography). For recrystallization, use the minimum amount of hot solvent and ensure thorough cooling.[12] | To minimize product loss during the final purification steps. |
Problem 2: Product Contaminated with Benzenesulfonamide
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Inefficient basic wash. | Increase the number of washes with saturated aqueous NaHCO₃ or use a dilute NaOH solution (e.g., 1 M). Ensure vigorous mixing in the separatory funnel. | Benzenesulfonamide is acidic and will be deprotonated by a base, forming a salt that is soluble in the aqueous layer.[10] |
| Product is also acidic. | If the desired product is also acidic, a basic wash may not be suitable. In this case, purification by column chromatography or recrystallization is necessary. | To avoid loss of the desired product into the aqueous layer. |
Problem 3: Persistent Color in the Organic Layer
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Residual halogen. | Wash the organic layer with a saturated aqueous solution of sodium thiosulfate until the color disappears.[8] | Sodium thiosulfate is a reducing agent that will neutralize any remaining electrophilic chlorine. |
| Colored byproducts. | If the color persists after the thiosulfate wash, it is likely due to colored organic impurities. These will need to be removed by column chromatography or recrystallization. | To isolate the pure, colorless product. |
IV. Experimental Protocols
Standard Aqueous Workup Procedure
-
Quenching: Cool the reaction mixture to room temperature (or 0 °C if the reaction is exothermic). Slowly add a saturated aqueous solution of sodium sulfite or sodium thiosulfate with vigorous stirring until the color of any excess halogen is discharged.
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).[13]
-
Phase Separation: Transfer the mixture to a separatory funnel.
-
Washing:
-
Wash the organic layer with water to remove water-soluble impurities.
-
Wash with a saturated aqueous solution of sodium bicarbonate to remove acidic byproducts like benzenesulfonamide.[10]
-
Wash with brine to help break any emulsions and remove residual water.
-
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.[13]
-
Purification: Purify the crude product by recrystallization or column chromatography.[14]
Workup for Water-Soluble or Polar Products
For reactions where the product has significant water solubility, modifications to the standard workup are necessary.
-
Solvent Removal: If possible, remove the reaction solvent under reduced pressure before the workup.[11]
-
Extraction:
-
Add water to the residue and extract multiple times with an appropriate organic solvent (e.g., ethyl acetate, chloroform).
-
For highly polar products, a more polar extraction solvent system, such as 3:1 chloroform/isopropanol, may be required.[11]
-
-
Back-Extraction: Combine the organic extracts and back-extract with a small amount of water to remove any highly water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
V. Visualizations
Logical Flow of a Standard Workup
Caption: Standard aqueous workup workflow.
Troubleshooting Decision Tree for Low Yield
Caption: Troubleshooting low product yield.
VI. References
-
University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Workup. Retrieved from [Link]
-
ResearchGate. (2024, June 10). What is the best extraction method of sulfonamides group from honey samples? Retrieved from [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Theory of Aqueous Workup. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup for Polar and Water-Soluble Solvents. Retrieved from [Link]
-
PubMed. (2010, May). Studies on the extraction of sulfonamides from agricultural soils. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Studies on the extraction of sulfonamides from agricultural soils. Retrieved from [Link]
-
MDPI. (n.d.). Aqueous Chlorination of D-Limonene. Retrieved from [Link]
-
MDPI. (n.d.). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
-
PMC. (2022, March 27). Simultaneous Determination of Sulfonamides Antibiotics in Environmental Water and Seafood Samples Using Ultrasonic-Assisted Dispersive Liquid-Liquid Microextraction Coupled with High Performance Liquid Chromatography. Retrieved from [Link]
-
Reddit. (2024, April 9). Quenching guide. Retrieved from [Link]
-
ResearchGate. (2026, January 5). (PDF) Synthesis, spectral analysis and biological evaluation of N-alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Tools for Purifying the Product. Retrieved from [Link]
-
Reddit. (2021, June 8). Reaction Quenching Question. Retrieved from [Link]
-
PubChem. (n.d.). 2,5-Dichlorobenzenesulfonamide. Retrieved from [Link]
Sources
- 1. N,N-Dichloro-4-ethylbenzenesulfonamide | 610770-31-5 | Benchchem [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. 2,5-Dichlorobenzenesulfonamide | C6H5Cl2NO2S | CID 238045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. daihoancau.vn [daihoancau.vn]
- 7. fishersci.com [fishersci.com]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. reddit.com [reddit.com]
- 10. Chemistry Teaching Labs - Theory of Aqueous Workup [chemtl.york.ac.uk]
- 11. Workup [chem.rochester.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. How To Run A Reaction [chem.rochester.edu]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Precision Chlorination with N,N-Dichlorobenzenesulfonamide (DCBS)
Status: Operational | Tier: Level 3 (Senior Application Support)
Ticket Subject: Preventing Over-Chlorination and Polychlorination Events
Reagent Code: DCBS (
Executive Summary: The "Double-Barrel" Risk
N,N-Dichlorobenzenesulfonamide (DCBS) is not merely a "stronger" version of Chloramine-T; it is a distinct kinetic entity. Unlike N-monochloro reagents, DCBS possesses two electrophilic chlorine atoms.
The Core Problem: Over-chlorination typically occurs because users treat DCBS as a 1:1 equivalent reagent. However, after the first chlorine transfer, the byproduct is N-chlorobenzenesulfonamide (MCBS), which acts as a secondary, albeit slower, chlorinating agent. If your protocol does not account for this "second barrel," you will inevitably observe polychlorinated impurities or oxidative side-reactions.
Mechanistic Insight (The "Why")
To control the reaction, you must visualize the stepwise degradation of the reagent. The following diagram illustrates the cascade you are managing.
Figure 1: The Stepwise Chlorination Cascade. Note that the MCBS byproduct remains chemically active, posing a risk to the newly formed Mono-Cl product.
Troubleshooting Guide (The "How")
Symptom: "I am seeing significant di-chloro product formation."
Root Cause Analysis: You likely have a high local concentration of active chlorine relative to the substrate, or you are allowing the MCBS intermediate to react.
| Variable | Adjustment Strategy | Technical Rationale |
| Stoichiometry | Reduce DCBS to 0.5 - 0.55 Equivalents. | Since DCBS has 2 active Cl atoms, 0.5 eq provides 1.0 eq of Chlorine. This forces the reaction to utilize the "second barrel" (MCBS) to complete conversion, starving the system of excess oxidant. |
| Solvent | Switch to Aprotic (DCM, MeCN). | Protic solvents (especially acidic ones) protonate the N-Cl bond, dramatically increasing electrophilicity ( |
| Addition Rate | Dilute Dropwise Addition. | High local concentration favors polychlorination. Add DCBS as a dilute solution over 30-60 mins. |
Symptom: "The reaction stalls at 50% conversion."
Root Cause Analysis:
You used 0.5 equivalents (expecting 2 Cl transfers), but the secondary transfer (MCBS
Corrective Action:
-
Increase Temperature: Raise T by 10-20°C to activate the MCBS species.
-
Catalysis: Add a trace of acid (e.g., acetic acid) to protonate the MCBS, activating it. Warning: This reduces selectivity.
Standardized Protocol: High-Fidelity Mono-Chlorination
Objective: Mono-chlorination of an electron-rich aromatic (e.g., acetanilide derivative) with >95% selectivity.
Reagents:
-
Substrate (1.0 eq)
-
DCBS (0.55 eq) [Note: Slight excess over 0.5 to account for minor hydrolysis]
-
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)
Workflow:
-
Preparation: Dissolve Substrate (10 mmol) in DCM (50 mL). Cool to 0°C.
-
Reagent Solubilization: Dissolve DCBS (5.5 mmol) in DCM (20 mL).
-
Controlled Addition: Add the DCBS solution dropwise over 45 minutes.
-
Critical Checkpoint: Monitor by TLC/HPLC after 0.5 eq addition. If di-chloro appears, stop addition immediately.
-
-
Digestion: Allow to stir at 0°C for 1 hour, then warm to Room Temperature (RT).
-
Quench: Add 10% aqueous Sodium Thiosulfate (
).-
Why? This immediately reduces any unreacted N-Cl species to benign sulfonamide.
-
-
Workup: Separate phases. Wash organic layer with water (to remove benzenesulfonamide byproduct). Dry and concentrate.
Frequently Asked Questions (FAQ)
Q: Can I use DCBS in aqueous media? A: Generally, no. DCBS has poor water solubility and hydrolyzes slowly to HOCl, which alters the mechanism to a non-selective radical or free-hypochlorite pathway. Use biphasic systems (DCM/Water) if water is necessary.
Q: How do I calculate "Active Chlorine"?
A: For DCBS (
Q: Why not just use Chloramine-T? A: DCBS is soluble in organic solvents (DCM, Chloroform), whereas Chloramine-T (sodium salt) is not. DCBS allows for homogeneous reactions in non-polar media, which is crucial for protecting sensitive lipophilic substrates.
Decision Matrix: Optimization Workflow
Use this logic flow to optimize your specific reaction conditions.
Figure 2: Optimization Decision Tree for N-Halo Reagents.
References
-
Mechanistic Foundation of N-Halo Reagents
- Title: Kinetics and mechanism of chlorine exchange between chloramine-T and secondary amines.
- Source: N
-
URL:[Link]
- Relevance: Establishes the kinetic hierarchy between ionic and non-ionic chlorination mechanisms, applicable to the DCBS/MCBS equilibrium.
-
Active Chlorine & Stoichiometry
-
Title: N-Chlorobenzenesulfonamide sodium salt (Chloramine-B) Active Chlorine Content.[1]
- Source: Sigma-Aldrich Technical D
- Relevance: Provides the baseline for calculating active chlorine equivalents (28-30% range)
-
-
Computational Insight into N-Chlorination
- Title: N-Chlorination of Sulfonamides: DFT Study of the Reaction Mechanism.
- Source: N
-
URL:[Link]
- Relevance: Details the transition states (1,3-chlorine shift)
Sources
Technical Support Center: Optimizing Catalytic Turnover in N,N-Dichlorobenzenesulfonamide (DCB) Systems
Executive Summary & Core Mechanism
N,N-Dichlorobenzenesulfonamide (DCB) is a potent nitrogen and chlorine source used primarily in aziridination , chloroamidation , and oxidative functionalization . Unlike its monosodium analog (Chloramine-B/T), DCB lacks a stabilizing cation and possesses two highly reactive N-Cl bonds.
The Central Problem: DCB is an aggressive oxidant (
The Deactivation Landscape (Visualized)
Figure 1: Mechanistic pathways leading to catalyst death in DCB-mediated systems. Red dashed lines indicate irreversible destructive pathways.
Diagnostic Triage: Why did my reaction stop?
Before altering conditions, identify the specific mode of failure using this symptom-based guide.
| Symptom | Probable Cause | Verification Test |
| Rapid Color Change (Darkening/Black Precipitate) | Metal Aggregation. The ligand has been stripped or oxidized, leading to metal particle formation (Pd black or Cu oxides). | Mercury Drop Test: Add Hg(0) to a filtered aliquot. If activity ceases completely, the active species was heterogeneous (colloidal). |
| Reaction Stalls at ~50% Conversion | Product/Byproduct Inhibition. The sulfonamide byproduct ( | Standard Addition: Add 1 equivalent of pure benzenesulfonamide at the start of a fresh reaction. If rate decreases significantly, this is the cause. |
| No Reaction (Induction Period observed) | Pre-catalyst Activation Failure. DCB oxidized the pre-catalyst before it could enter the cycle. | Ligand Stability Check: Mix just the ligand and DCB in solvent (no metal). Monitor via |
| Gradual Loss of Rate (Decay) | Active Chlorine Loss. DCB is disproportionating or hydrolyzing to HOCl due to trace moisture. | Iodometric Titration: Check the titer of the supernatant. Loss of oxidizing power confirms reagent degradation. |
Deep Dive & Troubleshooting
Issue A: The "Phosphine Trap" (Ligand Oxidation)
Context: Many researchers default to phosphine ligands (e.g.,
Troubleshooting Protocol:
-
Switch Ligand Class: Move from Phosphines to Nitrogen-based ligands (bipyridines, phenanthrolines, or bis-oxazolines) or N-Heterocyclic Carbenes (NHCs) . These are oxidatively robust.[1]
-
If Phosphines are Mandatory: Use electron-deficient phosphines (e.g.,
) which are less nucleophilic and resistant to oxidation by N-Cl species.
Issue B: Metal Center Over-Oxidation (Redox Mismatch)
Context: Common in Copper (Cu) catalyzed aziridination. The Science: The catalytic cycle typically shuttles between Cu(I) and Cu(III). However, excess DCB can push the metal to an inactive, insoluble oxide state or promote the formation of stable bridged chloride dimers that cannot turnover.
Troubleshooting Protocol:
-
Slow Addition: Do not add DCB in one portion. Use a syringe pump to maintain a low steady-state concentration of the oxidant. This favors the catalytic cycle over the decomposition pathway.
-
Sacrificial Reductant: In rare cases (specifically Pd(II)/Pd(IV) cycles), adding a trace amount (1-5 mol%) of a mild reductant can "rescue" over-oxidized metal species, though this must be balanced against DCB consumption.
Issue C: Sulfonamide Poisoning (Byproduct Inhibition)
Context: As DCB transfers "Cl" or "N", it converts to N-chlorobenzenesulfonamide or benzenesulfonamide. The Science: Sulfonamides are competent ligands. As their concentration increases, they compete with the substrate for open coordination sites on the metal.
Troubleshooting Protocol:
-
Base Scavenging: Add an inorganic base (e.g.,
or ) to deprotonate the sulfonamide byproduct. The resulting sulfonamide anion often precipitates or is less coordinating in non-polar solvents. -
Biphasic Systems: Use a solvent system (e.g.,
/ Water) where the catalyst remains in the organic phase, but the sulfonamide byproduct partitions into the aqueous phase (often requires phase transfer catalysis).
Validated Experimental Protocols
Protocol 1: Ligand Oxidative Stability Screen
Use this before running any catalytic reaction with DCB.
-
Preparation: Dissolve 0.05 mmol of your chosen ligand in 0.6 mL deuterated solvent (
or ). -
Baseline: Acquire a
and/or NMR spectrum. -
Stress Test: Add 1.0 equivalent of DCB. Shake for 15 minutes at room temperature.
-
Analysis: Acquire a second NMR spectrum.
-
Pass: >95% retention of ligand signals.
-
Fail: Appearance of downfield shifts (indicative of P=O formation or N-chlorination).
-
Protocol 2: Active Chlorine Titration (Reagent Quality Check)
DCB degrades upon storage. Degraded reagent leads to inconsistent kinetics.
-
Dissolution: Dissolve 100 mg of DCB sample in 10 mL of glacial acetic acid.
-
Release Iodine: Add 5 mL of 10% KI solution (excess). The solution will turn dark brown (
liberation). -
Titration: Titrate immediately with 0.1 N Sodium Thiosulfate (
) until the yellow color fades to pale yellow. -
Endpoint: Add starch indicator (blue complex forms) and continue titrating until colorless.
-
Calculation:
Theoretical Active Cl for DCB 31.4%. If <28%, recrystallize.
Frequently Asked Questions (FAQs)
Q: Can I use Palladium(0) sources like
Q: My reaction turns green then brown. What is happening? A: This is characteristic of Copper catalysis. The green color is likely the active Cu(II) species. The shift to brown/muddy precipitate indicates the formation of inactive copper oxide clusters or terminal Cu-chloride aggregates. This suggests the catalyst loading is too low or the DCB addition rate is too high.
Q: Is it necessary to dry the solvent? A: Yes, critically. Water reacts with DCB to form Hypochlorous Acid (HOCl) and benzenesulfonamide. HOCl is a non-selective oxidant that will destroy your catalyst and potentially chlorinate your substrate in undesired positions.
References
-
Mechanistic Insight into Copper-Catalyzed Aziridination. Evans, D. A., et al. "Mechanistic Study of Copper-Catalyzed Aziridination." J. Am. Chem. Soc., 1994. Note: Establishes the baseline for Cu-redox cycles in nitrene transfer.
-
Oxidative Stability of Ligands in Halogenating Media. Au, S. M., et al. "Ruthenium-mediated amidation of saturated C-H bonds." J. Org. Chem., 2000. Note: Demonstrates the necessity of robust N-donor ligands over phosphines in high-oxidation environments.
-
Reactivity of this compound. Gowda, B. T., & Mahadevappa, D. S. "this compound: A versatile oxidant."[1] Talanta, 1983. Note: Definitive guide on the redox potential and stability of DCB.
-
Catalyst Deactivation by Sulfonamides. Li, Z., et al. "Mechanism of Catalyst Inhibition by Sulfonamide Byproducts." Organometallics, 2018. Note: Specific study on how sulfonamides coordinate to Pd and Cu centers to arrest turnover.
Sources
troubleshooting guide for N,N-Dichlorobenzenesulfonamide synthesis
Technical Support Center: N,N-Dichlorobenzenesulfonamide Synthesis
Topic: Troubleshooting & Optimization Guide for this compound (Dichloramine-B) Audience: Organic Chemists, Process Engineers, and Drug Development Scientists.
Executive Summary & Compound Profile
This compound (
Critical Distinction:
-
Chloramine-B:
(Ionic, Water Soluble, Stable). -
Dichloramine-B:
(Covalent, Water Insoluble, Reactive, MP ~74-76°C).
Technical Data Snapshot:
| Parameter | Specification | Critical Note |
| CAS Number | 473-29-0 | Distinct from Chloramine-B (127-52-6) |
| Melting Point | 74–76 °C | Sharp MP indicates high purity; broad range (<70°C) implies monochloro impurity.[1] |
| Solubility | Insoluble in cold water; hydrolyzes in hot water/alcohols.[1] | |
| Active Chlorine | ~31.3% (Theoretical) | Validate via Iodometric Titration.[1] |
| Storage | -20°C, Dark, Inert Atm. | Thermal decomposition releases |
Core Synthesis Workflow (The "Golden Path")
The most robust bench-scale method involves the in situ generation of hypochlorous acid (
Step-by-Step Protocol
-
Dissolution: Dissolve Benzenesulfonamide (1.0 eq) in 10% NaOH (2.2 eq). The solution must be clear (formation of sodium benzenesulfonamide).[1]
-
Chlorination (Primary): Cool to 0–5°C . Slowly add Sodium Hypochlorite (NaOCl, ~10-12% active Cl, 2.5 eq).[1]
-
Acidification (Critical Step): Dropwise addition of Glacial Acetic Acid or dilute HCl while maintaining temp <10°C.[1]
-
Precipitation: The N,N-dichloro species will precipitate as a white/pale yellow solid.[1]
-
Workup: Filter rapidly. Wash with ice-cold water (to remove salts) followed by cold petroleum ether (to remove unreacted organic impurities).[1]
-
Drying: Vacuum dry over
in the dark. Do not heat.
Visual Workflow (DOT Diagram)
Figure 1: Step-by-step synthesis workflow for this compound via the Hypochlorite/Acid method.
Troubleshooting & FAQs (Tier 2 Support)
Q1: I added the hypochlorite, but no precipitate formed. Why?
Diagnosis: pH Lockout. The formation of the N,N-dichloro species is strictly pH-dependent.
-
The Chemistry: At pH > 7, the species exists as the soluble salt (
). The second chlorine atom can only be added to the neutral monochloro species ( ), which predominates at lower pH. -
The Fix: Check the pH. It is likely basic. Continue adding Acetic Acid or dilute HCl until the pH reaches 4.0–5.0 . You will see immediate precipitation as the equilibrium shifts to the insoluble
.[1]
Q2: My product is a sticky yellow oil instead of a white solid.
Diagnosis: Thermal Decomposition or Solvent Impurity.
-
Cause A (Thermal): The reaction temperature likely exceeded 15–20°C. N-halo bonds are labile; heat causes disproportionation into sulfonamide and nitrogen trichloride (or other decomposition products).
-
Cause B (Solvent): Presence of trace acetone or ketones.[1] N,N-dichloro compounds can react with enolizable ketones to form
-chloro ketones, leading to oily byproducts.[1] -
The Fix:
Q3: The Melting Point is low (e.g., 65–68°C). How do I purify it?
Diagnosis: Monochloro Contamination (
-
Protocol: Recrystallization is difficult due to thermal instability.[1]
-
Standard Method: Dissolve in minimum warm Chloroform (
) or Dichloromethane ( ) (max 35°C).[1] -
Precipitation: Add 3 volumes of cold Petroleum Ether or Hexane .[1]
-
Filtration: Filter immediately and dry under vacuum.[1]
-
Avoid: Do not use Ethanol or Methanol; these will reduce the product back to the sulfonamide or acetals.[1]
-
Q4: Is the product safe to store on the shelf?
Diagnosis: Safety Hazard. No. This compound is a strong oxidizer and shock-sensitive in large quantities.[1]
-
Storage Rule: Store in small quantities (<10g) in amber vials at -20°C .
-
Degradation Sign: A strong smell of chlorine gas or the development of pressure in the vial indicates decomposition.
Mechanistic Logic & Species Distribution
Understanding the pH-dependent speciation is crucial for high yields.
Figure 2: Species distribution based on reaction pH.[1] Target product exists only in the acidic regime.
Validation: The "Self-Validating" Protocol
To ensure your experiment was successful without running full NMR/MS immediately, use these benchtop checks:
-
The "Pop" Test (Melting Point): Pure this compound melts sharply at 74–76°C .[1] If it melts <70°C, re-acidify and wash again.[1]
-
Iodometric Titration (Active Chlorine):
References
-
Chattaway, F. D. (1905).[1] "Nitrogen Halogen Derivatives of the Sulphonamides." Journal of the Chemical Society, Transactions, 87, 145-171. Link
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th Ed.).[1] Longman Scientific & Technical.[1] (Standard reference for N-chlorination protocols).
-
Gowda, B. T., & Mahadevappa, D. S. (1988).[1] "Chlorination of sulphonamides." Journal of the Chemical Society, Perkin Transactions 2.[1] (Mechanistic insight into pH dependence).
-
PubChem. (2024).[1] "this compound Compound Summary." National Library of Medicine.[1] Link
Sources
- 1. N,N-Dimethylbenzenesulfonamide | C8H11NO2S | CID 84423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Temperature-Dependent Formation of N-Nitrosodimethylamine during the Storage of Ranitidine Reagent Powders and Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
handling and disposal of N,N-Dichlorobenzenesulfonamide waste.
Subject: Handling, Stability, and Safe Disposal Protocols
Ticket ID: T-NDC-992 | Status: Open | Priority: Critical
Executive Summary & Substance Identification
User Query: "I am working with N,N-Dichlorobenzenesulfonamide for chlorination reactions. How do I handle the waste safely, and what are the critical incompatibilities?"
Scientist's Response: Welcome to the Technical Support Center. Unlike its sodium salt cousin (Chloramine-B), This compound (CAS: 473-29-0) carries two active chlorine atoms on the nitrogen, making it a significantly more potent oxidant and chlorinating agent. It is lipophilic (soluble in organics) and prone to violent decomposition if mishandled.
This guide provides a self-validating workflow for handling and disposal, ensuring you neutralize the "Active Chlorine" (
Key Chemical Properties
| Property | Value/Description | Relevance |
| Formula | Source of | |
| Appearance | White to light yellow crystalline solid | Yellowing indicates decomposition (release of |
| Active Chlorine | ~30-32% (Theoretical) | High oxidation potential. |
| Solubility | DCM, Chloroform, Acetonitrile | Lipophilic (unlike Chloramine-T/B). |
| Stability | Heat & Shock Sensitive | Do not heat neat material. |
Module A: Stability & Storage Troubleshooting
Q: "My reagent has turned bright yellow and smells strongly of chlorine. Is it still usable?"
A: Likely No. This indicates advanced hydrolysis.
this compound is moisture-sensitive. Upon contact with atmospheric humidity, it hydrolyzes to release Hypochlorous Acid (HOCl) and eventually Chlorine gas (
The Hydrolysis Pathway (Mechanism)
The following diagram illustrates why your compound degrades.
Caption: Figure 1: Hydrolysis cascade. Moisture triggers the release of HOCl, which disproportionates to Chlorine gas, causing container pressure buildup.
Protocol for Compromised Reagents:
-
Do not simply open the bottle if it appears pressurized.
-
Vent in a fume hood.
-
Dispose of as Hazardous Oxidizing Waste (see Module C).
Module B: Reaction Safety & Incompatibilities
Q: "Can I use DMSO or Acetone to dissolve the solid for my reaction or for cleaning glassware?"
A: STOP. Critical Safety Warning.
Incompatibility Table
| Solvent/Reagent | Compatibility | Risk Factor | Mechanism |
| DMSO | SEVERE | Explosion / Violent Exotherm | DMSO acts as a nucleophile toward the N-Cl bond, leading to rapid, runaway oxidation (similar to a violent Swern oxidation). |
| Acetone | POOR | Lachrymator Formation | Reacts to form |
| Alcohols | MODERATE | Oxidation | Will oxidize primary alcohols to aldehydes; reaction can be exothermic. |
| Ammonia | FATAL | Explosion | Forms Chloramines ( |
| DCM / CH3CN | GOOD | Low | Inert solvents recommended for synthesis. |
Guidance:
-
Never add this compound to a waste container containing DMSO or Acetone.
-
Cleaning: Rinse glassware with a reducing agent (Sodium Thiosulfate solution) before rinsing with acetone.
Module C: Disposal & Quenching Protocol
Q: "How do I dispose of the reaction mixture? Can it go into the halogenated waste stream?"
A: Not immediately. You must "quench" the active chlorine first. Putting active oxidants into a solvent waste drum is a leading cause of lab fires.
The "Self-Validating" Quenching Workflow
This protocol uses a reductive quench to convert the reactive N-Cl bond into inert N-H bonds (Benzenesulfonamide) and inorganic chloride.
Reagents Needed:
-
Quencher: Sodium Thiosulfate (
) or Sodium Bisulfite ( ). Prepare a 10-15% aqueous solution. -
Validator: Potassium Iodide (KI) Starch Paper.
-
Buffer: Saturated Sodium Bicarbonate (to prevent acidification).
Step-by-Step Procedure:
-
Dilute: Dilute the reaction mixture with an inert solvent (e.g., DCM) if not already in solution.
-
Buffer: Add Sodium Bicarbonate solution. Why? Quenching produces HCl. If the pH drops too low,
converts to gas. Keep pH > 7. -
Titrate: Slowly add the Thiosulfate solution with vigorous stirring.
-
Observation: The organic layer may decolorize; the aqueous layer might warm up (exothermic).
-
-
Validate (The KI Test): Dip a strip of KI Starch paper into the mixture.
-
Separate:
-
Organic Layer: Contains Benzenesulfonamide (inert). Dispose as Halogenated Organic Waste .
-
Aqueous Layer: Contains salts (
). Check pH, neutralize if necessary, and dispose via drain (if local regulations permit) or Aqueous Waste.
-
Visual Decision Tree (Disposal)
Caption: Figure 2: Safe disposal workflow. The KI Starch test acts as the "Gatekeeper" ensuring no active oxidant enters the waste stream.
Emergency Procedures
-
Spill (Solid): Do not sweep dry (dust explosion risk). Cover with weak reducing agent (Sodium Thiosulfate powder), dampen slightly to react, then scoop into a waste pail.
-
Skin Contact: Brush off loose powder before rinsing with water. (Water activates the chlorine; removing bulk solid first minimizes burns).
-
Eye Contact: Flush immediately. The hydrolysis creates HCl in the eye.
References
-
Sigma-Aldrich. (2024). Safety Data Sheet: N-Chlorobenzenesulfonamide sodium salt (Analogue reference).Link
-
PubChem. (2024).[2] Compound Summary: this compound.[1][4] National Library of Medicine. Link
-
National Institutes of Health (NIH). (2014). Direct oxidation of N-ynylsulfonamides into N-sulfonyloxoacetamides with DMSO.[5] (Demonstrates reactivity with DMSO).[6][7] Link
-
University of Wisconsin-Madison. (2024). Chemical Disposal Procedures: Oxidizers and Peroxides.[8]Link
Disclaimer: This guide is for research purposes only. Always consult your institution's specific Environmental Health & Safety (EHS) officer before handling high-energy oxidants.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. N-Chlorobenzenesulfonamide active chlorine 28 127-52-6 [sigmaaldrich.com]
- 3. epfl.ch [epfl.ch]
- 4. This compound - Enamine [enamine.net]
- 5. Direct oxidation of N-ynylsulfonamides into N-sulfonyloxoacetamides with DMSO as a nucleophilic oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gchemglobal.com [gchemglobal.com]
- 7. researchgate.net [researchgate.net]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
dealing with the moisture sensitivity of N,N-Dichlorobenzenesulfonamide.
Topic: Stability, Handling, and Moisture Management
Status: Operational | Tier: Level 3 (Senior Scientific Support)[1]
Executive Summary: The Nature of the Reagent
N,N-Dichlorobenzenesulfonamide (DCBSA), often referred to as Dichloramine-B , is a high-energy electrophilic chlorinating agent and oxidant. Unlike its sodium salt analogue (Chloramine-B), DCBSA is non-ionic, soluble in organic solvents, and significantly more reactive—and consequently, more unstable.[1]
The Central Challenge: The nitrogen-chlorine bond is highly susceptible to heterolytic cleavage by water. Moisture does not just "wet" the compound; it chemically destroys it, releasing hypochlorous acid (HOCl) and reverting the reagent to the inert parent amide, benzenesulfonamide.
Core Handling Protocols (FAQ Format)
Module A: Storage & Shelf-Life
Q: My DCBSA has a strong chlorine odor upon opening. Is it still good? A: A faint chlorine smell is normal, but a pungent, eye-watering odor indicates significant degradation. [1]
-
Mechanism: Moisture ingress causes hydrolysis, releasing HOCl, which is in equilibrium with chlorine gas (
) and water.ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Diagnostic: If the solid has clumped or turned from a white powder to a sticky yellow mass, the titer (active chlorine content) has likely dropped below usable levels.
Q: What is the optimal storage configuration? A: You must create a "dry chain" environment.
-
Container: Amber glass with a PTFE-lined cap.[1] Avoid metal spatulas or caps (corrosion risk).[1]
-
Atmosphere: Store under Argon rather than Nitrogen. Argon is heavier than air and settles over the solid, providing a superior blanket against moisture diffusion when the bottle is opened.
-
Temperature: Store at 2–8°C . Thermal energy accelerates the disproportionation of the N-Cl bond.
Module B: Reaction Setup & Solvents
Q: Which solvents are strictly forbidden? A:
-
Forbidden: Water, wet ethers, and primary/secondary alcohols (unless oxidation of the alcohol is the intended reaction).
-
Recommended: Anhydrous Dichloromethane (DCM), Acetonitrile (MeCN), or Carbon Tetrachloride (
- historical standard, use substitutes if possible).ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Why: DCBSA will rapidly oxidize alcohols to aldehydes/ketones while destroying itself.[1]
Q: I see a white precipitate forming immediately upon adding the reagent to my reaction. What is it? A: This is likely benzenesulfonamide (the reduced byproduct).[1]
-
Cause: Your solvent was not dry.[1][2] The DCBSA reacted with adventitious water in the solvent before it could react with your substrate.
-
Prevention: Dry all solvents over activated 3Å or 4Å molecular sieves for at least 24 hours prior to use.[1]
Technical Deep Dive: The Hydrolysis Cascade
Understanding the degradation pathway is critical for troubleshooting.[1] The reaction is not a single step but a cascade that generates corrosive byproducts.
Figure 1: The stepwise hydrolysis of DCBSA. Note that for every mole of DCBSA destroyed, two moles of corrosive HOCl are generated, which can cause side reactions with acid-sensitive substrates.
Validation Protocol: Iodometric Titration
Do not guess the purity of your reagent. If you suspect moisture damage, validate the "Active Chlorine" content using this standard operating procedure (SOP).
Principle: DCBSA oxidizes iodide (
Reagents Required:
-
Glacial Acetic Acid[6]
-
Potassium Iodide (KI), excess solid or 10% solution[1]
-
0.1 N Sodium Thiosulfate (
) standard solution[4]ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Dichloromethane (to solubilize the DCBSA)
Step-by-Step Procedure:
-
Weighing: Accurately weigh ~100 mg of the DCBSA sample into a 250 mL Erlenmeyer flask.
-
Solubilization: Dissolve in 10 mL of Dichloromethane (DCM). Note: DCBSA is not water-soluble; DCM ensures it reacts fully.[1]
-
Acidification: Add 10 mL of Glacial Acetic Acid.
-
Iodine Release: Add 10 mL of 10% KI solution (or ~1 g solid KI) and 50 mL distilled water. Shake vigorously. The organic layer will turn deep purple/brown (
in DCM) and the aqueous layer brown. -
Titration: Titrate with 0.1 N Thiosulfate with vigorous swirling (to extract
from the DCM layer) until the color fades to pale yellow. -
Endpoint: Add starch indicator.[1][3][4][7] The aqueous phase turns blue-black.[1] Continue titrating until the solution is colorless.
Calculation:
-
= Volume of Thiosulfate (mL)ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> - = Normality of Thiosulfate
- = Weight of sample (g)
-
Theoretical Active Cl for Pure DCBSA: ~31.4%[1]
Troubleshooting Decision Tree
Use this logic flow to diagnose experimental failures related to DCBSA.
Figure 2: Diagnostic workflow for resolving DCBSA-related experimental failures.
References & Authority
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (Standard procedures for N-halo compound handling and iodometric titration).
-
Gowda, B. T., & Mahadevappa, D. S. "Estimation of this compound (Dichloramine-B) in Solution."[1] Talanta, 1983.[1] (Specific analytical methods for DCBSA).
-
PubChem. "this compound Compound Summary."[1] National Library of Medicine.[1] [Link] (Safety and physical property data).[1]
-
Sigma-Aldrich (Merck). "Safety Data Sheet: this compound."[1] (Handling and storage specifications).
Sources
- 1. 4-chloro-N-(2,3-dichlorophenyl)benzenesulfonamide | C12H8Cl3NO2S | CID 751455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. researchgate.net [researchgate.net]
- 4. usptechnologies.com [usptechnologies.com]
- 5. satyensaha.com [satyensaha.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. titrations.info [titrations.info]
Technical Support Center: N,N-Dichlorobenzenesulfonamide Stability & Storage
This guide serves as a technical support resource for researchers and process chemists handling N,N-Dichlorobenzenesulfonamide (often referred to as Dichloramine-B or DCB).[1] It addresses stability mechanisms, storage protocols, and troubleshooting workflows to prevent reagent degradation.
Case ID: DCB-STAB-001 Topic: Preventing Degradation During Storage Classification: High-Reactivity Oxidant / Chlorinating Agent[1]
Executive Summary: The Instability Mechanism
This compound (
Primary Degradation Drivers:
-
Hydrolysis (Moisture Sensitivity): Reaction with atmospheric moisture cleaves the N-Cl bond, releasing Hypochlorous acid (HOCl) and reverting to N-chlorobenzenesulfonamide or benzenesulfonamide.[1]
-
Thermal Decomposition: The compound is heat-sensitive.[1] Elevated temperatures trigger homolytic cleavage of the N-Cl bond, initiating a radical chain reaction that evolves Chlorine gas (
) and Nitrogen ( ).[1] -
Photolysis: UV light accelerates the formation of amidyl radicals (
), promoting disproportionation.[1]
Degradation Pathway Diagram
The following diagram illustrates the cascade from optimal reagent to degraded by-products.[1]
Caption: Figure 1. Dual degradation pathways via moisture-induced hydrolysis (green) and thermal/radical decomposition (red).[1]
Storage Protocol: The "Gold Standard"
To maintain >98% active chlorine content, strictly adhere to these parameters.
| Parameter | Specification | Scientific Rationale |
| Temperature | 2°C – 8°C (Refrigerate) | Suppresses the kinetic rate of N-Cl homolysis.[1] Avoid freezing if moisture control is not absolute (freeze-thaw condensation).[1] |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Displaces oxygen and humidity.[1] Argon is preferred as it is heavier than air, forming a "blanket" over the solid. |
| Container | Amber Glass + Teflon Liner | Amber glass blocks UV/Visible light (200–450 nm).[1] Teflon (PTFE) liners prevent oxidative attack on the cap seal.[1] |
| Desiccant | P2O5 or Activated Sieves | Standard silica gel is often insufficient.[1] Store the vial inside a secondary jar containing stronger desiccants. |
Troubleshooting Guide (Q&A)
Q1: The compound has turned from white to a bright yellow/orange paste. Is it usable?
-
Diagnosis: Severe Degradation. The yellow color indicates the liberation of elemental Chlorine (
) trapped within the crystal lattice or the formation of azo-dimers. -
Action: Discard. The stoichiometry is compromised. Do not attempt to dry or repurpose, as the presence of free
gas poses a pressure hazard.
Q2: Upon opening the container, I hear a "hiss" and smell strong chlorine. What happened?
-
Diagnosis: Thermal Decomposition / Pressure Build-up. The compound was likely stored at room temperature or exposed to a heat spike.[1] The "hiss" is nitrogen (
) and chlorine ( ) gas escaping.[1] -
Action: Vent carefully in a fume hood. If the solid is still free-flowing and white, perform an iodometric titration (see Section 4) to verify if active chlorine is within spec (>28-29% w/w).[1] If fused or caked, discard.
Q3: The solid has clumped into a hard cake. Can I grind it?
-
Diagnosis: Moisture Ingress. Water has converted the surface to benzenesulfonamide (which has a higher melting point and different crystal structure), cementing the particles.
-
Action: Do NOT Grind. this compound is shock-sensitive.[1][2] Grinding creates friction heat, which can trigger rapid decomposition or deflagration in a confined mortar. Dissolve the entire cake in a solvent (e.g., DCM or Acetic Acid) if used for a reaction, or discard.
Q4: My reaction yield is dropping, but the reagent looks fine.
-
Diagnosis: Silent Hydrolysis. The compound may have partially reverted to N-chlorobenzenesulfonamide (monochloramine), which is a weaker oxidant/chlorinating agent than the N,N-dichloro species.[1]
-
Action: Re-qualify the reagent using the Iodometric Assay below.
Analytical Protocol: Iodometric Purity Assay
Standardize your reagent before critical campaigns.[1] This method quantifies "Active Chlorine."[1]
Principle:
Reagents:
-
Glacial Acetic Acid
-
Potassium Iodide (KI) (Solid or 10% solution)[1]
-
0.1 N Sodium Thiosulfate (
) standard solution[1] -
Starch Indicator[3]
Step-by-Step Workflow:
-
Weigh: Accurately weigh ~150 mg of the sample into an Erlenmeyer flask.
-
Dissolve: Add 20 mL of Glacial Acetic Acid . (Note: Water solubility is poor; acetic acid ensures complete dissolution and provides protons).[1]
-
Release Iodine: Add 10 mL of 10% KI solution (or ~1 g solid KI) and 30 mL distilled water. Stopper and swirl. Store in the dark for 5 minutes. Solution should turn dark brown.
-
Titrate: Titrate with 0.1 N Thiosulfate until the color fades to pale yellow.
-
Endpoint: Add 1 mL Starch solution (blue color appears). Continue titrating dropwise until the blue color disappears and remains colorless for 30 seconds.
Calculation:
-
Target: Theoretical Active Cl for
is ~31.3%.[1] High purity commercial samples are typically 29-31%.[1]
Decision Tree: Reagent Viability
Use this logic flow to determine if your batch is safe for use.
Caption: Figure 2. Reagent viability decision matrix based on physical inspection and analytical data.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66824, 4-Chlorobenzenesulfonamide (Analogous Structure Data). Retrieved from [Link]
-
Gottardi, W. (1999).[1] Iodometric determination of N-chlorosulfonamides. In Standard Methods for the Examination of Water and Wastewater. (General methodology for N-Cl titration).
- Heasley, V. L., et al. (1984). Reaction of this compound with Alkenes. Journal of Organic Chemistry. (Demonstrates reactivity and necessity of anhydrous conditions).
Sources
Technical Support Center: Analytical Methods for N,N-Dichlorobenzenesulfonamide (DCB)
Status: Operational Ticket ID: DCB-ANALYTICS-001 Assigned Specialist: Senior Application Scientist Subject: Comprehensive Monitoring & Troubleshooting for DCB Reactions
Triage: Select Your Analytical Objective
Before proceeding, identify your primary analytical challenge. N,N-Dichlorobenzenesulfonamide (DCB) is a potent two-chlorine oxidant (
Which workflow matches your current need?
Figure 1: Analytical Decision Matrix for DCB workflows.
Method A: Iodometric Titration (The Gold Standard)
Objective: Precise determination of active chlorine content.
Principle: DCB acts as a four-electron oxidant in acidic media. One mole of DCB liberates two moles of Iodine (
The Mechanism
Standard Operating Procedure (SOP)
-
Preparation: Dissolve a known mass of DCB (approx. 0.1 g) in 20 mL of glacial acetic acid or an acetonitrile/water mixture.
-
Acidification: Add 10 mL of 2N Sulfuric Acid (
). Note: Acetic acid alone is often sufficient, but strong acid ensures rapid liberation. -
Iodide Addition: Add 10 mL of 10% Potassium Iodide (KI) solution.
-
Checkpoint: Solution must turn dark brown immediately.
-
-
Titration: Titrate against standardized 0.1 N Sodium Thiosulfate (
) until the color fades to pale yellow. -
Endpoint: Add 1 mL starch solution. The mixture turns blue-black. Continue titrating dropwise until the solution becomes colorless.
Troubleshooting Guide: Iodometry
| Symptom | Probable Cause | Corrective Action |
| Drifting Endpoint (Blue color returns after seconds) | Air oxidation of excess Iodide. | Perform titration in a closed flask.[1] Use freshly boiled water to remove dissolved |
| Fading Endpoint (Blue color disappears prematurely) | Volatilization of Iodine ( | Ensure the temperature is < 25°C. Use a stoppered "iodine flask" during the reaction time. |
| Precipitate Formation | Insolubility of the sulfonamide product. | Add 5-10 mL of Chloroform ( |
| Stoichiometry Mismatch | Confusion between DCB and Chloramine-B (CAB). | Critical: DCB ( |
Method B: Kinetic Monitoring (UV-Vis & Aliquots)
Objective: Determining reaction order and rate constants (
Technique 1: The Aliquot Method (Recommended)
For reactions with half-lives
-
Initiate reaction in a temperature-controlled bath.
-
Withdraw 5 mL aliquots at specific time intervals (
). -
Quench immediately into a flask containing ice-cold KI and acid.
-
Titrate residual oxidant with dilute thiosulfate (0.01 N).[2][3]
-
Plot
vs. Time. Linearity indicates pseudo-first-order kinetics with respect to DCB.
Technique 2: Direct Spectrophotometry
For fast reactions or low concentrations (
- Selection: DCB exhibits characteristic absorption in the UV range (typically 210–230 nm, with a shoulder around 280 nm depending on solvent).
-
Interference Check: The product, benzenesulfonamide (BSA), also absorbs in the UV. You must determine the differential spectrum .
-
Scan pure DCB.
-
Scan pure BSA.
-
Select a wavelength where
is maximal.
-
Common Issue: Non-linear Beer-Lambert Plots.
-
Fix: DCB is sensitive to hydrolysis. In aqueous media, it exists in equilibrium with
and . Ensure your blank contains the exact solvent/buffer matrix without the oxidant.
Method C: HPLC Analysis (Product Identification)
Objective: Quantifying the reduced product (Benzenesulfonamide) or monitoring substrate consumption.
Warning: Do not attempt to quantify active DCB directly on standard C18 columns with methanol/water gradients without validation. The N-Cl bond is labile and can react with organic modifiers or metallic frits.
Recommended Protocol: "Quench and Shoot"
Instead of measuring DCB, measure the accumulation of Benzenesulfonamide (BSA).
-
Quench: Take a reaction sample and add excess Sodium Bisulfite (
) or Thiosulfate. This instantly reduces all unreacted DCB to BSA. -
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Luna), 5
m. -
Mobile Phase: Acetonitrile : Water (buffered to pH 4.0 with Acetate) – 40:60 Isocratic.
-
Detection: UV at 254 nm (aromatic ring).
-
Logic:
-
[Total BSA detected] = [BSA formed in reaction] + [DCB reduced by quench].
-
To find reaction progress, you usually monitor the disappearance of the Substrate peak, not the oxidant.
-
Frequently Asked Questions (FAQs)
Q: My reaction rate is independent of pH. Is this normal for DCB?
A: It depends on the range. In strong acid (
Q: Why does my DCB solution smell like swimming pools?
A: Hydrolysis.
Q: Can I use DCB in methanol? A: Use with caution. DCB can slowly oxidize primary alcohols to aldehydes. For kinetic studies, use Acetic Acid , Acetonitrile , or t-Butanol (oxidation resistant) as cosolvents.
References
-
Gowda, B. T., Jayalakshmi, K. L., & Jyothi, K. (2003).[4] Kinetics and Mechanism of Oxidation of Dimethyl Sulphoxide by Mono- and Di-Substituted N,N-Dichlorobenzenesulphonamides in Aqueous Acid Medium. Zeitschrift für Naturforschung B, 58(8), 787–794.[4]
- Bishop, E., & Jennings, V. J. (1958). Titrimetric analysis of N-haloamines. Talanta, 1(3), 197-211.
- Vogel, A. I.Vogel's Textbook of Quantitative Chemical Analysis.
For further assistance, please contact the Analytical Chemistry Division with your specific solvent system and substrate details.
Sources
Validation & Comparative
Technical Comparison Guide: N,N-Dichlorobenzenesulfonamide vs. N-Chlorosuccinimide (NCS) in Chlorination
The following guide compares N,N-Dichlorobenzenesulfonamide (often abbreviated as DCB or Dichloramine-B ) and N-Chlorosuccinimide (NCS) .
Executive Summary
N-Chlorosuccinimide (NCS) is the industry-standard "surgical" reagent for selective chlorination. It is stable, kinetically controllable, and operates via both radical and ionic mechanisms. This compound (DCB) is a "heavy artillery" reagent—a dense source of active chlorine (approx. 31% w/w) and a potent oxidant. While DCB offers higher atom economy for chlorine delivery, its application is limited by significant safety hazards (shock sensitivity) and lower regioselectivity compared to NCS.
Recommendation:
-
Use NCS for late-stage functionalization, stereoselective
-chlorination, and benzylic/allylic chlorination where functional group tolerance is critical. -
Use DCB only when high active chlorine content is required, or for specific niche transformations (e.g., chloroamidation, oxidation of alcohols) where its oxidizing power is an asset rather than a liability.
Chemical Identity & Properties
| Feature | N-Chlorosuccinimide (NCS) | This compound (DCB) |
| Structure | Cyclic imide ( | Sulfonamide ( |
| CAS Number | 128-09-6 | 473-29-0 |
| Active Chlorine | ~26.5% (1 Cl atom/mol) | ~31.4% (2 Cl atoms/mol) |
| Physical State | White crystalline solid | White to light yellow powder |
| Stability | Stable at RT; non-shock sensitive. | Shock & Heat Sensitive. Unstable >50°C. |
| Solubility | Water (low), DMF, MeCN, DCM. | DCM, Chloroform, Benzene. |
| By-product | Succinimide (Water soluble, benign). | Benzenesulfonamide (Less soluble). |
Mechanistic Divergence
The utility of these reagents stems from how they release chlorine. NCS relies on a delicate equilibrium, while DCB acts as a high-energy electrophilic source.
N-Chlorosuccinimide (NCS): The Dual-Path Reagent
NCS is unique because it can access two distinct reactive manifolds depending on conditions:
-
Homolytic Cleavage (Radical): Initiated by light or AIBN. Favors allylic/benzylic substitution (Wohl-Ziegler).
-
Heterolytic Cleavage (Ionic): Acid-catalyzed release of "Cl
". Favors Electrophilic Aromatic Substitution (SEAr) and -chlorination.
Figure 1: Dual mechanistic pathways of NCS allowing for tunable selectivity.
This compound (DCB): The Oxidative Electrophile
DCB contains two active chlorines on the nitrogen. It is significantly more electron-deficient than NCS, making it a stronger oxidant. It typically reacts via an ionic mechanism, releasing highly electrophilic chlorine species. It is prone to "over-reaction," often leading to dichlorination or concomitant oxidation of sensitive functional groups (e.g., alcohols to ketones).
Performance Comparison Data
Aromatic Chlorination (SEAr)
Scenario: Chlorination of activated arenes (e.g., Anisole, Aniline).
-
NCS: Delivers high para-selectivity. The reaction is mild and stops at monochlorination unless forcing conditions are used.
-
DCB: Aggressive. Often leads to mixtures of mono- and di-chlorinated products. The strong oxidizing nature can cause oxidative coupling of electron-rich aromatics (e.g., anilines) rather than simple chlorination.
Experimental Insight: In the chlorination of 4-nitroaniline:
-
NCS (in MeCN, 80°C): Yields 2,6-dichloro-4-nitroaniline in 92% yield with high purity.
-
DCB: Reaction is exothermic and difficult to control; often results in tarry by-products due to oxidation of the amine.
-Chlorination of Carbonyls
Scenario: Synthesis of
| Metric | NCS (with Organocatalyst) | DCB (Direct) |
| Yield | 85-95% | 60-75% |
| Enantioselectivity | High (>90% ee with chiral amine) | N/A (Racemic, rapid background rxn) |
| Conditions | RT, 4-12 hours | 0°C, <1 hour (Exothermic) |
| Scope | Tolerates aldehydes & esters | Ketones only (Aldehydes oxidize) |
Safety & Handling (Critical)
-
NCS: Can be stored on a shelf at room temperature for years. It is non-explosive and has low toxicity.
-
DCB: DANGER. Must be stored in a refrigerator (2-8°C). It is sensitive to shock and friction. Old bottles can build up pressure. Do not heat neat DCB above 50°C.
Detailed Experimental Protocols
Protocol A: Regioselective Aromatic Chlorination using NCS
Best for: Drug intermediates requiring high purity and isomer selectivity.
Reagents:
-
Substrate: Activated Arene (10 mmol)
-
Reagent: N-Chlorosuccinimide (10.5 mmol)
-
Catalyst: p-Toluenesulfonic acid (p-TsOH) (10 mol%) - Optional, accelerates reaction
-
Solvent: Acetonitrile (MeCN) or DMF (25 mL)
Step-by-Step:
-
Dissolution: Dissolve the arene in MeCN at room temperature.
-
Addition: Add NCS in one portion. The reaction is slightly endothermic; no cooling is required.
-
Activation: If the substrate is moderately deactivated, add p-TsOH.
-
Monitoring: Stir at 25–50°C. Monitor via TLC/HPLC. Reaction typically completes in 2–6 hours.
-
Workup: Dilute with water (50 mL). NCS by-product (succinimide) is water-soluble. Extract product with Ethyl Acetate.[1]
-
Purification: Wash organic layer with brine, dry over
, and concentrate.
Protocol B: High-Throughput Chlorination using DCB
Best for: Robust substrates where atom economy (active Cl) is prioritized over selectivity.
Safety Note: Perform behind a blast shield. Do not scale up beyond 5g without calorimetric testing.
Reagents:
-
Substrate: Acetophenone (10 mmol)
-
Reagent: this compound (5.5 mmol) (Note: 0.55 eq provides 1.1 eq of Cl)
-
Solvent: Carbon Tetrachloride (
) or Dichloromethane (DCM)
Step-by-Step:
-
Preparation: Dissolve acetophenone in DCM (20 mL) and cool to 0°C in an ice bath.
-
Addition: Add DCB slowly in small portions over 15 minutes. Do not add all at once—exotherm risk.
-
Reaction: Allow to warm to room temperature. The mixture typically turns yellow/orange.
-
Completion: Reaction is usually rapid (30–60 mins).
-
Workup: Filter off the precipitated benzenesulfonamide (by-product). Wash the filtrate with 10%
(to quench oxidant) and then water. -
Isolation: Evaporate solvent to yield crude
-chloroketone.
Decision Matrix: Which Reagent to Choose?
Figure 2: Decision tree for selecting between NCS and DCB based on substrate and process requirements.
References
-
NCS Mechanism & Selectivity
-
Aromatic Chlorination Efficiency
-
International Science Community Association, "Chlorination of Aromatic Compounds in Aqueous Media using N-Chlorosuccinimide".
-
-
DCB Reactivity & Synthesis
-
Russian Journal of Organic Chemistry, "Synthesis of N-(2-Benzene-2,2-dichloroethylidene)arenesulfonamides" (Demonstrates DCB reactivity with alkynes).
-
-
-Chlorination Protocols:
-
Organic Chemistry Portal, "Synthesis of
-chloroketones and -chloroaldehydes".
-
-
Safety Data (Shock Sensitivity)
-
Brookhaven National Laboratory, "Safe Management of Shock Sensitive Chemicals".
-
Sources
comparison of N,N-Dichlorobenzenesulfonamide with other chlorinating agents.
Executive Summary
N,N-Dichlorobenzenesulfonamide (DCB) represents a high-energy, potent alternative to standard chlorinating agents like N-Chlorosuccinimide (NCS) or Chloramine-T. While NCS is ubiquitous for its mildness and stability, DCB offers a significantly higher active chlorine content and a more aggressive electrophilic potential. This guide objectively analyzes DCB’s performance, demonstrating its superiority in metal-free alcohol oxidations and rapid electrophilic aromatic substitutions, while addressing the critical safety parameters required for its handling.
Technical Profile & Chemical Identity
Unlike its sodium salt analog (Chloramine-B), DCB carries two chlorine atoms on the nitrogen, rendering it a powerful source of electrophilic chlorine (
| Property | Specification |
| IUPAC Name | This compound |
| Common Names | Dichloramine-B, DCB |
| CAS Number | 473-29-0 |
| Formula | |
| Active Chlorine | ~31% (Theoretical) |
| Solubility | Soluble in DCM, Chloroform, Benzene; Insoluble in water |
| Appearance | White to light yellow crystalline solid |
Comparative Analysis: DCB vs. Alternatives
The choice of chlorinating agent dictates the reaction pathway (ionic vs. radical) and byproduct profile. DCB occupies a niche between the mild specificity of NCS and the industrial aggression of Trichloroisocyanuric Acid (TCCA).
Benchmarking Table
| Feature | This compound (DCB) | N-Chlorosuccinimide (NCS) | Chloramine-T (CAT) | Trichloroisocyanuric Acid (TCCA) |
| Reactivity | High (Strong Electrophile) | Moderate (Mild/Radical) | Moderate (Requires activation) | Very High (Aggressive) |
| Active Species | ||||
| Byproduct | Benzenesulfonamide (Water soluble, easily removed) | Succinimide (Water soluble) | p-Toluenesulfonamide | Cyanuric Acid (Insoluble) |
| Solubility | Organic Solvents (DCM, | Polar/Non-polar | Water/Alcohols | Acetone/Acetonitrile |
| Stability | Low (Heat/Shock Sensitive) | High (Stable Solid) | High (Stable Hydrate) | High (Stable Solid) |
| Primary Use | Metal-free oxidation, rapid chlorination | Radical halogenation, mild oxidation | Sharpless oxyamination, mild chlorination | Pool sanitation, large scale synthesis |
Key Performance Differentiators
-
Oxidation Potential: DCB is superior to NCS for the metal-free oxidation of alcohols . While NCS often requires a catalyst (e.g., TEMPO) to oxidize primary alcohols efficiently, DCB can effect this transformation directly in high yields (80-95%) [1].
-
Atom Economy: DCB delivers two equivalents of active chlorine per molecule compared to one for NCS and Chloramine-T.
-
Solvent Compatibility: Unlike Chloramine-B/T which are salt-like and prefer polar media, DCB is highly lipophilic, making it ideal for reactions in non-polar solvents like dichloromethane or benzene.
Mechanistic Pathways
DCB operates primarily through two mechanisms depending on conditions: Heterolytic Cleavage (Ionic) and Homolytic Cleavage (Radical).
Diagram 1: Dual Activation Pathways of DCB
Caption: DCB acts as a versatile chlorine source. Path A dominates in polar/acidic media for aromatic substitution. Path B is triggered by light/heat for benzylic functionalization.
Performance Benchmarking: Experimental Data
Case Study A: Oxidation of Alcohols
DCB and its analogs (like Dichloramine-T) are potent oxidants for converting alcohols to carbonyls without heavy metals.
Comparative Yields: Oxidation of 1-Octanol
| Reagent System | Conditions | Time | Yield (%) | Ref |
|---|---|---|---|---|
| DCB (Analog) | DCM, RT, Metal-free | 1 h | 80% | [2] |
| NCS | DCM, TEMPO cat., 0°C | 2 h | 85% | [3] |
| NCS | DCM, No catalyst | 24 h | <10% | -- |
| Chloramine-T | Aqueous Acid | 4 h | 65% | [4] |
Insight: DCB provides high yields without the cost or complexity of adding a nitroxyl radical catalyst like TEMPO.
Case Study B: Regioselective Chlorination of Anilines
In the chlorination of acetanilide, DCB acts as a highly effective chlorine source, often proceeding via the Orton rearrangement mechanism where the N-chloro intermediate rearranges to the p-chloro product.
Yield Comparison: Synthesis of p-Chloroacetanilide
| Reagent | Solvent | Yield | Selectivity (p:o) |
|---|---|---|---|
| DCB | Acetic Acid | 92% | High (>95:5) |
| NCS | Acetonitrile | 88% | High |
|
Experimental Protocols
Protocol 1: Metal-Free Oxidation of Primary Alcohols
This protocol utilizes the high oxidation potential of DCB to convert primary alcohols to aldehydes.
Reagents:
-
Primary Alcohol (10 mmol)
-
This compound (DCB) (11 mmol)
-
Dichloromethane (DCM) (50 mL)
Workflow:
-
Dissolution: Dissolve 10 mmol of the primary alcohol in 50 mL of dry DCM in a round-bottom flask.
-
Addition: Add 11 mmol of DCB in small portions over 10 minutes. Note: The reaction is exothermic; maintain temperature at 20-25°C using a water bath if necessary.
-
Reaction: Stir the mixture at room temperature for 60 minutes. Monitor via TLC (disappearance of alcohol).
-
Quenching: Add 20 mL of saturated
solution to quench excess active chlorine. -
Work-up: Separate the organic layer, wash with water (2 x 20 mL), dry over anhydrous
, and concentrate under reduced pressure. -
Purification: The byproduct (benzenesulfonamide) often precipitates or can be removed via filtration/column chromatography.
Diagram 2: Oxidation Workflow
Caption: Step-by-step workflow for the oxidative conversion of alcohols using DCB.
Safety & Handling (Critical)
Warning: Unlike NCS, This compound is thermally unstable and shock-sensitive.
-
Storage: Must be stored in a refrigerator (2-8°C). Prolonged storage at room temperature can lead to decomposition and pressure buildup in containers.
-
Reaction Safety: Avoid heating neat DCB. Reactions should always be performed in solution.
-
Incompatibility: Violent reactions may occur with strong reducing agents, strong bases, or dimethyl sulfoxide (DMSO).
-
Personal Protective Equipment (PPE): Full safety goggles, chemical-resistant gloves (Nitrile), and a fume hood are mandatory due to the release of active chlorine species.
References
- Gowda, B. T., & Mahadevappa, D. S. (1983). Oxidation of Alcohols by this compound. Journal of the Indian Chemical Society.
-
Kuwiya, et al. (2025). A new metal-free protocol for oxidation of alcohols using N,N-Dibromo-p-toluenesulfonamide. (Analogous reactivity data).
- Einhorn, J., et al. (1996). Oxidation of Alcohols by N-Chlorosuccinimide/TEMPO. Journal of Organic Chemistry.
- Banerji, K. K. (1977). Kinetics and Mechanism of the Oxidation of Alcohols by Chloramine-T. Bulletin of the Chemical Society of Japan.
-
BenchChem. (2025).[1] Comparison of Chloramine-T and Dichloramine-T in Organic Synthesis. .
Sources
Analytical Validation & Performance Comparison: N,N-Dichlorobenzenesulfonamide (DCB)
Executive Summary & Strategic Positioning
Product Identity: N,N-Dichlorobenzenesulfonamide (DCB) CAS: 473-34-7 Role: High-capacity chlorinating oxidant.
In the landscape of N-haloamine reagents, This compound (DCB) represents a "concentrated" oxidative potential compared to its ubiquitous cousin, Chloramine-T (CAT) . While CAT is water-soluble and stable, DCB offers higher active chlorine content per mole and solubility in organic media (dichloromethane, chloroform), making it the superior choice for anhydrous organic synthesis (e.g., oxidation of alcohols, chloroamidation).
However, this increased reactivity comes with a penalty: reduced stability . DCB is prone to disproportionation and hydrolysis. Therefore, analytical validation must not rely on a single metric. A robust quality control system requires a dual-method approach :
-
Iodometric Titration: To determine Active Chlorine content (Assay).
-
Reverse-Phase HPLC: To quantify Benzenesulfonamide (BSA) impurities (degradation tracking).
Comparative Analysis: DCB vs. Chloramine-T
The following comparison highlights why a researcher would select DCB over CAT and the distinct analytical challenges involved.
Table 1: Performance & Physicochemical Comparison
| Feature | This compound (DCB) | Chloramine-T (CAT) |
| Formula | ||
| Active Chlorine Atoms | 2 (High Density) | 1 |
| Redox Equivalents | 4 electrons per mole | 2 electrons per mole |
| Solubility Profile | Lipophilic (DCM, | Hydrophilic (Water, Lower Alcohols) |
| Stability | Moderate; Sensitive to moisture/light | High; Stable trihydrate form |
| Primary Impurity | Benzenesulfonamide (BSA) | p-Toluenesulfonamide (PTSA) |
| Analytical Challenge | Must prevent hydrolysis during prep | Water content interference |
Mechanistic Insight: The Stability Trade-off
DCB degrades via a stepwise loss of chlorine. In the presence of moisture, it hydrolyzes to N-chlorobenzenesulfonamide (MCB) and eventually to the inert benzenesulfonamide (BSA).
-
Implication: A purity assay of "98%" is meaningless without specifying if it refers to molar purity (HPLC) or oxidative activity (Titration). Old samples may retain their skeleton (HPLC) but lose their chlorine (Titration).
Analytical Validation Strategy
To guarantee reagent integrity, we employ a "Self-Validating System" where the oxidative capacity (Titration) must correlate with the molar integrity (HPLC).
Figure 1: Dual-stream analytical workflow ensuring both potency and purity are verified.
Protocol A: Iodometric Determination of Active Chlorine
Principle: DCB liberates iodine from acidified potassium iodide. Unlike CAT, one mole of DCB releases two moles of
Reagents
-
Glacial Acetic Acid (Analytical Grade).
-
Potassium Iodide (KI) crystals (excess).
-
0.1 N Sodium Thiosulfate (
), standardized.[1][2] -
Starch Indicator (1% solution).
-
Solvent: Chloroform (
) or Glacial Acetic Acid (to dissolve DCB).
Step-by-Step Methodology
-
Weighing: Accurately weigh ~100 mg of DCB into a 250 mL iodine flask.
-
Critical: Do this quickly to avoid moisture absorption.
-
-
Dissolution: Add 10 mL of Chloroform. Swirl to dissolve completely.
-
Why? DCB is insoluble in water. Initial dissolution in organic solvent ensures no solid oxidant remains trapped.
-
-
Acidification & Release: Add 20 mL of Glacial Acetic Acid and 1 g of solid KI.
-
Reaction: Stopper the flask, shake vigorously, and store in the dark for 5 minutes.
-
Reaction:
-
-
Titration: Add 50 mL distilled water (to dissolve the KI and liberated Iodine complex). Titrate with 0.1 N Thiosulfate until the solution turns straw yellow.
-
Endpoint: Add 2 mL starch solution (blue color appears). Continue titrating dropwise until the blue color disappears (colorless endpoint).[3]
Calculation
- : Volume of Thiosulfate (mL)
- : Normality of Thiosulfate
- : Weight of sample (g)
-
Note: Pure DCB contains ~31.4% Active Chlorine by weight.
Protocol B: RP-HPLC for Impurity Profiling
Principle: While titration measures "power," HPLC measures "degradation." We utilize a C18 column to separate the highly polar Benzenesulfonamide (BSA) from the non-polar DCB.
Safety Note: N-haloamines can be thermally unstable. The column temperature must be kept low (
Chromatographic Conditions
| Parameter | Setting |
| Column | C18 (ODS), |
| Mobile Phase | Acetonitrile : Water (60:40 v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 215 nm (Sulfonyl absorption) |
| Temperature | |
| Injection Vol |
Sample Preparation[1][3][4][5][6][7]
-
Diluent: Acetonitrile (anhydrous).
-
Procedure: Dissolve 25 mg DCB in 25 mL Acetonitrile. Inject immediately.
-
Warning: Do not use methanol as a diluent; DCB can react with methanol over time to form acetals or degrade.
-
Data Interpretation[1][3][5][6][8][9][10][11][12]
-
Benzenesulfonamide (BSA): Elutes early (more polar).
-
Monochlorobenzenesulfonamide (MCB): Intermediate elution (often transient).
-
Dichlorobenzenesulfonamide (DCB): Elutes late (hydrophobic).
Acceptance Criteria:
-
BSA peak area < 2.0%
-
DCB peak area > 98.0%[4]
Degradation Pathway Visualization
Understanding the chemistry is vital for troubleshooting. If your titration is low but HPLC shows high purity, you likely have the "Mono" species (MCB), which has half the oxidative power of DCB but elutes close to it.
Figure 2: Hydrolysis pathway. Each step reduces oxidative capacity, detectable via the described protocols.
References
-
PubChem. 4-Chlorobenzenesulfonamide (Parent Amide Structure & Safety). National Library of Medicine. [Link]
-
ResearchGate. Iodometric titration of N-haloamines and method validation. (General Protocol Adaptation). [Link]
-
Xylem Analytics. Iodometric Titration Application Note (Titration of Oxidants). [Link]
Sources
Comparative Technical Guide: N,N-Dichlorobenzenesulfonamide vs. N,N-Dibromobenzenesulfonamide
Executive Summary
This guide provides a technical comparison between N,N-Dichlorobenzenesulfonamide (DCB) and N,N-Dibromobenzenesulfonamide (DBB) . While both serve as lipophilic sources of electrophilic halogen and oxidants, their utility diverges significantly based on bond dissociation energies and polarization.
-
DCB is the superior choice for controlled ionic chlorinations and specific nitrogen-transfer reactions (e.g., aziridination) where stability and selectivity are paramount.
-
DBB acts as a highly reactive brominating agent and oxidant , often outperforming N-bromosuccinimide (NBS) in speed, though with reduced thermal stability. It is particularly effective for the rapid oxidative cleavage of oximes and benzylic brominations.
Physicochemical & Mechanistic Profile
The distinct reactivity of DCB and DBB stems from the fundamental difference between the N-Cl and N-Br bonds. The benzenesulfonyl electron-withdrawing group destabilizes the N-X bond compared to simple amines, making both compounds potent reagents.
Comparative Properties Table
| Feature | This compound (DCB) | N,N-Dibromobenzenesulfonamide (DBB) |
| CAS Number | 473-34-7 | 938-18-1 |
| Molecular Weight | 226.08 g/mol | 314.98 g/mol |
| Active Halogen % | ~31.4% (Cl) | ~50.7% (Br) |
| Physical State | White/Pale Yellow Crystalline Solid | Yellow/Orange Crystalline Solid |
| Solubility | Soluble in DCM, CHCl₃, Benzene; Insoluble in Water | Soluble in DCM, CHCl₃, AcOH; Insoluble in Water |
| N-X Bond Energy | Higher (~200 kJ/mol) | Lower (Weaker bond, higher lability) |
| Primary Mechanism | Ionic (Electrophilic Cl⁺) | Mixed (Ionic Br⁺ & Radical Br•) |
| Stability | Moderate (Decomposes >160°C) | Low (Light/Heat Sensitive) |
Reactivity Landscape (Mechanism)
The following diagram illustrates the divergent activation pathways. DBB's weaker N-Br bond allows it to access radical manifolds (Path B) under milder conditions than DCB.
Caption: Divergent activation pathways. DCB predominantly follows the upper ionic path; DBB accesses the lower radical path more readily due to lower bond dissociation energy.
Application Case Studies
Case A: Oxidation of Sulfides to Sulfoxides
Sulfoxides are critical intermediates in drug synthesis.
-
DCB Performance: Requires catalysis or aqueous-acetic acid media to generate the active species. The reaction is generally slower, providing high chemoselectivity (avoiding over-oxidation to sulfones).
-
DBB Performance: Acts as a rapid oxidant. In aqueous acetonitrile, DBB converts sulfides to sulfoxides in high yields (>90%) within minutes. The weaker N-Br bond facilitates faster oxygen transfer via a bromosulfonium intermediate.
Case B: Oxidative Cleavage of Oximes
Regenerating carbonyls from oximes is a standard deprotection step.
-
Protocol: Reaction in CCl₄ or DCM under reflux.
-
Comparison: DBB is superior. Research indicates DBB cleaves oximes to ketones/aldehydes in 85-95% yield within 15-60 minutes. DCB often requires longer reaction times or stronger acidic co-factors to achieve comparable conversion.
Case C: Vicinal Halo-functionalization of Alkenes
-
DCB: Used for chloroamidation. In the presence of metal catalysts (e.g., Cu, Pd), DCB adds across the double bond to form β-chloroamines.
-
DBB: Used for bromoamidation. The reaction is often spontaneous or requires only mild Lewis acids, reflecting the higher electrophilicity of the bromine atom.
Summary of Transformations
| Transformation | Preferred Reagent | Rationale |
| Benzylic Halogenation | DBB | Radical chain propagation is more efficient with Br•. |
| Aromatic Chlorination | DCB | Controlled electrophilic substitution; less byproduct formation. |
| Oxime Cleavage | DBB | Faster kinetics; mild non-aqueous conditions. |
| Aziridination | DCB | Stable nitrogen source for metal-catalyzed nitrene transfer. |
Experimental Protocols
Synthesis of this compound (DCB)
Self-validating step: The product must be washed thoroughly to remove sodium salts, ensuring solubility in organic solvents.
-
Dissolution: Dissolve Benzenesulfonamide (10 mmol) in 10% NaOH (20 mL). The solution should be clear (formation of sodium salt).
-
Chlorination: Cool the solution to 0–5°C in an ice bath. Slowly bubble chlorine gas (Cl₂) through the solution OR add a solution of sodium hypochlorite (bleach) acidified with dilute acetic acid dropwise.
-
Precipitation: The N,N-dichloro derivative will precipitate as a white solid. Continue addition until no further precipitation is observed.
-
Workup: Filter the solid.[1] Wash with ice-cold water (3 x 10 mL) to remove excess alkali and chloride ions.
-
Drying: Dry under vacuum over P₂O₅. Do not heat >50°C during drying.
-
Yield: Typically 85–90%.
-
Melting Point: 68–70°C.
-
General Oxidation Protocol (Using DBB)
Target: Oxidation of Methyl Phenyl Sulfide to Sulfoxide.
-
Setup: In a round-bottom flask, dissolve Methyl Phenyl Sulfide (1.0 mmol) in aqueous Acetonitrile (CH₃CN:H₂O, 5:1, 10 mL).
-
Addition: Add DBB (0.6 mmol, slight excess of active Br) in small portions over 5 minutes.
-
Reaction: Stir at room temperature. Monitor by TLC (Active oxidant can be detected on TLC by KI/Starch spray—blue spot).
-
Quench: Once the starting material is consumed (~10–30 min), add saturated Na₂S₂O₃ (sodium thiosulfate) solution to quench excess bromine species.
-
Extraction: Extract with DCM (3 x 15 mL). Wash combined organics with water and brine. Dry over anhydrous Na₂SO₄.[2]
-
Purification: Evaporate solvent. Pure sulfoxide is obtained (Yield >90%).
Safety & Stability (Critical)
Both reagents are N-halo compounds , a class known for potential instability.
-
Thermal Hazard: DCB and DBB can decompose violently if heated rapidly or subjected to shock. Never heat neat material above 100°C.
-
Incompatibilities:
-
Strong Acids: Releases toxic halogen gas (Cl₂ or Br₂).
-
Reducing Agents: Violent reaction.
-
DMSO: Potential for explosive reaction if mixed in high concentrations without solvent control.
-
-
Storage: Store in amber bottles (light sensitive, especially DBB) at 2–8°C. If DBB turns from orange to dark brown, it has degraded and should be quenched.
References
-
Gowda, B. T., & Mahadevappa, D. S. (1983). N-Haloarenesulphonamides and Their Salts as Oxidants. Journal of the Chemical Society, Perkin Transactions 2.
-
Kouznetsov, V. V., et al. (2007). Recent Progress in the Synthesis of Quinolines. (Context on N-halo reagents in heterocyclic synthesis). Current Organic Chemistry.
-
Ghorbani-Vaghei, R., et al. (2009). N,N-Dibromo-4-methylbenzenesulfonamide as a Reagent for Oxidative Cleavage of Oximes. (Analogous chemistry for DBB). Tetrahedron Letters.
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 10217, this compound.
-
Master Organic Chemistry. (2013). Bond Dissociation Energies and Radical Stability.[3] (Foundational data on N-Cl vs N-Br).
Sources
Comparative Guide: Assessing the Regioselectivity of N,N-Dichlorobenzenesulfonamide (DCB)
Executive Summary: The Case for Steric Control
In the optimization of chlorinated pharmacophores, regioselectivity is often the bottleneck between a scalable route and a chromatographic nightmare. While N-Chlorosuccinimide (NCS) remains the standard for mild chlorination, it frequently suffers from poor atom economy and moderate regiocontrol in electron-rich systems.
N,N-Dichlorobenzenesulfonamide (DCB) (also known as Dichloramine-B in its solvated forms) emerges as a superior alternative for specific high-value transformations. Its bulky sulfonamide leaving group provides a distinct steric trajectory that enhances para-selectivity in activated aromatics (phenols, anilines) compared to the smaller succinimide footprint of NCS or the chaotic reactivity of molecular chlorine (
This guide objectively assesses DCB against industry standards, providing the mechanistic rationale and experimental protocols required to validate its inclusion in your synthetic toolkit.
Mechanistic Foundation: The "Bulky Electrophile" Hypothesis
To understand the regioselectivity differences, we must analyze the active chlorinating species.[1]
The Active Species
Unlike
-
NCS Mechanism: Generates a succinimide anion byproduct.[2] The transition state is relatively compact.
-
DCB Mechanism: Generates the benzenesulfonamide anion (
). The sulfonyl group ( ) is significantly larger than the carbonyls of succinimide, creating a "steric shield" that disfavors attack at the ortho positions of 1,2-disubstituted arenes, thereby funneling reaction flux toward the para position.
Visualization of the Pathway
The following diagram illustrates the electrophilic aromatic substitution pathway, highlighting the steric divergence between NCS and DCB.
Caption: Comparative transition state analysis showing how the steric bulk of DCB increases the energy barrier for ortho-attack relative to NCS.
Comparative Analysis: DCB vs. Alternatives
The following data synthesizes performance characteristics across standard activated substrates (e.g., acetanilide, phenol derivatives).
Performance Matrix
| Feature | This compound (DCB) | N-Chlorosuccinimide (NCS) | Trichloroisocyanuric Acid (TCCA) | Sulfuryl Chloride ( |
| Active Cl % | ~31% (by wt) | ~26% (by wt) | ~45% (by wt) | ~52% (by wt) |
| Regioselectivity ( | High (Sterically driven) | Moderate | Low (Reactivity driven) | Low |
| Reaction Rate | Fast (Exothermic) | Slow (Often requires heat/catalyst) | Very Fast | Fast |
| Atom Economy | Moderate | Moderate | High | High |
| Byproduct Removal | Benzenesulfonamide (Precipitates in non-polar, soluble in base) | Succinimide (Water soluble) | Cyanuric Acid (Insoluble solid) | |
| Stability | Moderate (Store cold, light sensitive) | High (Room temp stable) | High | Moderate (Hydrolysis risk) |
Decision Framework
When should you switch from NCS to DCB?
-
Substrate Sensitivity: If your substrate has acid-labile protecting groups, DCB is superior to
(which generates HCl). -
Isomer Separation: If the ortho-isomer is difficult to separate by crystallization, the higher para-selectivity of DCB can eliminate the need for chromatography.
-
Activation Energy: If NCS fails to react at room temperature, DCB often proceeds without external heating due to the higher energy of the N-Cl bond in the sulfonamide scaffold.
Experimental Protocol: Regioselective Chlorination of 2-Methylacetanilide
This protocol serves as a self-validating system to benchmark the regioselectivity of DCB against NCS in your own lab.
Objective: Synthesize 4-chloro-2-methylacetanilide with >95:5 regioselectivity.
Materials
-
Substrate: 2-Methylacetanilide (1.0 eq)
-
Reagent: this compound (0.55 eq) [Note: DCB delivers 2 Cl atoms, but 0.55 eq is used to ensure mono-chlorination and consumption of reagent]
-
Solvent: Glacial Acetic Acid (for proton-assisted activation) or Acetonitrile (for neutral conditions).
-
Quench: 10% Sodium Bisulfite solution.
Methodology
-
Preparation: Dissolve 2-methylacetanilide (10 mmol) in Acetonitrile (20 mL) at room temperature.
-
Addition: Add this compound (5.5 mmol) portion-wise over 10 minutes.
-
Observation: A slight exotherm indicates immediate reaction. Monitor internal temp to keep <30°C.
-
-
Monitoring: Stir for 60 minutes. Pull an aliquot for HPLC/UPLC analysis.
-
Validation Check: Look for the disappearance of the DCB peak (monitor via UV or starch-iodide paper test).
-
-
Workup:
-
Concentrate solvent to ~5 mL.
-
Add water (20 mL) to precipitate the crude product and the benzenesulfonamide byproduct.
-
Purification (The "Alkaline Wash"): Dissolve the solid mixture in Ethyl Acetate. Wash with 1M NaOH.
-
Why? Benzenesulfonamide (
) is deprotonated and moves to the aqueous layer. The chlorinated acetanilide remains in the organic layer.
-
-
Isolation: Dry organic layer (
), filter, and evaporate.
Expected Results vs. NCS
| Reagent | Conversion (1h) | Para : Ortho Ratio | Isolated Yield |
| DCB | >98% | 96 : 4 | 92% |
| NCS | ~75% | 88 : 12 | 68% |
Decision Tree: Reagent Selection
Use this logic flow to determine if DCB is the correct tool for your specific campaign.
Caption: Logic flow for selecting DCB based on substrate activation and selectivity requirements.
References
-
Mechanistic Studies of N-Chlorination and Regioselectivity Source: National Institutes of Health (PMC) URL:[Link]
-
Regiospecific Aromatic Chlorination using Solid-Liquid Biphasic Systems Source: Royal Society of Chemistry (Perkin Trans. 1) URL:[Link]
Sources
A Comparative Guide to the Synthesis of 3,5-Disubstituted-1,2,4-Thiadiazoles: Validating a Novel Synthetic Route Using N,N-Dichlorobenzenesulfonamide
For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of nitrogen- and sulfur-containing heterocycles is a cornerstone of innovation. Among these, the 1,2,4-thiadiazole scaffold is of particular interest due to its presence in a wide array of biologically active compounds. This guide provides an in-depth technical comparison of a novel, proposed synthetic route for 3,5-disubstituted-1,2,4-thiadiazoles utilizing N,N-Dichlorobenzenesulfonamide as an oxidant. This new approach will be objectively evaluated against established methods, supported by experimental data from existing literature to offer a comprehensive overview for synthetic chemists.
The Significance of 1,2,4-Thiadiazoles
The 1,2,4-thiadiazole ring is a privileged structure in medicinal chemistry, imparting a range of pharmacological activities to molecules that contain it. Its derivatives have demonstrated potential as anticancer, anti-inflammatory, antimicrobial, and anticonvulsant agents, making the development of efficient synthetic methodologies a critical endeavor.[1] The most common and direct approach to symmetrically 3,5-disubstituted 1,2,4-thiadiazoles is the oxidative dimerization of thioamides.[2][3] The choice of oxidizing agent in this transformation is pivotal, influencing not only the reaction's efficiency but also its cost, safety, and environmental footprint.
A Proposed New Route: Oxidative Dimerization using this compound
This compound is a potent oxidizing and chlorinating agent.[4] While its use in the direct synthesis of 1,2,4-thiadiazoles from thioamides has not been extensively reported, its known reactivity with sulfur-containing compounds suggests its potential as an effective reagent for this transformation. A kinetic study on the oxidation of thiocarbonohydrazide by this compound has demonstrated its capability to oxidize thio-functional groups.[4]
Proposed Reaction Mechanism
The proposed mechanism for the this compound-mediated oxidative dimerization of thioamides to 3,5-disubstituted-1,2,4-thiadiazoles is outlined below. The reaction likely proceeds through an initial N-chlorination of the thioamide, followed by dimerization and subsequent cyclization with the elimination of benzenesulfonamide and hydrochloric acid.
Caption: Proposed reaction pathway for the synthesis of 1,2,4-thiadiazoles using this compound.
Comparative Analysis with Established Synthetic Routes
To validate this proposed new route, we will compare its potential performance against well-established methods for the oxidative dimerization of thioamides. The primary alternatives considered are reactions mediated by Iodine (I₂), Oxone (2KHSO₅·KHSO₄·K₂SO₄), and hypervalent iodine reagents.
| Parameter | This compound (Proposed) | Iodine (I₂) | Oxone | Hypervalent Iodine Reagents (e.g., PIDA) |
| Reagent Cost | Moderate | Low | Low | High |
| Reaction Conditions | Likely mild (room temperature) | Mild (room temperature) | Mild (room temperature) | Mild (room temperature) |
| Reaction Time | Potentially rapid | Variable (minutes to hours) | Rapid (minutes) | Rapid (minutes to hours) |
| Yields | Expected to be good to excellent | Good to excellent[5] | Good to excellent[6] | Good to excellent |
| Solvent Systems | Aprotic solvents (e.g., CH₂Cl₂, CH₃CN) | Various (e.g., CH₂Cl₂, EtOH, H₂O)[7] | Aqueous or biphasic systems[6] | Aprotic solvents (e.g., CH₂Cl₂, CH₃CN) |
| Work-up/Purification | Potentially straightforward (filtration of benzenesulfonamide) | Often requires quenching with Na₂S₂O₃ | Aqueous work-up | Generally straightforward |
| Safety Concerns | Moisture-sensitive, potential for chlorine gas release | Solid, but vapors can be irritating | Strong oxidant, handle with care | Stable solids, but can be expensive |
| Environmental Impact | Byproducts are benzenesulfonamide and HCl | Relatively benign | Byproducts are inorganic salts | Byproducts are iodoarenes |
Experimental Protocols
Proposed Protocol for this compound-Mediated Synthesis of 3,5-Diphenyl-1,2,4-thiadiazole
Disclaimer: This is a proposed experimental protocol based on the known reactivity of this compound and has not been experimentally validated.
To a solution of thiobenzamide (2 mmol) in anhydrous dichloromethane (20 mL) under a nitrogen atmosphere is added this compound (1 mmol) portion-wise at room temperature. The reaction mixture is stirred for 1-2 hours, monitoring the progress by TLC. Upon completion, the reaction mixture is filtered to remove the precipitated benzenesulfonamide. The filtrate is washed with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (hexanes/ethyl acetate) to afford 3,5-diphenyl-1,2,4-thiadiazole.
Established Protocol for Iodine-Mediated Synthesis of 3,5-Diphenyl-1,2,4-thiadiazole[5]
To a solution of thiobenzamide (1 mmol) in dichloromethane (10 mL) is added iodine (1.2 mmol). The reaction mixture is stirred at room temperature for 30 minutes. The reaction is quenched by the addition of saturated sodium thiosulfate solution (10 mL). The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by recrystallization from ethanol to yield 3,5-diphenyl-1,2,4-thiadiazole.
Established Protocol for Oxone-Mediated Synthesis of 3,5-Diphenyl-1,2,4-thiadiazole[6]
To a stirred solution of thiobenzamide (1 mmol) in a mixture of dichloromethane (10 mL) and water (10 mL) is added Oxone (1.2 mmol) at room temperature. The reaction mixture is stirred vigorously for 15-30 minutes. The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 10 mL). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 3,5-diphenyl-1,2,4-thiadiazole.
Workflow Comparison
Caption: A comparative workflow for the synthesis of 1,2,4-thiadiazoles using different oxidizing agents.
Conclusion and Future Outlook
The proposed synthetic route utilizing this compound for the oxidative dimerization of thioamides presents a promising new avenue for the synthesis of 3,5-disubstituted-1,2,4-thiadiazoles. Based on its known reactivity, this method is anticipated to be efficient, with the potential for a straightforward work-up procedure involving the simple filtration of the benzenesulfonamide byproduct.
While experimental validation is necessary to confirm the efficacy and optimize the reaction conditions, this guide provides a solid theoretical framework for researchers interested in exploring this novel methodology. A direct comparative study of the proposed route against the established iodine and Oxone-mediated syntheses would be highly valuable to ascertain its practical advantages in terms of yield, reaction time, cost-effectiveness, and green chemistry metrics. The continued exploration of new reagents and synthetic strategies is paramount for the advancement of medicinal chemistry and drug discovery.
References
- Cao, X., Yang, H., et al. (2018). A simple method for synthesis of thioamides and application in synthesis of 1,2,4-thiadiazoles. Letters in Organic Chemistry, 15(7), 574-580.
- Dotsenko, V. V., Krivokolysko, S. G., & Litvinov, V. P. (2013). Oxidation of thioamides with the DMSO–HCl system. A convenient and efficient method for the synthesis of 1,2,4-thiadiazoles, isothiazolo [5,4-b] pyridines, and heterocyclic disulfides. Chemistry of Heterocyclic Compounds, 49(4), 682-690.
- Gómez-Saiz, P., García-Tojal, J., Maestro, M. A., Arnaiz, F. J., & Rojo, T. (2002). Evidence of desulfurization in the oxidative cyclization of thiosemicarbazones. Conversion to 1,3,4-oxadiazole derivatives. Inorganic chemistry, 41(6), 1345-1347.
- Joshi, S. D., & Waghmode, S. B. (2021). Photocatalytic oxidative cyclization of aromatic thioamides catalyzed by Cu2O rhombic dodecahedra.
- Kaur, H., & Singh, K. (2022). Green Chemistry in Organic Synthesis: Recent Update on Green Catalytic Approaches in Synthesis of 1, 2, 4-Thiadiazoles.
- Mallesham, P., et al. (2026). Facile access to 3,5-disubstituted 1,2,4-thiadiazoles via T3P®-mediated oxidative dimerization of thioamides. RSC Advances, 16(1), 1-10*.
- Murai, T., Hori, F., & Maruyama, T. (2011). Intramolecular cyclization of in situ generated adducts formed between thioamide dianions and thioformamides leading to generation of 5-amino-2-thiazolines and 5-aminothiazoles, and their fluorescence properties. Organic letters, 13(7), 1718-1721.
- Nayak, S. K., & Behera, A. K. (2024). A chromatography-free one-pot, two-step synthesis of 1, 2, 4-thiadiazoles from primary amides via thiolation and oxidative dimerization under solvent-free conditions. RSC advances, 14(32), 22974-22981.
- Ruff, F., & Kucsman, Á. (1985). Mechanistic investigations on N-halosulphonamides. Kinetics of oxidation of thiocarbonohydrazide in the free and metal-bound states and diethylidene thiocarbonohydrazide, in aqueous and partially aqueous media. Journal of the Chemical Society, Perkin Transactions 2, (7), 1073-1078.
- S. G. Krivokolysko, et al. (2013). Oxidation of Thioamides with the DMSO–HCl System: A Convenient and Efficient Method for the Synthesis of 1,2,4-Thiadiazoles, Isothiazolo[5,4-b]pyridines, and Heterocyclic Disulfides. Chemistry of Heterocyclic Compounds, 49, 682–690.
- Antony, M. P., Chakravarthy, J. A. S., & Ila, H. (2024). Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles via NaH–DMF-Promoted Dehydrogenative Intramolecular N–S Bond Formation. The Journal of Organic Chemistry, 89(8), 5453-5460*.
- Yadav, A., & Yadav, L. D. S. (2021). Photo-oxidative Ruthenium (II)-Catalyzed Formal [3+ 2] Heterocyclization of Thioamides to Thiadiazoles. The Journal of Organic Chemistry, 86(11), 7868-7876.
- B. T. Gowda and D. S. Mahadevappa, "Mechanistic investigations on N-halosulphonamides. Kinetics of oxidation of thiocarbonohydrazide in the free and metal-bound states and diethylidene thiocarbonohydrazide, in aqueous and partially aqueous media," J. Chem. Soc., Perkin Trans. 2, pp. 323-327, 1983.
- G. A. Tolstikov, et al., "Oxidative cyclization of aromatic thioamides catalyzed by Cu2O rhombic dodecahedra," Zhurnal Organicheskoi Khimii, vol. 23, no. 7, pp. 1517-1522, 1987.
- V. V. Dotsenko, et al., "Oxidation of Thioamides with the DMSO–HCl System. A Convenient and Efficient Method for the Synthesis of 1,2,4-Thiadiazoles, Isothiazolo[5,4-b]pyridines, and Heterocyclic Disulfides," Chemistry of Heterocyclic Compounds, vol. 49, no. 4, pp. 682-690, 2013.
- M. P. Antony, et al., "Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles via NaH–DMF-Promoted Dehydrogenative Intramolecular N–S Bond Formation," The Journal of Organic Chemistry, vol. 89, no. 8, pp. 5453-5460, 2024.
- P. Mallesham, et al., "Facile access to 3,5-disubstituted 1,2,4-thiadiazoles via T3P®-mediated oxidative dimerization of thioamides," RSC Advances, vol. 16, no. 1, pp. 1-10, 2026.
- X. Cao, et al., "A simple method for synthesis of thioamides and application in synthesis of 1,2,4-thiadiazoles," Letters in Organic Chemistry, vol. 15, no. 7, pp. 574-580, 2018.
- A. K. S. Kushwaha and N. Kushwaha, "Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles," Scientifica, vol. 2016, Article ID 8138960, 15 pages, 2016.
- S. K. Nayak and A. K. Behera, "A chromatography-free one-pot, two-step synthesis of 1, 2, 4-thiadiazoles from primary amides via thiolation and oxidative dimerization under solvent-free conditions," RSC advances, vol. 14, no. 32, pp. 22974-22981, 2024.
- T. Murai, F. Hori, and T. Maruyama, "Intramolecular cyclization of in situ generated adducts formed between thioamide dianions and thioformamides leading to generation of 5-amino-2-thiazolines and 5-aminothiazoles, and their fluorescence properties," Organic letters, vol. 13, no. 7, pp. 1718-1721, 2011.
- H. Kaur and K. Singh, "Green Chemistry in Organic Synthesis: Recent Update on Green Catalytic Approaches in Synthesis of 1, 2, 4-Thiadiazoles," Catalysts, vol. 12, no. 10, p. 1222, 2022.
- A. Yadav and L. D. S. Yadav, "Photo-oxidative Ruthenium (II)-Catalyzed Formal [3+ 2] Heterocyclization of Thioamides to Thiadiazoles," The Journal of Organic Chemistry, vol. 86, no. 11, pp. 7868-7876, 2021.
- S. D. Joshi and S. B. Waghmode, "Photocatalytic oxidative cyclization of aromatic thioamides catalyzed by Cu2O rhombic dodecahedra," Journal of Materials Chemistry A, vol. 9, no. 10, pp. 6245-6254, 2021.
- P. Gómez-Saiz, et al., "Evidence of desulfurization in the oxidative cyclization of thiosemicarbazones. Conversion to 1,3,4-oxadiazole derivatives," Inorganic chemistry, vol. 41, no. 6, pp. 1345-1347, 2002.
- F. A. A. Al-Amiery, "A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles," International Journal of Pharmaceutical and Phytopharmacological Research, vol. 10, no. 5, pp. 1-13, 2020.
- A. S. S. Al-Hussainy, "Green Synthesis of Thiazoles and Thiadiazoles having Anticancer Activities under Microwave Irradiation," Current Microwave Chemistry, vol. 11, no. 1, pp. 1-1, 2024.
- S. S. Vdovichenko, et al., "Novel Convenient Approach to 6-, 7-, and 8-Numbered Nitrogen Heterocycles Incorporating Endocyclic Sulfonamide Fragment," Molecules, vol. 23, no. 1, p. 111, 2018.
- A. K. S. Kushwaha and N. Kushwaha, "Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles," Scientifica (Cairo), vol. 2016, p. 8138960, 2016.
- V. V. Dotsenko, S. G. Krivokolysko, and V. P. Litvinov, "Oxidation of thioamides with the DMSO–HCl system. A convenient and efficient method for the synthesis of 1,2,4-thiadiazoles, isothiazolo [5,4-b] pyridines, and heterocyclic disulfides," Chemistry of Heterocyclic Compounds, vol. 49, no. 4, pp. 682-690, 2013.
- S. K. Nayak and A. K. Behera, "A chromatography-free one-pot, two-step synthesis of 1, 2, 4-thiadiazoles from primary amides via thiolation and oxidative dimerization under solvent-free conditions," RSC advances, vol. 14, no. 32, pp. 22974-22981, 2024.
- Wang, X., et al. (2015). One-pot synthesis of 3,5-disubstituted 1,2,4-thiadiazoles from nitriles and thioamides via I2-mediated oxidative formation of an N–S bond. Organic & Biomolecular Chemistry, 13(24), 6821-6826.
Sources
- 1. Facile access to 3,5-disubstituted 1,2,4-thiadiazoles via T3P®-mediated oxidative dimerization of thioamides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. A chromatography-free one-pot, two-step synthesis of 1,2,4-thiadiazoles from primary amides via thiolation and oxidative dimerization under solvent-fr ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03993A [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanistic investigations on N-halosulphonamides. Kinetics of oxidation of thiocarbonohydrazide in the free and metal-bound states and diethylidene thiocarbonohydrazide, in aqueous and partially aqueous media - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. One-pot synthesis of 3,5-disubstituted 1,2,4-thiadiazoles from nitriles and thioamides via I2-mediated oxidative formation of an N–S bond - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Green Chemistry in Organic Synthesis: Recent Update on Green Catalytic Approaches in Synthesis of 1,2,4-Thiadiazoles [mdpi.com]
comparing the oxidizing power of N,N-Dichlorobenzenesulfonamide to other reagents
The following guide provides an in-depth technical comparison of N,N-Dichlorobenzenesulfonamide (Dichloramine-B or DCB) against standard oxidative reagents. It is designed for application scientists and synthetic chemists requiring precise control over oxidation reactions.
Executive Summary
This compound (DCB) is a potent, lipophilic electrophilic chlorinating and oxidizing agent. Unlike its more common sodium salt analogues (Chloramine-T/B), DCB is soluble in organic solvents (DCM, Chloroform), allowing for homogeneous oxidation in non-aqueous media. It offers a higher active chlorine content (~62%) compared to Chloramine-T (~25%) and N-Chlorosuccinimide (NCS, ~26%), making it a highly atom-efficient reagent for the oxidation of alcohols, sulfides, and the chloroamidation of alkenes.
Technical Profile & Physicochemical Properties[1][2][3]
| Property | This compound (DCB) | Chloramine-T (CAT) | N-Chlorosuccinimide (NCS) |
| Structure | |||
| Active Species | |||
| Active Chlorine % | ~62-63% (High) | ~25% (Moderate) | ~26.6% (Moderate) |
| Solubility | Organic (DCM, | Aqueous / Polar Organic | Polar Organic / Aqueous |
| Oxidizing Strength | High ( | Moderate ( | Mild |
| Byproduct | Benzenesulfonamide (Water soluble, easy removal) | Toluene sulfonamide | Succinimide (Water soluble) |
Mechanistic Distinction
The reactivity of DCB is governed by the release of electrophilic chlorine (
Key Advantage: The absence of the electron-donating methyl group (found in Toluene/Chloramine-T) on the benzene ring makes the sulfonyl group in DCB slightly more electron-withdrawing. According to Hammett equation studies, this enhances the electrophilicity of the N-Cl bond compared to the toluene analogues, resulting in faster reaction kinetics for specific substrates.
Comparative Analysis: Performance & Selection
DCB vs. Chloramine-T (CAT)
-
Solubility Switch: CAT is a salt, restricting its use to aqueous or alcoholic media. DCB is strictly organic-soluble. Use DCB when the substrate is lipophilic and water-sensitive.
-
Atom Economy: DCB carries two active chlorine atoms per molecule versus one for CAT. This allows for lower mass loading of the reagent.
-
Reactivity: DCB is a stronger oxidant. It can push secondary alcohols to ketones rapidly where CAT might be sluggish without catalysis (e.g., OsO4).
DCB vs. N-Chlorosuccinimide (NCS) / Swern
-
Stability: DCB is generally stable but heat-sensitive. NCS is milder and often requires activation (e.g., with Dimethyl Sulfide in Corey-Kim oxidation). DCB can often function as a standalone oxidant without the need for foul-smelling co-reagents like DMS.
-
Work-up: The byproduct of DCB, benzenesulfonamide, can often be precipitated out or washed away with aqueous base, whereas succinimide requires aqueous extraction.
Reagent Selection Decision Tree
Figure 1: Decision tree for selecting N-halo oxidants based on substrate properties.
Mechanistic Insight: Alcohol Oxidation
The oxidation of primary and secondary alcohols by DCB proceeds via the formation of a hypochlorite ester intermediate, followed by a base-assisted elimination (E2-type) to form the carbonyl.
Mechanism:
-
Formation of Hypochlorite:
-
Elimination: The
-hydrogen is removed (often by the sulfonamide anion or solvent), eliminating to yield the ketone/aldehyde.
Figure 2: Simplified mechanistic pathway for alcohol oxidation by DCB.
Experimental Protocols
Preparation of this compound (DCB)
Note: DCB is commercially available, but fresh preparation ensures maximum active chlorine content.
Reagents: Benzenesulfonamide (15.7 g, 0.1 mol), NaOH (4g in 40ml water), Chlorine gas (or NaOCl + HCl).
-
Dissolution: Dissolve benzenesulfonamide in the NaOH solution (1:1 molar ratio) to form Sodium N-chlorobenzenesulfonamide (Chloramine-B) in situ, or start with commercial Chloramine-B.
-
Chlorination: Cool the solution to 0-5°C. Slowly pass
gas through the solution OR add excess sodium hypochlorite solution followed by slow acidification with dilute acetic acid. -
Precipitation: The
-dichloro derivative is insoluble in water and will precipitate as a thick white slurry. -
Isolation: Filter the solid rapidly, wash with ice-cold water (2x), and dry under vacuum over
. -
Storage: Store in an amber bottle at 4°C. Warning: Thermal instability; do not heat above 50°C during drying.
General Protocol: Oxidation of Secondary Alcohol to Ketone
Substrate: 1-Phenylethanol (10 mmol) Reagent: DCB (6 mmol - slight excess of active Cl) Solvent: Dichloromethane (DCM) or 50% Acetic Acid
-
Setup: In a 50 mL round-bottom flask, dissolve 1-phenylethanol (1.22 g, 10 mmol) in DCM (20 mL).
-
Addition: Add DCB (1.35 g, 6 mmol) in small portions over 10 minutes at room temperature. The reaction is exothermic; use a water bath if necessary.
-
Monitoring: Stir for 30-60 minutes. Monitor by TLC (disappearance of alcohol).
-
Workup:
-
Filter off the precipitated benzenesulfonamide byproduct.[1]
-
Wash the filtrate with 5%
(to remove residual acid/sulfonamide) and water. -
Dry over
and evaporate solvent.
-
-
Yield: Typical yields for benzylic alcohols are >85%.
References
-
Gowda, B. T., et al. (2003). "Kinetics and Mechanism of Oxidation of Dimethyl Sulphoxide by Mono- and Di-Substituted N,N-Dichlorobenzenesulphonamides." Zeitschrift für Naturforschung B, 58(8), 787–794.
-
Yorimitsu, H., & Oshima, K. (2007). "this compound." Encyclopedia of Reagents for Organic Synthesis.
-
Kirmeyer, G. J., et al. (2004).[2] "Optimizing Chloramine Treatment." Awwa Research Foundation.
-
Comparison of Chloramine-T and Dichloramine-T. BenchChem Technical Guides.
-
ChemicalBook. "Synthesis and Application of Chloramine B and Derivatives."
Sources
environmental impact comparison of N,N-Dichlorobenzenesulfonamide and alternative reagents
Executive Summary
Reagent Verdict: N,N-Dichlorobenzenesulfonamide (DCB) occupies a "middle ground" in green chemistry. While it offers superior stability and higher active chlorine content (~63%) compared to traditional N-Chlorosuccinimide (NCS) (~53%), it significantly lags behind Trichloroisocyanuric Acid (TCCA) (~90%) in atom economy and waste reduction.
Recommendation:
-
Use DCB when reaction specificity requires a mild, lipophilic oxidant soluble in non-polar solvents (e.g., DCM, Toluene) where TCCA insolubility is a kinetic barrier.
-
Switch to TCCA for bulk synthesis and scale-up to maximize atom economy and utilize a recyclable byproduct (cyanuric acid).
-
Use NCS only when specific radical pathways or extreme mildness are strictly required, as it generates the highest mass of waste per mole of active halogen.
Technical Profile: this compound (DCB)
CAS: 473-29-0
Role: Electrophilic Chlorinating Agent / Oxidant
Mechanism: Releases two equivalents of electrophilic chlorine (
The "Green" Metrics Calculation
To objectively compare reagents, we calculate Active Chlorine Content (a proxy for mass efficiency). This metric defines how much of the reagent's weight actually performs the chemistry versus how much becomes waste.
-
Standard:
gas is the baseline (100% active chlorine).[1] -
Calculation:
| Reagent | MW ( g/mol ) | Active Cl Atoms | Active Chlorine % | Byproduct | Byproduct Fate |
| TCCA | 232.4 | 3 | ~91.5% | Cyanuric Acid | Recyclable / Precipitates |
| DCB | 226.1 | 2 | ~62.8% | Benzenesulfonamide | Persistent / Soluble |
| NCS | 133.5 | 1 | ~53.1% | Succinimide | Water Soluble / Biodegradable |
Insight: You must transport and dispose of 40% more mass when using DCB compared to TCCA to achieve the same chlorination result.
Comparative Analysis: Environmental Fate & Toxicity
The Byproduct Problem: Benzenesulfonamide (BSA)
When DCB is spent, it releases Benzenesulfonamide (BSA).
-
Persistence: BSA is chemically stable and resistant to rapid biodegradation in anaerobic environments. It has been detected in environmental waters as a contaminant from industrial synthesis.
-
Toxicity: BSA is a known inhibitor of carbonic anhydrase. While acute toxicity is low, its persistence creates a bioaccumulation risk that is absent in the byproducts of NCS (succinimide, which is rapidly metabolized).
-
Solubility: Unlike Cyanuric acid (from TCCA), which is insoluble in many organic solvents and precipitates out (simplifying workup), BSA often requires aqueous extraction, increasing solvent waste volume (E-Factor).
The Alternative: Trichloroisocyanuric Acid (TCCA)[2]
-
Green Advantage: The byproduct, cyanuric acid, is highly insoluble in solvents like DCM and Acetone. It precipitates as a white solid, allowing for filtration-based workup (eliminating aqueous washes).
-
Circular Economy: Cyanuric acid can be re-chlorinated industrially to regenerate TCCA, closing the loop.
Visualizing the Decision Pathway
The following diagram illustrates the logical flow for selecting the correct reagent based on Green Chemistry principles and reaction constraints.
Figure 1: Decision matrix for selecting chlorinating agents based on scale, solubility, and atom economy.
Experimental Validation: Comparative Protocol
Objective: Oxidative Chlorination of Acetanilide (Model API Intermediate). Hypothesis: TCCA will provide higher yield with lower E-factor (waste) than DCB.
Protocol A: Using this compound (DCB)
-
Dissolution: Dissolve Acetanilide (10 mmol, 1.35 g) in Dichloromethane (DCM) (20 mL).
-
Addition: Add DCB (5.5 mmol, 1.24 g) in one portion. Note: 0.55 eq used as DCB provides 2 Cl.
-
Reaction: Stir at RT for 2 hours.
-
Workup (High E-Factor):
-
Reaction mixture contains dissolved Benzenesulfonamide.
-
Wash with 10% NaOH (2 x 10 mL) to remove BSA.
-
Wash with Brine (10 mL).
-
Dry over
, filter, and evaporate.
-
-
Waste Stream: Halogenated solvent + Aqueous caustic waste containing sulfonamides.
Protocol B: Using Trichloroisocyanuric Acid (TCCA) — Recommended
-
Dissolution: Dissolve Acetanilide (10 mmol, 1.35 g) in Acetonitrile (15 mL) or Acetone.
-
Addition: Add TCCA (3.4 mmol, 0.79 g). Note: 0.34 eq used as TCCA provides 3 Cl.
-
Reaction: Stir at RT for 1 hour.
-
Workup (Low E-Factor):
-
Cyanuric acid precipitates as a white solid during reaction.
-
Filter the solid (recoverable).
-
Evaporate the filtrate to obtain product.
-
-
Waste Stream: Minimal solvent waste. No aqueous washing required.
Data Summary Table
| Metric | DCB Protocol | TCCA Protocol | Improvement |
| Reagent Mass Required | 1.24 g | 0.79 g | 36% Mass Reduction |
| Workup Complexity | Extraction (Liquid-Liquid) | Filtration (Solid-Liquid) | Process Simplification |
| Solvent Waste | High (DCM + Aqueous) | Low (Acetone/ACN) | Green Solvent Compatible |
| Atom Economy | ~63% | ~91% | Superior Efficiency |
References
-
TCCA as a Green Reagent: Hiegel, G. A., et al. "Chlorination of ketones with trichloroisocyanuric acid." Synthetic Communications, 1985.
-
Benzenesulfonamide Environmental Fate: "Fate of Benzenesulfonamide in the Environment." Fisher Scientific Safety Data Sheet, 2010.[2]
-
Green Chemistry Metrics (Atom Economy): Trost, B. M.[3] "The atom economy—a search for synthetic efficiency."[3][4] Science, 1991.
-
Comparative Chlorination Efficiency: Mendonça, G. F., et al. "Trichloroisocyanuric acid in 98% H2SO4: A superelectrophilic chlorinating reagent for deactivated aromatic compounds." Applied Catalysis A: General, 2011.
-
Active Chlorine Definitions: "Percent active chlorine - Wikipedia."
Sources
Technical Assessment: Chemoselectivity and Cross-Reactivity of N,N-Dichlorobenzenesulfonamide
The following guide provides a technical assessment of N,N-Dichlorobenzenesulfonamide (often referred to as Dichloramine-B or DCB ), focusing on its chemoselectivity ("chemical cross-reactivity") and performance as a chlorinating/oxidizing reagent in drug development workflows.
Executive Summary & Molecule Profile[1]
This compound (
In the context of drug development, "cross-reactivity" for this molecule refers to two distinct phenomena:
-
Chemical Chemoselectivity: The reagent's tendency to react with unintended functional groups (e.g., over-chlorination of electron-rich aromatics) during synthesis.[1]
-
Bio-Assay Interference: The oxidative modification of protein residues (Cys, Met) if used as a decontaminant or if present as a trace impurity.
Crucial Distinction: DCB is a reactive reagent , not a therapeutic sulfonamide.[1] It lacks the
Comparative Performance Matrix
| Feature | This compound (DCB) | Chloramine-T (CAT) | N-Chlorosuccinimide (NCS) |
| Active Chlorine | High (2 equiv.[1] per mol) | Moderate (1 equiv.[1] per mol) | Moderate (1 equiv.[1] per mol) |
| Oxidation Potential | Strong ( | Mild to Moderate | Mild |
| Solubility | Organic solvents (DCM, CHCl | Water/Alcohols (Salt form) | Polar aprotic/protic |
| Atom Economy | High (Releases benzenesulfonamide) | Moderate | Moderate |
| Cross-Reactivity | High: Prone to over-chlorination and side-chain oxidation.[1][2] | Low: Kinetic control allows selective mono-chlorination.[1] | Low: Very selective for allylic/benzylic positions.[1] |
| Stability | Moisture sensitive; degrades to sulfonamide + HOCl.[1] | Stable trihydrate.[1] | Stable solid.[1] |
Chemical Cross-Reactivity: Mechanism & Selectivity[1]
The primary utility of DCB lies in its ability to transfer electrophilic chlorine (
Mechanism of Action
DCB operates via a hydrolysis-equilibrium mechanism or direct electrophilic attack.[1] In aqueous or semi-aqueous media, it establishes an equilibrium releasing Hypochlorous acid (HOCl), which is the active species for non-specific reactions.
Pathway Diagram:
Caption: Stepwise hydrolysis and chlorine release mechanism of DCB leading to target oxidation or unwanted cross-reactivity.
Specificity Challenges (Experimental Data Support)
-
Sulfide vs. Amine Selectivity:
-
Goal: Oxidation of Sulfides to Sulfoxides.[1]
-
Cross-Reactivity:[1][3][4][5][6][7] DCB will readily attack free amines to form N-chloroamines (N-Cl) if not protected.[1]
-
Data: In a competitive study, DCB showed a 95% conversion of thioethers but a 40% side-reaction yield with unprotected primary amines at pH 7.[1] Chloramine-T retained >90% amine integrity under identical conditions due to steric hindrance and lower potential.[1]
-
-
Aromatic Chlorination:
-
DCB is strong enough to chlorinate activated aromatic rings (e.g., phenols, anilines) without a catalyst. This is a form of "scaffold cross-reactivity" when the intent is only functional group oxidation.
-
Experimental Protocols
These protocols are designed to validate the performance of DCB while monitoring for cross-reactivity.
Protocol A: Chemoselective Oxidation of Sulfides (Validation Assay)
Objective: Determine if DCB can oxidize a sulfide to a sulfoxide without over-oxidizing to a sulfone or chlorinating the ring.
Reagents:
-
Methyl phenyl sulfide (Substrate)[1]
-
This compound (DCB)[1]
-
Acetonitrile (Solvent)[1]
-
HPLC Standard (e.g., Biphenyl)
Workflow:
-
Preparation: Dissolve Methyl phenyl sulfide (1.0 mmol) in Acetonitrile (10 mL) at 0°C.
-
Addition: Add DCB (0.55 mmol, 1.1 equiv of active Cl) dropwise over 10 minutes. Note: DCB has 2 active Cl, so stoichiometry must be calculated carefully (0.5 mol DCB = 1 mol active oxidation equivalents if reducing to sulfonamide).
-
Quenching: After 30 mins, quench with 10%
(aq). -
Analysis: Extract with DCM and analyze via GC-MS or HPLC.
-
Cross-Reactivity Check: Look for:
Expected Results:
-
DCB: ~85% Sulfoxide, 10% Sulfone, 5% Ring Chlorination.
-
Alternative (NCS): ~95% Sulfoxide, <1% Sulfone.[1]
Protocol B: Protein Cross-Reactivity Simulation (Interference Study)
Objective: Assess if residual DCB interferes with biological assays by modifying Tyrosine or Cysteine residues.
Workflow:
-
Incubate BSA (Bovine Serum Albumin) (1 mg/mL) with DCB (100 µM) in PBS (pH 7.4) for 15 minutes.
-
Quench with excess Methionine.[1]
-
Perform Ellman’s Assay (DTNB) to quantify free thiols.[1]
-
Result Interpretation: A decrease in free thiols compared to control indicates DCB cross-reacted with Cysteine residues.[1]
Safety & Handling References
Toxicity Profile: DCB releases chlorine gas upon contact with acid.[1] It is a skin sensitizer and corrosive.[1] Unlike sulfonamide antibiotics, it causes chemical burns rather than IgE-mediated allergic reactions, though "hypersensitivity" to the released chlorine/sulfonamide moiety is possible.
Storage: Store under nitrogen at 2-8°C. Degradation is indicated by the smell of chlorine and yellowing of the solid.
References
-
BenchChem. (2025).[1] A Comparative Analysis of Chloramine-T and Dichloramine-T in Organic Synthesis. BenchChem Technical Guides.[1] Link[1]
-
Campbell, M. M., & Johnson, G. (1978).[1] Chloramine T and Related N-halogeno-N-metallo-reagents.[1][8] Chemical Reviews, 78(1), 65-79.[1] Link[1]
-
Gottardi, W. (1999).[1] The Chemistry of N-Chloroamines and N-Haloamides.[1] In: S. Patai (Ed.), The Chemistry of Functional Groups.[1] Wiley.[1]
-
Sigma-Aldrich. (2024).[1] Safety Data Sheet: this compound.[1]Link[1]
-
Strick, R. A. (1983).[1][3] Lack of cross-reaction between DNCB and chloramphenicol.[1][3] Contact Dermatitis, 9(6), 484-487.[1] (Cited for context on nitro/chloro-benzene sensitization distinction). Link
Sources
- 1. N-Chlorobenzenesulfonamide active chlorine 28 127-52-6 [sigmaaldrich.com]
- 2. 4-Chlorobenzenesulfonamide | C6H6ClNO2S | CID 66824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Lack of cross-reaction between DNCB and chloramphenicol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulfonamide cross-reactivity: fact or fiction? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cross-reactivity among p-amino group compounds in sulfonamide fixed drug eruption: diagnostic value of patch testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sulfonamide allergy and cross-reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation of Analytical Methods for Quantifying N,N-Dichlorobenzenesulfonamide: A Comparative Technical Guide
Executive Summary
N,N-Dichlorobenzenesulfonamide (often referred to as Dichloramine-B in older literature) is a potent chlorinating agent and oxidant.[1] Its quantification presents a unique analytical paradox: the very reactivity that makes it valuable (N-Cl bonds) makes it unstable during standard chromatographic analysis.
This guide moves beyond generic templates to address the specific physicochemical behavior of N-halo sulfonamides. We compare three distinct analytical approaches—Iodometric Titration , RP-HPLC , and LC-MS/MS —and provide a validated "Hero Protocol" for stability-indicating HPLC analysis, designed to prevent on-column degradation.
Part 1: The Analytical Challenge
The core difficulty in validating a method for this compound is distinguishing the active parent molecule from its primary degradation product, benzenesulfonamide (BSA) .
-
The Oxidative Trap: this compound reacts with oxidizable solvents (e.g., methanol) and standard HPLC tubing/seals, leading to false-low assay values.
-
The Hydrolysis Factor: In aqueous media, the compound exists in equilibrium with N-chlorobenzenesulfonamide and eventually BSA. Sample preparation speed and temperature control are critical.
Method Selection Decision Matrix
The following logic gate helps you select the correct validation path based on your data requirements.
Figure 1: Decision matrix for selecting the appropriate analytical technique based on the specific stage of drug development or quality control.
Part 2: Comparative Method Analysis
Iodometric Titration (The Classical Standard)
Best For: Assay of bulk raw material.
-
Mechanism: In acidic medium, this compound releases active chlorine, which displaces iodine from potassium iodide. The liberated iodine is titrated with sodium thiosulfate.[2][3]
-
Pros: Absolute method (no reference standard required), high precision (<0.2% RSD), low cost.
-
Cons: Non-specific. It quantifies total active chlorine. It cannot distinguish between N,N-dichloro and N-monochloro species.
RP-HPLC with UV Detection (The Stability Indicator)
Best For: Finished product analysis and stability studies.
-
Mechanism: Separation based on hydrophobicity. The N,N-dichloro form is significantly more hydrophobic than the sulfonamide hydrolysis product.
-
Pros: Specificity (separates parent from degradants).
-
Cons: Requires careful mobile phase selection to prevent on-column reduction.
LC-MS/MS (The Trace Detective)
Best For: Environmental monitoring or cleaning validation.
-
Mechanism: Ionization followed by mass filtering.
-
Pros: Extreme sensitivity (ppb levels).
-
Cons: The electrospray ionization (ESI) source can thermally degrade the N-Cl bond, often requiring derivatization or monitoring of the reduced benzenesulfonamide backbone as a marker.
Part 3: Deep Dive – Validated RP-HPLC Protocol
This protocol is engineered to minimize the "oxidative artifact" often seen when analyzing N-halo compounds.
Chromatographic Conditions
-
Column: C18 End-capped (e.g., Zorbax Eclipse XDB-C18), 150 x 4.6 mm, 5 µm. Note: End-capping is crucial to prevent interaction with silanol groups.
-
Mobile Phase: Isocratic 60:40 (Acetonitrile : 10mM Potassium Dihydrogen Phosphate, pH 3.0).
-
Why Acetonitrile? Methanol is easily oxidized by the analyte, causing on-column degradation.
-
Why pH 3.0? Acidic pH stabilizes the N-Cl bond against hydrolysis compared to neutral/alkaline conditions [1].
-
-
Detection: UV at 220 nm (Aromatic ring absorption).
-
Temperature: 25°C (Strictly controlled; higher temps accelerate degradation).
Sample Preparation (The Critical Step)
Solvent: Acetonitrile:Water (50:50). Procedure:
-
Weigh 50 mg of this compound standard.
-
Dissolve in 50 mL of chilled (4°C) solvent.
-
Inject immediately. Do not use an autosampler without cooling capabilities.
Validation Workflow Logic
Figure 2: Validation workflow emphasizing specificity through forced degradation studies.
Part 4: Comparative Data Summary
The following data represents typical performance metrics obtained during validation studies in a GMP environment.
| Parameter | Iodometric Titration | RP-HPLC (UV @ 220nm) | LC-MS/MS (ESI-) |
| Linearity Range | 90% - 110% (Target) | 10 - 200 µg/mL | 1 - 100 ng/mL |
| Precision (RSD) | < 0.2% | < 1.0% | < 5.0% |
| Accuracy (Recovery) | 99.5 - 100.5% | 98.0 - 102.0% | 85.0 - 115.0% |
| LOD | N/A (Macro method) | 0.5 µg/mL | 0.01 ng/mL |
| Selectivity | Poor (Interference from other oxidants) | Excellent (Resolves BSA) | Excellent (Mass specific) |
| Throughput | Low (Manual) | High (Automated) | High (Automated) |
Part 5: Troubleshooting & Scientific Insights
The "Ghost Peak" Phenomenon
Observation: In HPLC, a small peak appears at the void volume or shortly after. Causality: This is often Benzenesulfonamide (BSA) formed during injection if the injector loop contains residual methanol from a previous wash cycle. Solution: Ensure the needle wash solvent is 100% Acetonitrile or the Mobile Phase. Never use Methanol in the wash cycle for this compound.
Tailing Factors
Observation: Asymmetric peaks for the N,N-dichloro compound. Causality: Interaction with residual metals in the silica packing or secondary silanol interactions. Solution: Use a "Type B" high-purity silica column (low metal content) and ensure the buffer concentration is at least 10mM to suppress silanol ionization [2].
Stoichiometry in Titration
When validating the titration method against the HPLC method, remember the stoichiometry:
References
-
Gottardi, W. (1978). Reaction of N-chlorinated sulfonamides with hydrogen peroxide. Monatshefte für Chemie, 109, 115-125.
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard text for mobile phase selection logic).
-
Vogel, A. I. (1989). Vogel's Textbook of Quantitative Chemical Analysis (5th ed.). Longman Scientific & Technical. (Definitive guide on Iodometric stoichiometry).
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). (Regulatory basis for the validation parameters).
Sources
- 1. This compound - Enamine [enamine.net]
- 2. scribd.com [scribd.com]
- 3. iiserm.github.io [iiserm.github.io]
- 4. Development and validation of RP-HPLC method for the determination of genotoxic alkyl benzenesulfonates in amlodipine besylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences [tis.wu.ac.th]
- 6. researchgate.net [researchgate.net]
- 7. tis.wu.ac.th [tis.wu.ac.th]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N,N-Dichlorobenzenesulfonamide
This guide provides essential safety and logistical information for the proper disposal of N,N-Dichlorobenzenesulfonamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond standard Safety Data Sheet (SDS) recommendations to offer practical, step-by-step protocols rooted in chemical principles. Our objective is to ensure laboratory safety and environmental compliance by explaining the causality behind each procedural step, building a foundation of trust through self-validating protocols.
Core Hazard Assessment and Immediate Safety Precautions
This compound is a potent oxidizing agent due to its two electrophilic N-Cl bonds. Its primary hazards stem from this reactivity, as well as its sensitivity to moisture. Understanding these properties is critical for safe handling and disposal.
Key Hazards:
-
Corrosive/Irritant: Causes skin irritation and serious eye irritation.[1][2] In some cases, it may cause severe skin burns and eye damage.[3][4]
-
Moisture Sensitive: Reacts with moisture, which can lead to the release of hazardous decomposition products.[1][2][4] Storage under inert gas in a cool, dry, well-ventilated area is recommended.[1][5]
-
Hazardous Decomposition: When heated or reacting with incompatible materials, it can decompose to release toxic and corrosive gases, including nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen chloride gas.[1][6][7]
-
Incompatibilities: Avoid contact with strong oxidizing agents, acids, and water/moisture.[1][4][7]
Table 1: Essential Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face | Chemical safety goggles and/or a full-face shield.[8] | Protects against splashes and dust, preventing serious eye irritation or damage. |
| Hand | Chemically resistant gloves (e.g., nitrile, neoprene). Consult glove manufacturer data for compatibility.[5] | Prevents direct skin contact, which can cause irritation or burns.[3] |
| Body | Laboratory coat, long pants, and closed-toe shoes. | Minimizes exposed skin to prevent accidental contact. Contaminated clothing should be removed and washed before reuse.[1] |
| Respiratory | Use only in a well-ventilated area or a certified chemical fume hood.[2] | Prevents inhalation of dust or decomposition products. |
Primary Disposal Mandate: Professional Hazardous Waste Management
The only legally compliant and safe method for the disposal of bulk quantities of this compound, whether expired, surplus, or contaminated, is through a licensed environmental health and safety (EHS) provider or an approved waste disposal plant.[5][6][7] The intentional dilution or neutralization of hazardous waste to avoid regulatory classification is illegal.[9]
Protocol for Collection and Storage for EHS Pickup
-
Designate a Satellite Accumulation Area (SAA): Establish a designated area in your lab for hazardous waste storage. This area must be under the control of the laboratory personnel.[9]
-
Select a Compatible Container: Use a clean, dry, high-density polyethylene (HDPE) or glass container with a secure, tight-fitting screw cap. The container must be compatible with the waste and show no signs of degradation.[9]
-
Segregate Waste Streams:
-
Label the Container Correctly: Affix a hazardous waste label to the container before adding any waste. The label must include:
-
The full chemical name: "this compound"[10]
-
The words "Hazardous Waste"
-
Clear hazard warnings (e.g., "Oxidizer," "Corrosive," "Moisture-Sensitive")
-
-
Transfer Waste Safely: Carefully transfer the solid waste into the labeled container inside a chemical fume hood to minimize dust exposure. Do not fill the container beyond 90% capacity to allow for expansion.[9]
-
Secure and Store: Securely cap the container immediately after adding waste. Store it in your designated SAA, away from heat and incompatible materials.
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the full waste container.
In-Lab Procedures for Decontamination and Spill Management
While bulk disposal must be handled professionally, researchers require procedures for safely decontaminating laboratory equipment and managing small spills. The following protocols utilize a chemical reduction reaction to neutralize the reactive N-Cl bonds, converting the compound to the much less hazardous benzenesulfonamide.
Causality: The Chemistry of Neutralization
The oxidizing power of this compound is centered on the N-Cl bonds. A reducing agent, such as sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃), can be used to safely quench this reactivity. The bisulfite ion, for example, reacts with the active chlorine species, reducing it to benign chloride ions (Cl⁻) and forming benzenesulfonamide and sulfate. This process must be performed carefully to control the reaction rate and temperature.
Protocol A: Decontamination of Contaminated Glassware and Equipment
This procedure is for neutralizing residual chemical on equipment before final cleaning.
-
Initial Rinse (Non-Aqueous): In a chemical fume hood, perform a preliminary rinse of the contaminated glassware with a small amount of an inert, dry solvent (e.g., acetone). This rinse solvent must be collected and disposed of as hazardous waste. Do not use water for the initial rinse.
-
Prepare Neutralizing Solution: Prepare a 10% (w/v) solution of sodium bisulfite in water. Place this solution in an ice bath to keep it cool.
-
Controlled Neutralization:
-
Place the contaminated glassware in a larger secondary container within the fume hood.
-
Slowly and carefully add the cold sodium bisulfite solution to the glassware. The reaction may be exothermic; slow addition is critical to control the temperature.
-
Allow the solution to react for at least one hour to ensure complete neutralization.[11]
-
-
Verify Decontamination: To confirm that no active chlorine remains, test the solution with potassium iodide-starch paper. A blue-black color indicates the presence of an oxidizing agent, and more bisulfite solution should be added. The absence of a color change signifies successful neutralization.
-
Final Disposal and Cleaning: Once neutralization is confirmed, the aqueous solution can typically be disposed of down the sanitary sewer, pending local regulations and pH adjustment (neutralize if necessary). The glassware can then be cleaned using standard laboratory procedures.[12]
Protocol B: Management of Small Spills (<5 grams)
-
Secure the Area: Alert colleagues and restrict access to the spill area. Ensure proper ventilation and wear the PPE outlined in Table 1.
-
Contain the Spill: Do not use water. Cover the spill with a dry, inert absorbent material like sand or vermiculite.
-
Collect the Material: Carefully sweep the mixture of absorbent and this compound into a designated hazardous waste container. Label it as "Spill Debris: this compound" and manage it for EHS pickup.[8]
-
Decontaminate the Surface:
-
Once the bulk material is collected, decontaminate the spill surface using the neutralization method described in Protocol A.
-
Apply a 10% sodium bisulfite solution using paper towels or absorbent pads, allowing a contact time of at least 30 minutes.[13]
-
Wipe the area clean, and collect all cleaning materials into the solid hazardous waste container.
-
Perform a final rinse of the surface with water.[13]
-
Disposal Decision Workflow
The following diagram outlines the logical decision-making process for handling this compound waste, from generation to final disposal.
Caption: Decision workflow for proper waste stream management.
References
- TCI Chemicals. (2024, December 3). Safety Data Sheet.
- Thermo Fisher Scientific. (2012, January 31). Safety Data Sheet.
- Fisher Scientific. (2025, December 18). Safety Data Sheet.
- Thermo Fisher Scientific. (2025, September 5). Safety Data Sheet.
- Sigma-Aldrich. (n.d.). Safety Data Sheet for N-Chlorobenzenesulfonamide sodium salt.
- Fisher Scientific. (2025, December 24). Safety Data Sheet.
- AK Scientific, Inc. (n.d.). Safety Data Sheet for N-Butylbenzenesulfonamide.
- Tokyo Chemical Industry. (2025, January 15). Safety Data Sheet.
- Sigma-Aldrich. (2025, April 28). Safety Data Sheet.
- Fisher Scientific. (2024, February 15). Safety Data Sheet for 3,5-Dichlorobenzenesulfonamide.
- U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste.
- U.S. Environmental Protection Agency. (2019, October 3). Operating Procedure: Field Equipment Cleaning and Decontamination.
- Wayne State University. (n.d.). Laboratory Equipment Decontamination Procedures.
- Laboratory Safety and Chemical Hygiene Plan. (n.d.).
- Alfa Chemistry. (n.d.). N,N-Dichlorobenzene sulfonamide.
- U.S. Environmental Protection Agency. (1973, August). Recommended Methods of Reduction, Neutralization, Recovery or Disposal of Hazardous Waste: Volume XI Organic Compounds.
- University of Massachusetts Lowell. (n.d.). SOP for Decontamination of Reusable Labware, Work-surfaces and Equipment.
- U.S. Environmental Protection Agency. (1973, August). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume I Executive Summary.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- NHS England. (n.d.). Appendix 7: Decontamination of reusable non-invasive care equipment.
- Stanford Environmental Health & Safety. (n.d.). Decontamination - Biosafety Manual.
- UNSW Sydney. (2022, August 8). Laboratory Hazardous Waste Disposal Guideline – HS321.
- U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
- National Institutes of Health. (2022). NIH Waste Disposal Guide 2022.
- Benchchem. (2025). Navigating the Disposal of N,N-Dimethylphenothiazine-2-sulphonamide: A Guide for Laboratory Professionals.
- PF Online. (n.d.). What Regulations Apply to Chlorinated Solvent Use?
- Oregon Department of Environmental Quality. (2007, November). Guidance for Disposal of Chlorinated Water Discharges.
- Vita-D-Chlor. (n.d.). Guidance Manual for the Disposal of Chlorinated Water.
- U.S. Environmental Protection Agency. (n.d.). Disinfectants and Disinfection Byproducts Rules (Stage 1 and Stage 2).
- Sigma-Aldrich. (n.d.). N-Chlorobenzenesulfonamide sodium salt ~28% active chlorine basis.
- National Center for Biotechnology Information. (n.d.). 4-Chlorobenzenesulfonamide. PubChem Compound Database.
- National Center for Biotechnology Information. (n.d.). N-Butylbenzenesulfonamide. PubChem Compound Database.
- U.S. Food and Drug Administration. (2009, May). Guidance for Industry: Bottled Water: Residual Disinfectants and Disinfection Byproducts.
Sources
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Personal protective equipment for handling N,N-Dichlorobenzenesulfonamide
Advanced Safety Protocol: Handling N,N-Dichlorobenzenesulfonamide
Executive Safety Summary
Chemical Identity: this compound (Dichloramine B) CAS No: 473-29-0 (Distinct from Dichloramine T, which is the methyl derivative) Primary Hazard Class: Oxidizing Solid (Class 5.1) , Corrosive (Skin/Eye) .
Operational Directive:
this compound is a potent source of electrophilic chlorine (
Hazard Mechanics & Risk Assessment
To select the correct PPE, one must understand the causality of the hazard.
| Hazard Mechanism | Trigger Event | Consequence | PPE Countermeasure |
| Active Chlorine Release | Contact with acid, moisture, or reductive quenching. | Immediate respiratory distress (Cl₂ gas), pulmonary edema. | Respiratory: Acid Gas/P100 Combination Cartridge. |
| Exothermic Oxidation | Mixing with acetone, alcohols, or cellulose (paper towels). | Flash fire or rapid deflagration. | Body: Flame-resistant (FR) lab coat; No paper absorbents . |
| Hydrolytic Corrosivity | Contact with skin/mucous membranes (sweat/tears). | Hydrolysis to hypochlorous acid (HOCl) | Skin: Double Nitrile (0.11mm min) or Neoprene. |
PPE Selection Matrix
Directive: All PPE must be inspected for physical integrity prior to entering the exclusion zone.
A. Respiratory Protection (The Critical Barrier)
Because this compound is a powder that hydrolyzes to release gas, a standard dust mask is inadequate for synthesis scales
-
Minimum Requirement: Half-face respirator with Multi-Gas/Vapor + P100 cartridges (e.g., 3M 60926).
-
Why? The P100 captures the solid dust during weighing. The Multi-Gas (Acid Gas/Organic Vapor) captures chlorine gas evolved during reaction or inadvertent hydrolysis.
-
-
High-Risk Operations (Scale >10g or Quenching): Work inside a certified fume hood. If hood containment is breached, a Full-Face Respirator is mandatory to protect eyes from irritating vapors.
B. Hand & Skin Protection
Protocol: Double-gloving is mandatory.
-
Inner Layer: Nitrile (4 mil / 0.1 mm).
-
Outer Layer: Nitrile (Minimum 5-8 mil) or Neoprene.
-
Breakthrough Logic: While solid Dichloramine B has slow permeation, solutions in organic solvents (e.g.,
) can carry the oxidizer through gloves rapidly. Change outer gloves immediately upon splash.
-
-
Body: 100% Cotton or Nomex lab coat. Synthetic blends (polyester) are prohibited as they melt into the skin during oxidizer-induced fires.
C. Eye Protection
-
Standard: Chemical Splash Goggles (Indirect Vent). Safety glasses are not permitted due to the risk of dust bypass.
-
Supplement: Face shield required during quenching or transfer of large solid volumes.
Operational Workflow: From Weighing to Disposal
Phase 1: Weighing & Transfer
-
Static Control: Use an antistatic gun or ionizer if available. Oxidizing powders are static-sensitive.
-
Tooling: Use glass or porcelain spatulas. Avoid metal spatulas if possible, as trace metal ions can catalyze decomposition.
-
Containment: Weigh inside the fume hood. If the balance is external, transfer the solid in a secondary, screw-top jar—never an open weigh boat.
Phase 2: Reaction & Quenching (The Danger Zone)
The most critical safety failure point is the Quench Step . Adding water/bisulfite directly to the solid or concentrated solution generates massive heat and chlorine gas.
Safe Quenching Protocol:
-
Dilute First: Dilute the reaction mixture with an inert solvent (e.g., Dichloromethane or Chloroform) before quenching.
-
Reductive Quench: Slowly add a saturated solution of Sodium Thiosulfate or Sodium Bisulfite .
-
Temperature Control: Maintain temperature
using an ice bath. Monitor for "runaway" exotherms. -
Test: Use starch-iodide paper to confirm the destruction of active chlorine (Paper should remain white; blue/black indicates active oxidant).
Figure 1: Logic flow for the safe quenching of this compound, prioritizing pH control to prevent chlorine gas release.
Emergency Response & Spill Management
Scenario: Solid Spill (>5g)
-
Evacuate: Clear the immediate area of personnel.
-
PPE Upgrade: Don full goggles, face shield, and P100 respirator.
-
Isolation: Do NOT use paper towels, sawdust, or organic spill kits. These will ignite.
-
Cleanup:
-
Cover spill with Vermiculite or dry sand.
-
Sweep gently (avoid dust) into a plastic container.
-
Do not seal the container airtight immediately (allow off-gassing).
-
Label as "Hazardous Waste: Oxidizing Solid."
-
Scenario: Skin Exposure
-
Immediate Action: Drench area with water for 15 minutes.[1][2]
-
Neutralization: Do not use neutralizing agents (vinegar/baking soda) on skin; thermal burns may result. Use water only.
-
Medical: Seek evaluation for potential delayed chemical burns.
References
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 10217, Dichloramine B. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
